5-Bromo-2-(bromomethyl)pyridine hydrobromide
Description
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Properties
IUPAC Name |
5-bromo-2-(bromomethyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNFAIHZLXLWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173999-22-9 | |
| Record name | 5-bromo-2-(bromomethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to 5-Bromo-2-(bromomethyl)pyridine hydrobromide
For the discerning researcher in medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 5-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS No. 173999-22-9) emerges as a highly versatile and reactive synthon. Its trifunctional nature—a pyridine ring for core structural integration, a bromine substituent for cross-coupling modifications, and a reactive bromomethyl group for nucleophilic substitution—renders it an invaluable asset in the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and strategic application, grounded in established chemical principles and field-proven insights.
Core Chemical and Physical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The key physical and chemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 173999-22-9 | [1] |
| Molecular Formula | C₆H₆Br₃N | [1] |
| Molecular Weight | 331.83 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of this compound is a two-step process commencing from the commercially available 5-bromo-2-picoline. This strategic pathway leverages a well-understood radical bromination followed by a straightforward acid-base reaction to yield the stable hydrobromide salt.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Part 1: Synthesis of 5-Bromo-2-(bromomethyl)pyridine (Free Base)
This procedure is adapted from established Wohl-Ziegler reactions for benzylic bromination.[3][4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-picoline (1 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane.
-
Reagent Addition: To this solution, add N-bromosuccinimide (NBS, 1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 equivalents). The use of NBS is crucial as it provides a low, constant concentration of bromine radicals, which favors the desired allylic/benzylic bromination over electrophilic addition to the pyridine ring.[6]
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-bromo-2-(bromomethyl)pyridine.
Part 2: Preparation of this compound
This is a standard acid-base reaction to form the hydrobromide salt, which enhances the compound's stability and handling characteristics.[7]
-
Dissolution: Dissolve the crude 5-bromo-2-(bromomethyl)pyridine free base in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with stirring.
-
Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to obtain this compound as a stable, solid material.
Purification and Storage
The crude hydrobromide salt can be purified by recrystallization. A common solvent system for the recrystallization of pyridine hydrobromide salts is a mixture of ethanol and diethyl ether.[8]
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add diethyl ether to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8°C) to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
For long-term storage, this compound should be kept in a tightly sealed, amber-colored container under an inert atmosphere (argon or nitrogen) at 2-8°C.[2][9] This minimizes degradation from moisture, light, and oxidation.
Spectroscopic Characterization
The identity and purity of 5-Bromo-2-(bromomethyl)pyridine and its hydrobromide salt are confirmed through standard spectroscopic techniques.
¹H NMR Spectroscopy (for the free base, 5-Bromo-2-(bromomethyl)pyridine in CDCl₃): [3]
-
δ 8.63 (d, J=2 Hz, 1H): This signal corresponds to the proton at the C6 position of the pyridine ring, adjacent to the nitrogen atom.
-
δ 7.82 (dd, J=8 and 2 Hz, 1H): This doublet of doublets is assigned to the proton at the C4 position.
-
δ 7.34 (d, J=8 Hz, 1H): This doublet corresponds to the proton at the C3 position.
-
δ 4.50 (s, 2H): This singlet represents the two protons of the bromomethyl group.
Upon formation of the hydrobromide salt, a downfield shift in all proton signals is expected due to the increased electron-withdrawing effect of the protonated pyridinium nitrogen. The N-H proton of the hydrobromide may also be observable, typically as a broad singlet.
Mass Spectrometry (for the free base): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks.
Applications in Medicinal Chemistry: A Case Study
The utility of this compound as a key synthetic intermediate is exemplified in the synthesis of various pharmacologically active compounds. Its ability to introduce a substituted pyridine moiety is crucial for interacting with biological targets. One notable application is in the synthesis of analogues of Zopiclone, a nonbenzodiazepine hypnotic agent.
Caption: General synthetic pathway for Zopiclone analogues.
The bromomethyl group serves as a highly reactive electrophilic site for nucleophilic substitution by an amine, such as a piperazine derivative. The bromine atom on the pyridine ring can then be utilized in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce further diversity and modulate the pharmacological profile of the final compound.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
In case of exposure, immediate medical attention is required. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its well-defined synthesis, predictable reactivity, and trifunctional nature provide medicinal chemists with a powerful tool for lead discovery and optimization. A thorough understanding of its properties, handling, and synthetic applications, as outlined in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical research.
References
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PrepChem.com. (n.d.). Synthesis of 5-bromo-2-bromomethylpyridine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
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Loba Chemie. (2016-06-13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS CAS-No.. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2013-03-21). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Retrieved from [Link]
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MDPI. (2017-01-27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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PYG Lifesciences. (2024-12-20). The Role of Bromo-OTBN in Pharma. Retrieved from [Link]
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ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]
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Master Organic Chemistry. (2011-06-10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Retrieved from [Link]
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An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)pyridine hydrobromide: Properties, Synthesis, and Handling for the Research Professional
This guide provides a comprehensive technical overview of 5-Bromo-2-(bromomethyl)pyridine hydrobromide, a key reagent and building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, and essential safety and handling procedures.
Core Chemical and Physical Properties
This compound is a pyridinium salt that serves as a versatile bifunctional electrophile. The presence of a bromine atom on the pyridine ring and a bromomethyl group at the 2-position provides two distinct sites for nucleophilic attack, making it a valuable synthon for the construction of complex molecular architectures.
The hydrobromide salt form enhances the compound's stability and can influence its solubility characteristics compared to its free base, 5-bromo-2-(bromomethyl)pyridine.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₆H₆Br₃N | [2] |
| Molecular Weight | 331.83 g/mol | [2] |
| IUPAC Name | 5-bromo-2-(bromomethyl)pyridin-1-ium bromide | [2] |
| CAS Number | 173999-22-9 | [2] |
| Physical Form | Solid | [3] |
| Melting Point | Data not available | [4][5] |
| Boiling Point | Data not available | [4][5] |
| Solubility | Data not available for the hydrobromide salt. The free base is soluble in chloroform.[6] | [4][5] |
| Purity | Typically ≥97% | [7][8] |
It is important to note that while the theoretical properties are well-defined, experimentally determined data for the melting point and specific solubility of the hydrobromide salt are not consistently reported in publicly available literature, often cited as "N/A".[4][5] This suggests that researchers should perform their own characterization for specific lots of the material.
Synthesis and Characterization: A Protocol with Mechanistic Insights
The synthesis of this compound is typically achieved through the bromination of 5-bromo-2-methylpyridine (5-bromo-2-picoline). The subsequent treatment with hydrobromic acid affords the desired hydrobromide salt. This section details a representative experimental protocol for the synthesis of the free base, which can then be readily converted to the hydrobromide salt.
Synthesis of 5-Bromo-2-(bromomethyl)pyridine (Free Base)
The conversion of the methyl group of 5-bromo-2-picoline to a bromomethyl group is a radical substitution reaction. The choice of a radical initiator and a brominating agent is critical for the efficiency and selectivity of this transformation. N-Bromosuccinimide (NBS) is a preferred brominating agent for allylic and benzylic positions due to its ability to provide a low, constant concentration of bromine radicals, which minimizes side reactions. Azo-bis(isobutyronitrile) (AIBN) is a common and effective radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-picoline (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1 equivalent) and a catalytic amount of azo-bis(isobutyronitrile) (AIBN) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: The filtrate is then concentrated under reduced pressure to yield the crude 5-bromo-2-(bromomethyl)pyridine. Further purification can be achieved by column chromatography on silica gel.
Conversion to this compound
The hydrobromide salt is prepared by treating the purified free base with hydrobromic acid.
-
Dissolve the purified 5-bromo-2-(bromomethyl)pyridine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) dropwise with stirring.
-
The hydrobromide salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of the free base, 5-bromo-2-(bromomethyl)pyridine, in CDCl₃ is expected to show characteristic signals for the aromatic protons and the benzylic protons of the bromomethyl group.
-
Upon formation of the hydrobromide salt, shifts in the proton signals, particularly those of the pyridine ring and the methylene group, are expected due to the protonation of the pyridine nitrogen.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by its two electrophilic centers.
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An In-depth Technical Guide on 5-Bromo-2-(bromomethyl)pyridine hydrobromide: Safety, Handling, and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Inherent Risks of a Reactive Building Block
5-Bromo-2-(bromomethyl)pyridine hydrobromide is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and a highly reactive bromomethyl group, renders it a versatile precursor for the synthesis of a wide array of more complex molecules. The bromomethyl group, analogous to a benzylic bromide, is a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is harnessed by chemists to introduce the 5-bromopyridinylmethyl moiety into various molecular scaffolds, a common structural motif in pharmacologically active compounds.
However, the very chemical properties that make this compound a valuable synthetic intermediate also present significant health and safety risks. The electrophilic nature of the bromomethyl group means it can react with biological nucleophiles, such as DNA and proteins, leading to potential toxicity. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures necessary for the safe utilization of this compound in a research and development setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary hazards are associated with its irritant properties and acute toxicity upon ingestion. The presence of the bromomethyl group suggests that it should be handled as a potential alkylating agent, a class of compounds known for their ability to cause both developmental and genotoxicity by acting directly on DNA.
Table 1: GHS Classification and Hazard Summary
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazardous nature of this compound, a stringent combination of engineering controls and personal protective equipment is mandatory to minimize exposure.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. The fume hood provides critical protection against the inhalation of dust particles and potential vapors. The work area should be well-ventilated, and a safety shower and eyewash station must be readily accessible.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations are essential. A face shield should be worn in situations where there is a higher risk of splashing.
-
Hand Protection: Wear impervious gloves, such as nitrile or neoprene, to prevent skin contact. Latex gloves are not recommended. Always inspect gloves for tears or holes before use and change them frequently, especially if they become contaminated.
-
Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a significant risk of spillage, additional protective clothing, such as a chemical-resistant apron, may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.
Handling
-
Avoid dust formation: This compound is a solid, and care should be taken to minimize the generation of dust during handling.
-
Use in a well-ventilated area: All work must be performed inside a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing: In case of accidental contact, follow the first-aid measures outlined in Section 5.
-
Do not breathe dust or vapor: Inhalation can cause respiratory irritation.
-
Wash thoroughly after handling: Wash hands and any exposed skin with soap and water after handling the compound and before eating, drinking, or smoking.[2][3]
-
Keep away from incompatible materials: Avoid contact with strong oxidizing agents, acids, and bases.
Storage
-
Store in a tightly closed container: Keep the container securely sealed to prevent contamination and exposure to moisture.
-
Store in a cool, dry, and well-ventilated place: Recommended storage is in a refrigerator.
-
Store away from incompatible materials: Segregate from strong oxidizing agents, acids, and bases.
-
Store in a designated, locked area: Access to this compound should be restricted to authorized personnel.
Experimental Workflow: A Step-by-Step Guide to Safe Weighing and Dissolution
The following protocol outlines the safe procedure for weighing and dissolving this compound for use in a chemical reaction.
Caption: Workflow for the safe weighing and dissolution of this compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Personal precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust.
-
Environmental precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Methods for cleaning up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal. The contaminated area should then be cleaned with a suitable solvent.
Waste Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not dispose of it with regular laboratory trash or down the drain. Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Causality of Hazards: Understanding the Reactivity of the Bromomethyl Group
The primary driver of the hazardous nature of this compound is the reactivity of the C-Br bond in the bromomethyl group. This bond is susceptible to nucleophilic attack, a process that can be described by either an SN1 or SN2 mechanism, depending on the reaction conditions.
Caption: The causal relationship between the reactive bromomethyl group and potential toxicity.
This inherent reactivity means that the compound can alkylate biological macromolecules, leading to the observed irritation and toxicity. Understanding this mechanism underscores the importance of the stringent handling precautions outlined in this guide.
Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility is matched by its potential hazards. A thorough understanding of these risks, coupled with the diligent application of appropriate safety measures, is essential for its safe and effective use in the laboratory. By adhering to the principles of good laboratory practice and the specific guidelines detailed in this document, researchers can mitigate the risks and harness the synthetic potential of this reactive building block.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)pyridine hydrobromide: Synthesis, Reactivity, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 5-Bromo-2-(bromomethyl)pyridine hydrobromide. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, reactivity, and strategic application of this versatile building block, grounded in mechanistic principles and validated protocols.
Core Compound Identity and Physicochemical Profile
This compound is a trifunctional chemical scaffold of significant interest in medicinal chemistry. It features a pyridine ring substituted with a bromine atom at the 5-position and a highly reactive bromomethyl group at the 2-position. The compound is typically supplied as its hydrobromide salt, which enhances stability and handling characteristics compared to the free base.[1]
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-bromo-2-(bromomethyl)pyridine;hydrobromide .[2][3] Its structure is confirmed by its canonical SMILES representation: Br.BrCC1=CC=C(Br)C=N1.[2]
Structural Representation:
Figure 1: Chemical structure of this compound.
A summary of its key physicochemical properties is presented below. While some experimental values like the melting point are not consistently reported in the literature, data from closely related analogs are provided for context.
| Property | Value | Source(s) |
| CAS Number | 173999-22-9 | [3] |
| Molecular Formula | C₆H₆Br₃N | [2][3] |
| Molecular Weight | 331.83 g/mol | [3][4] |
| Appearance | Solid | |
| Purity | Commonly ≥97% | [3][5] |
| Storage | Inert atmosphere, 2-8°C | [1] |
| Melting Point | Not consistently reported. The related 2-(Bromomethyl)pyridine hydrobromide melts at 149-152 °C. | [6] |
Synthesis and Manufacturing: A Self-Validating Protocol
The synthesis of this compound is a multi-step process that demands precise control over regioselectivity and reaction conditions. The following protocol describes a reliable pathway starting from the commercially available 5-bromo-2-methylpyridine, detailing the causality behind each procedural choice.
Workflow Diagram: Synthesis Pathway
Caption: Synthetic workflow for this compound.
Step 1: Radical Bromination of 5-Bromo-2-methylpyridine
The conversion of the methyl group to a bromomethyl group is a classic benzylic-type radical halogenation.
-
Expertise & Causality: We select N-bromosuccinimide (NBS) as the bromine source over elemental bromine (Br₂) to maintain a low, controlled concentration of HBr and Br₂ in the reaction mixture. This is critical to prevent competing electrophilic aromatic substitution on the pyridine ring. Azobisisobutyronitrile (AIBN) is chosen as the radical initiator due to its predictable decomposition rate at the reflux temperature of carbon tetrachloride (CCl₄), ensuring a steady generation of radicals to propagate the chain reaction. CCl₄ is an ideal solvent as it is inert to the radical conditions.
-
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-methylpyridine (1.0 eq).
-
Add carbon tetrachloride (CCl₄) to dissolve the starting material.
-
Add N-bromosuccinimide (NBS, 1.0 eq) and azobisisobutyronitrile (AIBN, 0.1 eq).
-
Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., nitrogen or argon) for 3 hours.[7] The progress of the reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Concentrate the filtrate in vacuo to yield the crude 5-bromo-2-(bromomethyl)pyridine as the free base.[7] This product is often used directly in the next step without extensive purification due to its reactivity.
-
Step 2: Formation of the Hydrobromide Salt
-
Expertise & Causality: The conversion to the hydrobromide salt serves two primary purposes: it increases the compound's stability for long-term storage and transforms it into a crystalline, easily handleable solid. The basic nitrogen atom of the pyridine ring readily accepts a proton from hydrobromic acid.
-
Experimental Protocol:
-
Dissolve the crude 5-bromo-2-(bromomethyl)pyridine free base from Step 1 in a minimal amount of a non-polar solvent, such as diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in glacial acetic acid dropwise with stirring.
-
The hydrobromide salt will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any non-salt impurities.
-
Dry the product under vacuum to yield this compound.
-
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this reagent is dominated by the reactivity of the 2-(bromomethyl) group, which functions as a potent electrophile.
Nucleophilic Substitution Reactions
The carbon atom of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of benzylic halides and is enhanced by two key electronic factors:
-
Electron-Withdrawing Pyridine Ring: The electronegative nitrogen atom in the pyridine ring inductively withdraws electron density, making the adjacent methylene carbon more electron-deficient and thus more electrophilic.
-
Stabilization of the Transition State: The pyridine ring can stabilize the developing negative charge on the leaving group (bromide) in the transition state of an Sₙ2 reaction.
This allows for the facile introduction of various functionalities, including amines, thiols, alcohols, and carbanions, to construct more complex molecular architectures.[8][9]
Illustrative Protocol: N-Alkylation of a Primary Amine
This protocol provides a self-validating system for employing the title compound in a typical drug discovery workflow.
-
Expertise & Causality: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is used to deprotonate the nucleophile (the primary amine). This is crucial to avoid competition with the desired nucleophilic attack, as the base itself will not react with the electrophilic bromomethyl group. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is chosen to solubilize the reactants and facilitate the Sₙ2 reaction mechanism.
-
Experimental Protocol:
-
In a reaction vessel, dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) in anhydrous DMF.
-
Add a solution of this compound (1.1 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated pyridine derivative.
-
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable building block for creating libraries of compounds for biological screening. Its two distinct reactive sites—the bromomethyl group for nucleophilic substitution and the 5-bromo position for metal-catalyzed cross-coupling—allow for divergent synthesis strategies.
-
Scaffold for Bioactive Molecules: The pyridine core is a common motif in many approved drugs. By using this reagent, medicinal chemists can readily synthesize derivatives for structure-activity relationship (SAR) studies. For example, novel pyridine derivatives synthesized from the related 5-bromo-2-methylpyridin-3-amine have been investigated for anti-thrombotic and biofilm inhibition activities.[10] The compounds showed that substituents on the pyridine ring significantly influence biological activity, with some derivatives exhibiting potent effects against clot formation and E. coli biofilm.[10]
-
Suzuki Cross-Coupling Reactions: The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11] This allows for the formation of C-C bonds, attaching various aryl or heteroaryl groups to the pyridine core after the bromomethyl group has been functionalized. This dual reactivity is a powerful tool for generating molecular diversity.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification:
-
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]
-
References
- Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
LookChem. (n.d.). Cas 173999-22-9, this compound. Retrieved January 16, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-bromo-2-bromomethylpyridine. Retrieved January 16, 2026, from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
- Google Patents. (2012). CN102321016B - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Retrieved January 16, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved January 16, 2026, from [Link]
-
Biocompare.com. (n.d.). 5-bromo-2-(bromomethyl)pyridine;hydrobromide from Aladdin Scientific. Retrieved January 16, 2026, from [Link]
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Pipzine Chemicals. (n.d.). Pyridine, 5-bromo-2-(4-bromophenyl)-. Retrieved January 16, 2026, from [Link]
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A Technical Guide to the Solubility and Stability of 5-Bromo-2-(bromomethyl)pyridine hydrobromide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a molecule is paramount for its successful application. This guide provides an in-depth technical overview of the solubility and stability of 5-Bromo-2-(bromomethyl)pyridine hydrobromide, a substituted pyridine derivative of interest in synthetic chemistry and pharmaceutical research. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles and detailed methodologies required to determine these critical parameters. The hydrobromide salt form of this compound is intended to enhance both its stability and solubility.[1]
Physicochemical Properties Overview
This compound (CAS RN: 173999-22-9) is a solid with a molecular weight of 331.83 g/mol .[2][3] Recommended storage conditions are under an inert atmosphere at 2-8°C, suggesting potential sensitivity to atmospheric conditions and elevated temperatures.[1][3]
| Property | Value | Source |
| CAS Number | 173999-22-9 | [2] |
| Molecular Formula | C₆H₆Br₃N | [2] |
| Molecular Weight | 331.83 g/mol | [2] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, 2-8°C | [1][3] |
Solubility Profile: A Methodological Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, a systematic evaluation of its solubility in various solvents is essential. This section details the experimental workflows for determining both kinetic and thermodynamic solubility.
Understanding Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.
-
Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening method often used in early discovery to identify potential solubility liabilities.[4][5][6]
-
Thermodynamic Solubility represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form in a saturated solution. This is a more time- and resource-intensive measurement, typically reserved for lead optimization and later stages of development.[4][7][8]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[4] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution becomes saturated, a prerequisite for determining equilibrium solubility.
-
Prolonged Shaking: Provides sufficient time for the dissolution process to reach equilibrium.
-
Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature ensures reproducible results.
-
Centrifugation and Filtration: Crucial steps to separate the undissolved solid from the saturated solution, preventing artificially high solubility readings.
-
HPLC Quantification: Provides a sensitive and specific method for determining the concentration of the analyte in the presence of potential impurities or degradants.
Caption: Thermodynamic Solubility Workflow
Stability Profile: A Comprehensive Evaluation
Assessing the chemical stability of this compound is critical to determine its shelf-life, storage conditions, and potential degradation pathways. This involves forced degradation studies and long-term stability testing.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish stability-indicating analytical methods.[9]
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C)
-
Base Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Dry heat (e.g., 80°C)
-
Photostability: Exposure to light according to ICH Q1B guidelines
Potential Degradation Pathways
The degradation of pyridine derivatives can occur through various mechanisms, including hydroxylation of the pyridine ring.[10][11][12] The presence of a bromomethyl group introduces a potential site for nucleophilic substitution or hydrolysis.
A plausible degradation pathway for this compound under hydrolytic conditions could involve the conversion of the bromomethyl group to a hydroxymethyl group, forming 5-Bromo-2-(hydroxymethyl)pyridine. Further degradation could involve oxidation of the alcohol and potential modifications to the pyridine ring.
Caption: Potential Hydrolytic Degradation Pathway
Experimental Protocol: Stability-Indicating HPLC Method Development
A validated, stability-indicating HPLC method is essential to separate the parent compound from its degradation products.
Objective: To develop an HPLC method capable of resolving this compound from its potential degradants.
Materials:
-
Forced degradation samples of this compound
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Reverse-phase C18 column
-
Mobile phase components (e.g., Acetonitrile, Methanol, Water with modifiers like formic acid or ammonium acetate)
Methodology:
-
Column and Mobile Phase Screening: Screen various C18 columns and mobile phase compositions (gradients and isocratic) to achieve optimal separation of the peaks in the forced degradation samples.
-
Method Optimization: Fine-tune the mobile phase gradient, flow rate, and column temperature to maximize the resolution between the parent peak and all degradant peaks.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure it is not co-eluting with any degradants. An MS detector can be used to identify the mass of the degradation products.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]
Caption: HPLC Method Development Workflow
Hygroscopicity Assessment
The tendency of a substance to absorb moisture from the air is known as hygroscopicity. For a solid dosage form, high hygroscopicity can impact powder flow, compaction, and chemical stability.
Experimental Protocol: Gravimetric Sorption Analysis
Dynamic Vapor Sorption (DVS) is a common method to assess hygroscopicity.[14] A simpler, gravimetric approach using desiccators with saturated salt solutions can also be employed.
Objective: To determine the hygroscopic nature of this compound.
Materials:
-
This compound
-
Controlled humidity chambers or desiccators containing saturated salt solutions to maintain specific relative humidities (RH)
-
Analytical balance
Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound.
-
Exposure: Place the sample in a controlled humidity environment (e.g., 75% RH).
-
Monitoring: Periodically weigh the sample until a constant weight is achieved, indicating equilibrium.
-
Data Analysis: Calculate the percentage of water absorbed at each humidity level.
Interpretation of Results:
-
Non-hygroscopic: < 0.2% weight increase
-
Slightly hygroscopic: 0.2% to < 2% weight increase
-
Hygroscopic: 2% to < 15% weight increase
-
Very hygroscopic: ≥ 15% weight increase
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By employing the detailed methodologies outlined, researchers can generate the necessary data to understand the physicochemical properties of this compound, enabling its effective use in research and development. The provided protocols emphasize the importance of robust experimental design and the rationale behind key procedural steps, ensuring the generation of reliable and reproducible data.
References
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LookChem. (n.d.). Cas 173999-22-9, this compound. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ResearchGate. (2019). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
ASM Journals. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
-
Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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National Institutes of Health. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
MDPI. (2023). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from [Link]
-
Semantic Scholar. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved from [Link]
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PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Retrieved from [Link]
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A Senior Application Scientist's Guide to Sourcing 5-Bromo-2-(bromomethyl)pyridine Hydrobromide for Advanced Research & Development
This guide provides an in-depth technical overview of 5-Bromo-2-(bromomethyl)pyridine hydrobromide, a critical reagent for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, outline a strategic approach to supplier selection, and provide actionable protocols for its handling and application.
Introduction: The Role of a Versatile Pyridine Building Block
This compound (CAS No. 173999-22-9) is a bifunctional heterocyclic compound of significant interest in synthetic organic chemistry.[1] Its structure incorporates a pyridine ring, a common scaffold in pharmaceuticals, substituted with two key reactive sites: a bromine atom on the aromatic ring and a bromomethyl group. This dual reactivity makes it an invaluable building block for introducing the 5-bromopyridin-2-yl)methyl moiety into target molecules.
The hydrobromide salt form enhances the compound's stability and simplifies handling compared to the free base, making it a preferred choice for laboratory use. Its applications are widespread, particularly in the synthesis of novel ligands, enzyme inhibitors, and as a precursor for more complex pharmaceutical intermediates.
Core Compound Specifications & Quality Control
When sourcing this reagent, it is imperative to scrutinize the following specifications to ensure experimental reproducibility and success.
-
Purity: Typically offered at ≥95% or ≥97% purity.[2][3] For applications in late-stage drug development or sensitive catalytic cycles, higher purity grades are essential to avoid side reactions from potential organic impurities.
-
Identity Confirmation: Verification via NMR, and Mass Spectrometry is standard. A supplier's Certificate of Analysis (CoA) should provide this data, confirming the structure and molecular weight (331.83 g/mol ).[1][3]
-
Physical Form: The compound is typically a solid.
-
Solubility: While specific data is limited, its salt nature suggests solubility in polar solvents. Always perform small-scale solubility tests for your specific reaction conditions.
Commercial Supplier Landscape
A variety of chemical suppliers offer this compound, each catering to different scales and quality requirements. The choice of supplier will depend on the specific needs of your project, from small-scale academic research to large-scale process development.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Key Documentation |
| Sigma-Aldrich (Merck) | SY3H3D677300 | 97% | 100 mg, 250 mg, 1 g | CoA, COO, SDS |
| AChemBlock | S78578 | 97% | Inquiry-based | Datasheet[3] |
| Aladdin Scientific | B635694-100mg | ≥97% | 100 mg | Website[2] |
| Fluorochem | F544340 | Not specified | 250 mg, 1 g | Website[4] |
| A2B Chem | AF01446 | 95% | Inquiry-based | Website[5] |
Note: Availability, pricing, and product numbers are subject to change. Always verify with the supplier directly.
Workflow for Strategic Supplier Selection
Choosing the right supplier is a critical step that can impact your research timeline and budget. The following workflow provides a logical framework for making an informed decision.
Caption: A structured workflow for selecting a commercial supplier.
Safety, Handling, and Storage Protocol
5.1 Hazard Identification
This compound is a hazardous substance and must be handled with appropriate precautions.[1]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning.[1]
5.2 Recommended Handling Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure a safety shower and eyewash station are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]
-
Dispensing: When weighing or transferring the solid, do so carefully to minimize dust generation.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
5.3 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][9]
-
Recommended storage is often in a refrigerator.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[9]
Application Focus: N-Alkylation Protocol
The bromomethyl group is an excellent electrophile for SN2 reactions. A common application is the N-alkylation of amines or nitrogen-containing heterocycles. Below is a representative, generalized protocol.
Reaction Scheme:
Caption: Generalized N-alkylation reaction using the title compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of the nucleophilic amine (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq.). The base is critical to neutralize the hydrobromide salt of the starting material and the HBr generated during the reaction.
-
Addition of Electrophile: Add this compound (1.0-1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base like K₂CO₃ was used, filter it off. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.
Conclusion
This compound is a potent and versatile reagent for pharmaceutical and chemical research. A successful outcome in its application hinges on sourcing high-quality material from a reputable supplier. By performing due diligence on supplier documentation, understanding the compound's handling requirements, and applying robust synthetic protocols, researchers can effectively leverage its reactivity to advance their synthetic campaigns.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75480994, this compound. Available at: [Link]
-
Biocompare (n.d.). 5-bromo-2-(bromomethyl)pyridine;hydrobromide from Aladdin Scientific. Product Page. Available at: [Link]
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An In-depth Technical Guide on the Fundamental Reactivity of the Bromomethyl Group on the Pyridine Ring
Abstract
The bromomethylpyridine scaffold is a cornerstone in synthetic chemistry, particularly within the realms of medicinal chemistry and materials science.[1][2] The inherent reactivity of the bromomethyl group, modulated by the electronic properties of the pyridine ring, provides a versatile handle for molecular elaboration. This guide offers an in-depth exploration of the fundamental reactivity of the bromomethyl group attached to a pyridine ring, designed for researchers, scientists, and drug development professionals. We will dissect the electronic and steric factors governing its reactivity, delve into the mechanistic dichotomy of nucleophilic substitution pathways (SN1 and SN2), explore radical-mediated transformations, and discuss the formation and subsequent reactions of pyridinium ylides. This document aims to provide not just a collection of reactions, but a foundational understanding that empowers the rational design of synthetic strategies.
Electronic Landscape of Bromomethylpyridines
The reactivity of the bromomethyl group is intrinsically linked to the electronic nature of the pyridine ring to which it is attached. Unlike benzene, the pyridine ring possesses a nitrogen atom that significantly influences the electron density distribution.[3]
Inductive and Resonance Effects
The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a net inductive withdrawal of electron density from the ring carbons.[4] This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. Furthermore, resonance structures of pyridine illustrate a delocalization of the π-electrons that results in a partial positive charge on these same positions.[4][5]
This electron-deficient character of the pyridine ring has a profound impact on the attached bromomethyl group. The C-Br bond is polarized, with the carbon atom being electrophilic. The electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of the benzylic-like carbon of the bromomethyl group, making it highly susceptible to nucleophilic attack.[6]
Positional Isomers and Reactivity
The position of the bromomethyl group on the pyridine ring (2-, 3-, or 4-) subtly influences its reactivity.
-
2- and 4-Bromomethylpyridines: The bromomethyl groups at these positions experience the strongest electron-withdrawing effects from the nitrogen atom. This enhances their reactivity towards nucleophiles in SN2 reactions. The resulting transition states are stabilized by the proximity of the electronegative nitrogen.
-
3-Bromomethylpyridine: The bromomethyl group at the 3-position is less affected by the nitrogen's electron-withdrawing effects compared to the 2- and 4-positions.[7] Consequently, 3-bromomethylpyridine is generally less reactive in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions: A Mechanistic Dichotomy
The primary mode of reactivity for the bromomethyl group on the pyridine ring is nucleophilic substitution. This can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, with the operative mechanism being dictated by several factors.[8][9]
The SN2 Pathway: A Concerted Dance
The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, concurrently with the departure of the bromide leaving group.[9][10] This leads to an inversion of stereochemistry if the carbon is chiral.
Key Factors Favoring the SN2 Pathway:
-
Substrate: Primary halides, such as the bromomethyl group, are ideal for SN2 reactions due to minimal steric hindrance.[11][12]
-
Nucleophile: Strong, and often negatively charged, nucleophiles favor the SN2 mechanism.[13]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive.[8][14]
-
Concentration: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[10]
The reaction of pyridine with methyl bromide is a classic example of an SN2 reaction where the nitrogen atom of the pyridine acts as the nucleophile.[15]
The SN1 Pathway: A Stepwise Journey
The SN1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate.[9] The second step is the rapid attack of the nucleophile on the carbocation.
Key Factors Favoring the SN1 Pathway:
-
Substrate: Substrates that can form stable carbocations favor the SN1 pathway. The pyridylmethyl carbocation is stabilized by resonance, with the positive charge being delocalized onto the pyridine ring, particularly onto the nitrogen atom.
-
Nucleophile: Weak nucleophiles (e.g., water, alcohols) are characteristic of SN1 reactions.[8]
-
Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are excellent for SN1 reactions as they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding.[8][14]
Navigating the SN1/SN2 Manifold
The choice between an SN1 and SN2 pathway is a delicate balance of the factors outlined above. For bromomethylpyridines, the primary nature of the electrophilic carbon strongly favors the SN2 mechanism. However, under conditions that promote carbocation formation (e.g., polar protic solvents, weak nucleophiles), the SN1 pathway can become competitive.
Table 1: Factors Influencing the Nucleophilic Substitution Pathway
| Factor | SN1 Favored | SN2 Favored |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Aprotic (e.g., Acetone, DMF) |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |
Experimental Protocol: General Procedure for SN2 Reaction of 2-(Bromomethyl)pyridine with a Nucleophile
This protocol describes a general method for the synthesis of a substituted pyridine via an SN2 reaction.
Materials:
-
Potassium carbonate (or another suitable base)
-
Nucleophile (e.g., a phenol, thiol, or amine)
-
Dry acetone (or another suitable polar aprotic solvent)[18]
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(bromomethyl)pyridine hydrobromide (1.0 eq) and potassium carbonate (1.1 eq).
-
Add dry acetone to the flask.
-
Add the nucleophile (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Potassium Carbonate: Neutralizes the hydrobromide salt of the starting material and any acid generated during the reaction.
-
Dry Acetone: A polar aprotic solvent that promotes the SN2 reaction by effectively solvating the potassium cation while leaving the nucleophilic anion highly reactive.[14]
Radical Reactions of Bromomethylpyridines
Beyond nucleophilic substitution, bromomethylpyridines can also participate in radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.[19]
Radical Bromination
The synthesis of bromomethylpyridines often involves the radical bromination of methylpyridines (picolines) using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).[20]
Mechanism of Radical Bromination:
-
Initiation: The initiator (AIBN) decomposes upon heating to generate radicals, which then react with NBS to produce a bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of the picoline to form a pyridylmethyl radical and HBr. This radical then reacts with Br₂ (formed from the reaction of HBr with NBS) to generate the bromomethylpyridine and a new bromine radical, continuing the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocol: Radical Bromination of 2-Methylpyridine
Materials:
-
2-Methylpyridine (2-picoline)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a suitable alternative solvent)
Procedure:
-
To a solution of 2-methylpyridine in carbon tetrachloride, add NBS and AIBN.
-
Reflux the reaction mixture under nitrogen for several hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)pyridine.
-
Purify the product by distillation or chromatography.
Pyridinium Ylides: Generation and Reactivity
The reaction of a bromomethylpyridine with a tertiary amine or phosphine can lead to the formation of a quaternary pyridinium salt. Deprotonation of the methylene group adjacent to the pyridinium nitrogen generates a pyridinium ylide. These ylides are versatile intermediates in organic synthesis.[21][22]
The Sommelet-Hauser Rearrangement
Pyridinium ylides can undergo a[23][24]-sigmatropic rearrangement known as the Sommelet-Hauser rearrangement.[25] This reaction involves the migration of one of the substituents from the heteroatom to the ortho position of the pyridine ring.
The Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a powerful method for the preparation of highly functionalized pyridines.[24][26] It involves the reaction of an α-pyridinium methyl ketone salt (formed from a bromomethylpyridine) with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[23][27][28] The pyridinium ylide, generated in situ, acts as a Michael donor.
Visualizing the Kröhnke Pyridine Synthesis
Caption: A simplified workflow of the Kröhnke pyridine synthesis.
Conclusion
The bromomethyl group on a pyridine ring is a highly valuable functional group, offering a gateway to a vast array of molecular architectures. Its reactivity is a nuanced interplay of electronic and steric effects, governed by the principles of nucleophilic substitution and radical chemistry. A thorough understanding of the underlying mechanisms and the factors that influence them, as detailed in this guide, is paramount for the successful design and execution of synthetic strategies in drug discovery and materials science. The ability to control the reactivity of this versatile building block will continue to empower chemists to construct novel and complex molecules with desired functions.[29][30][31]
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Kröhnke Pyridine Synthesis. Organic Reactions. [Link]
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Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]
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Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. ResearchGate. [Link]
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Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
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Factors affecting SN1 and SN2. YouTube. [Link]
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Factors affecting nucleophilic substitution reactions finished d. Slideshare. [Link]
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Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
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Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. SciSpace. [Link]
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Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? National Institutes of Health. [Link]
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An In-depth Technical Guide to the Reactive Sites of 5-Bromo-2-(bromomethyl)pyridine Hydrobromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-(bromomethyl)pyridine hydrobromide is a versatile bifunctional reagent widely employed in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its reactivity is governed by a delicate interplay of electronic effects stemming from the pyridine ring, the bromo-substituents, and the protonated nitrogen of the hydrobromide salt. This guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic centers, elucidates the underlying reaction mechanisms, and offers practical experimental protocols for its strategic deployment in synthesis. The primary electrophilic site is the benzylic-like bromomethyl carbon, which is highly susceptible to SN2 displacement. The pyridine ring itself contains secondary electrophilic centers at the C4 and C6 positions, activated by the powerful electron-withdrawing effect of the protonated pyridinium nitrogen. The sole significant nucleophilic center, the pyridine nitrogen, is passivated in the hydrobromide form and requires deprotonation to the free base to engage in reactions. Understanding this hierarchy of reactivity is paramount for its effective utilization in targeted molecular design.
Molecular Structure and Electronic Profile
Chemical and Physical Properties
This compound is a solid at room temperature, valued for its relative stability and ease of handling compared to its free base form.[1] Its structure presents multiple potential reaction sites, the accessibility of which is dictated by the electronic landscape of the molecule.
| Property | Value | Reference |
| IUPAC Name | 5-bromo-2-(bromomethyl)pyridine;hydrobromide | [2] |
| CAS Number | 173999-22-9 | [3][4] |
| Molecular Formula | C₆H₆Br₃N | [2][3] |
| Molecular Weight | 331.83 g/mol | [2] |
| Parent Compound (Free Base) | 5-Bromo-2-(bromomethyl)pyridine (CAS: 145218-19-5) |
The Role of Protonation: Hydrobromide vs. Free Base
The hydrobromide salt form is critical to the molecule's reactivity profile. The nitrogen atom of the pyridine ring is protonated, forming a pyridinium ion. This has two profound consequences:
-
Deactivation of Nucleophilicity: The lone pair of electrons on the nitrogen is engaged in a bond with a proton, rendering the nitrogen non-nucleophilic and non-basic.[5]
-
Enhancement of Electrophilicity: The positive charge on the pyridinium ring acts as a powerful electron-withdrawing group, significantly lowering the electron density of the aromatic system. This greatly enhances the electrophilicity of specific carbon atoms within the ring, making them susceptible to nucleophilic attack.
Caption: Overview of reactive sites in the title compound.
Analysis of Electrophilic Sites
The electron-deficient nature of the protonated ring system, combined with the presence of excellent leaving groups (bromide ions), makes this molecule a potent electrophile at multiple positions.
The Primary Electrophilic Site: The Bromomethyl Carbon (-CH₂Br)
The carbon atom of the bromomethyl group is the most significant and widely utilized electrophilic center. Its high reactivity is analogous to that of a benzylic halide and is attributable to two main factors:
-
Stabilization of the Transition State: In an SN2 reaction, the transition state is stabilized by the adjacent π-system of the pyridine ring, which can delocalize electron density.
-
Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating nucleophilic displacement.
This site readily reacts with a wide range of soft and hard nucleophiles, including amines, thiols, alcohols, and carbanions, to form a new carbon-nucleophile bond. This makes the reagent an invaluable tool for introducing the 5-bromo-2-picolyl moiety into target molecules.
Caption: Generalized SN2 reaction at the bromomethyl carbon.
Secondary Electrophilic Sites: The Pyridine Ring Carbons
The protonated nitrogen atom strongly withdraws electron density from the pyridine ring through both inductive and resonance effects. This creates significant partial positive charges (δ+) on the carbons at positions 2, 4, and 6 (ortho and para to the nitrogen).[6][7][8]
-
Position 2: Blocked by the bromomethyl group.
-
Position 6: Adjacent to the protonated nitrogen, this position is highly electrophilic.
-
Position 4: Para to the nitrogen, this position is also a key electrophilic site.
Attack by a nucleophile at C4 or C6 leads to a stable Meisenheimer-like intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom.[7][9] While these sites are less reactive than the bromomethyl carbon, they can undergo Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles under appropriate conditions. The bromine at C5 further influences the regioselectivity of such attacks.
Caption: Resonance stabilization of the SNAr intermediate.
Analysis of Nucleophilic Sites
The Masked Nucleophile: The Pyridine Nitrogen
In its hydrobromide salt form, the molecule has no effective nucleophilic sites. The nitrogen's lone pair is unavailable.[5] To unmask this nucleophilicity, the compound must be converted to its free base, 5-Bromo-2-(bromomethyl)pyridine. This is typically achieved by a simple acid-base workup.
Once deprotonated, the nitrogen lone pair becomes a potent nucleophile and a moderate base. It can participate in reactions such as:
-
Alkylation or acylation.
-
Coordination to metal centers in catalysis.
-
Formation of N-oxides.
Caution: The free base is prone to self-reaction. The nucleophilic nitrogen of one molecule can attack the highly electrophilic bromomethyl group of another, leading to polymerization or the formation of pyridinium salts.[10] Therefore, it should typically be generated in situ or handled with care at low temperatures.
The Pyridine Ring as a Nucleophile
While aromatic rings are fundamentally nucleophilic in the context of Electrophilic Aromatic Substitution (SEAr), the pyridine ring is significantly deactivated compared to benzene due to the electron-withdrawing nature of the nitrogen atom.[11][12] In the case of this compound, the system is exceptionally deactivated due to:
-
The positive charge of the pyridinium ion.
-
The electron-withdrawing inductive effect of two bromine atoms.
Consequently, electrophilic substitution on this ring is extremely difficult and requires harsh, forcing conditions.[13][14] If a reaction were to occur, it would be directed to the C3 position, as this avoids placing a positive charge on the already positive nitrogen in the reaction intermediate.[12][14]
Experimental Protocols
Protocol: In-Situ Generation of the Free Base for N-Alkylation
This protocol describes a typical SN2 reaction where a primary amine displaces the bromide from the bromomethyl group. The free base of the pyridine reagent is generated in situ to prevent self-reaction.
Objective: To synthesize N-((5-bromo-2-pyridyl)methyl)benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add dry acetonitrile to create a slurry. Stir vigorously for 15 minutes at room temperature. The K₂CO₃ neutralizes the HBr salt and will neutralize the HBr generated during the reaction.
-
Add benzylamine to the mixture.
-
Heat the reaction mixture to 60 °C and monitor by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to yield the desired product.
Causality: Using a solid, non-nucleophilic base like K₂CO₃ allows for the slow, controlled neutralization of the hydrobromide and the subsequent HBr byproduct without interfering with the primary reaction. Acetonitrile is a suitable polar aprotic solvent that facilitates SN2 reactions.
Protocol: Workup for Free-Basing the Reagent
Objective: To isolate the free base, 5-Bromo-2-(bromomethyl)pyridine, for applications where the salt form is not suitable.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the hydrobromide salt in a minimal amount of water.
-
Transfer the aqueous solution to a separatory funnel and cool in an ice bath.
-
Slowly add the saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH ~8-9).
-
Extract the aqueous layer with three portions of DCM or EtOAc. Note: The free base has some water solubility, so thorough extraction is necessary.[10]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure at low temperature (<30 °C).
-
The resulting product is the free base, which should be used immediately or stored under an inert atmosphere at low temperature.
Trustworthiness: This standard acid-base workup is a self-validating system. The cessation of CO₂ evolution provides a visual cue for complete neutralization. The final pH check confirms the state of the solution, ensuring the compound is in its desired free base form.
Summary of Reactivity
This guide delineates the distinct reactive personalities of this compound. Its synthetic utility is maximized when its reactivity is approached with a clear understanding of this hierarchy.
| Site | Reactivity Type | Conditions / Comments |
| -CH₂Br Carbon | Electrophilic (Primary) | Highly reactive towards SN2 displacement by a wide range of nucleophiles. The preferred reaction site. |
| Pyridine Ring C4, C6 | Electrophilic (Secondary) | Susceptible to SNAr with strong nucleophiles. Activated by the protonated nitrogen. |
| Pyridine Nitrogen | Nucleophilic (Masked) | Requires deprotonation to the free base to become reactive. The free base can be unstable. |
| Pyridine Ring C3 | Nucleophilic (Very Weak) | Site for potential SEAr, but the ring is extremely deactivated. Requires harsh conditions. |
By leveraging controlled reaction conditions and a strategic choice of reagents, chemists can selectively target these sites to build molecular complexity, making this compound a powerful and versatile tool in modern organic synthesis.
References
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Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?[Link]
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Química Orgánica. Nucleophilic substitution reactions in pyridine. [Link]
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Química Orgánica. Electrophilic substitution on pyridine. [Link]
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Homework.Study.com. (2021). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. [Link]
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LookChem. (2023). Pyridine hydrobromide: unlocking a new chemical key for scientific research and industry. [Link]
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Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]
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YouTube. (2023). Pyridinium tribromide | Electrophilic addition of Br2 to alkene. [Link]
-
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potential hazards and toxicity information for 5-Bromo-2-(bromomethyl)pyridine hydrobromide
An In-Depth Technical Guide to the Potential Hazards and Toxicity of 5-Bromo-2-(bromomethyl)pyridine hydrobromide
This guide provides a comprehensive overview of the potential hazards, toxicity, and safe handling protocols for this compound. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety.
Introduction to this compound
This compound is a brominated pyridine derivative used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, possessing both a reactive bromomethyl group and a pyridine ring, makes it a versatile reagent. However, this reactivity also underpins its potential toxicological profile, necessitating careful handling and a thorough understanding of its hazards.
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with several primary hazards that demand stringent safety measures.[2]
Signal Word: Danger or Warning [2][3][4]
The signal word assigned can vary between suppliers, reflecting slight differences in the concentration or form of the substance, but both indicate a significant level of hazard.
GHS Pictograms:
-
GHS05: Corrosion: Indicates the potential to cause severe skin burns and eye damage.
-
GHS06: Skull and Crossbones: Indicates acute toxicity (fatal or toxic).
-
GHS07: Exclamation Mark: Indicates hazards such as acute toxicity (harmful), skin and eye irritation, and respiratory tract irritation.[5]
Hazard Statements (H-Statements):
A comprehensive list of hazard statements associated with this compound is provided below. It is crucial to recognize that the severity of these hazards necessitates a proactive approach to safety.
Some safety data sheets also classify it as causing severe skin burns and eye damage, which aligns with a more severe hazard classification (Category 1B).[7][8]
Toxicological Profile: A Mechanistic Perspective
The toxicity of this compound is intrinsically linked to its chemical structure. The presence of two bromine atoms, one on the pyridine ring and one in the methyl group, contributes to its reactivity and, consequently, its biological effects.
Acute Toxicity:
-
Oral: The compound is harmful if swallowed.[9] Ingestion can lead to irritation of the gastrointestinal tract, and systemic toxic effects may occur.
-
Dermal: Dermal exposure is a significant concern, with some classifications indicating it can be fatal upon skin contact.[3] The lipophilic nature of the molecule can facilitate its absorption through the skin.
-
Inhalation: Inhalation of dust or aerosols can cause irritation to the respiratory system.[6]
Skin and Eye Irritation/Corrosion:
The compound is a potent irritant and may be corrosive.[7][10] Contact with skin can lead to inflammation, redness, blistering, and pain.[10] In the eyes, it can cause serious damage, including redness, pain, and potentially irreversible harm.[7][10] This is likely due to the alkylating nature of the bromomethyl group, which can react with nucleophilic functional groups in proteins and other biological macromolecules, leading to cellular damage.
Specific Target Organ Toxicity (Single Exposure):
The primary target organ for single-exposure toxicity is the respiratory system, leading to irritation.[2][11]
Chronic Toxicity, Carcinogenicity, and Mutagenicity:
There is currently a lack of data regarding the chronic health effects, carcinogenicity, or mutagenicity of this compound.[6] In the absence of such data, it is prudent to handle it as a substance with unknown long-term health effects and to minimize exposure.
Safe Handling and Risk Mitigation Strategies
A multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[7] This will ensure that any dust or vapors are effectively contained and exhausted, minimizing the risk of inhalation. Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the work area.[10][11]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent dermal absorption, which can be fatal.[3] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect against splashes and dust that can cause serious eye damage.[6][7] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit may be necessary. | To prevent accidental skin contact.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during emergency situations.[3] | To prevent respiratory tract irritation from dust or vapors.[12] |
Administrative Controls and Safe Work Practices
-
Avoid generating dust: Handle the solid material carefully to minimize the creation of airborne dust.[6][10]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3][11] Do not eat, drink, or smoke in the laboratory.[3][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[6][8] The storage area should be secure and accessible only to authorized personnel.[7][10]
-
Spill Response: In the event of a spill, evacuate the area and wear appropriate PPE.[6] Absorb the spill with an inert material and place it in a sealed container for disposal.[10] Avoid breathing vapors and prevent the spill from entering drains.[3][6]
First Aid Measures: An Emergency Response Protocol
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][10] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][10] |
Experimental Workflow and Risk Assessment
The following diagram illustrates a logical workflow for conducting experiments with this compound, incorporating key risk assessment and mitigation steps.
Caption: A three-phase workflow for the safe handling of this compound.
Conclusion
This compound is a valuable research chemical with a significant hazard profile. A thorough understanding of its toxicity, coupled with the diligent implementation of engineering controls, appropriate personal protective equipment, and safe work practices, is paramount to ensuring the safety of laboratory personnel. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and maintain a safe and productive research environment.
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Methodological & Application
Introduction: The Strategic Importance of Pyridine Scaffolds and the Versatility of a Dual-Functionalized Reagent
An In-Depth Guide to the Synthetic Utility of 5-Bromo-2-(bromomethyl)pyridine Hydrobromide for the Development of Novel Pyridine Scaffolds
Pyridine derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous blockbuster drugs and agrochemicals. Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl ring, its capacity for hydrogen bonding, and its inherent metabolic stability. The strategic functionalization of the pyridine scaffold is therefore a critical task in drug discovery, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
This compound is a highly versatile and valuable building block for synthesizing diverse libraries of pyridine-containing compounds.[1] Its utility is derived from two distinct and orthogonally reactive electrophilic centers:
-
The 2-(Bromomethyl) Group: This benzylic-like bromide is highly activated towards nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a vast array of functionalities through N-, O-, S-, and C-alkylation.
-
The 5-Bromo Group: This vinyl bromide is unreactive towards classical nucleophilic substitution but is perfectly poised for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[2] This enables the formation of carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.
This guide provides a comprehensive overview of the synthetic applications of this compound, complete with detailed, field-proven protocols and explanations of the chemical principles behind the experimental choices.
Reagent Handling and Stoichiometry Considerations
5-Bromo-2-(bromomethyl)pyridine is typically supplied as a hydrobromide salt. The protonation of the pyridine nitrogen enhances the reagent's stability and shelf-life. However, this has two key implications for reaction design:
-
Molar Mass: Always use the molecular weight of the hydrobromide salt (331.83 g/mol ) for accurate stoichiometric calculations.[1]
-
Basicity: At least one equivalent of base is required to neutralize the hydrobromide salt in addition to the base needed to deprotonate the nucleophile. In practice, using a slight excess of base (e.g., 2.2-3.0 equivalents in total) is common to drive the reaction to completion.
Part I: Nucleophilic Substitution at the Bromomethyl Position
The most direct application of this reagent involves the alkylation of nucleophiles at the highly reactive bromomethyl position. The general mechanism involves the deprotonation of a nucleophile (Nu-H) by a base, followed by an SN2 attack on the methylene carbon, displacing the bromide leaving group.
Caption: Figure 1: General S_N2 Alkylation Scheme
N-Alkylation of Amines and N-Heterocycles
The introduction of substituted aminomethyl groups is a common strategy in medicinal chemistry to modulate solubility and target engagement. The N-alkylation of primary or secondary amines, as well as N-H containing heterocycles like indoles or imidazoles, is a high-yielding transformation.[3][4]
Causality Behind Experimental Choices:
-
Base Selection: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal.[5] It is strong enough to deprotonate most amines and phenols but will not compete with the primary nucleophile. For weakly acidic N-H bonds (e.g., indoles), a stronger, non-reversible base like sodium hydride (NaH) is required.[6][7]
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred. They effectively dissolve the reagents and intermediates, and their inability to act as hydrogen bond donors enhances the nucleophilicity of the deprotonated amine.[7]
-
Temperature: Most reactions proceed efficiently at room temperature or with gentle heating (40-80 °C). The high reactivity of the bromomethyl group often precludes the need for high temperatures, which can lead to side reactions.
Protocol 1: N-Alkylation of Morpholine
This protocol details a representative procedure for the N-alkylation of a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Nucleophile Addition: Add morpholine (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
O-Alkylation of Phenols and Alcohols
The formation of ether linkages via O-alkylation is fundamental in organic synthesis, often used to install protecting groups or build complex molecular architectures.[8] The Williamson ether synthesis is a reliable method for this transformation using 5-bromo-2-(bromomethyl)pyridine.[9]
Protocol 2: O-Alkylation of p-Cresol
This protocol provides a standard procedure for the synthesis of a pyridyl-aryl ether.
Materials:
-
This compound (1.0 eq)
-
p-Cresol (1.05 eq)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.2 eq)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add p-cresol (1.05 eq) and anhydrous Cs₂CO₃ (2.2 eq).
-
Solvent & Reagent Addition: Add anhydrous Acetonitrile (0.2 M), followed by this compound (1.0 eq). The use of Cs₂CO₃ often allows these reactions to proceed efficiently at room temperature.[8]
-
Reaction: Stir the suspension at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in Dichloromethane and wash sequentially with 1 M NaOH (to remove excess phenol), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Illustrative Reaction Parameters
The following table summarizes typical reaction parameters for nucleophilic substitution at the bromomethyl position. Note that yields are illustrative and can vary based on the specific substrate and reaction scale.[5]
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 25 | 6 | 90-95 |
| 2 | Indole | NaH | THF | 0 to 25 | 4 | 75-85 |
| 3 | Phenol | Cs₂CO₃ | MeCN | 25 | 8 | 85-90 |
| 4 | Benzenethiol | K₂CO₃ | DMF | 25 | 2 | >95 |
Part II: Cross-Coupling at the 5-Bromo Position
To further elaborate the pyridine scaffold, the 5-bromo position can be functionalized using transition-metal catalysis. This demonstrates the orthogonal reactivity of the two bromide positions. For these reactions, it is often advantageous to first perform the SN2 reaction at the bromomethyl position to create a stable intermediate.
Caption: Figure 2: Sequential Functionalization Workflow
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an arylboronic acid to the 5-bromo position of a previously N-alkylated intermediate.
Materials:
-
5-Bromo-2-(morpholinomethyl)pyridine (Intermediate from Protocol 1, 1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄), aqueous 2M solution (3.0 eq)
-
1,4-Dioxane
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the 5-bromo-pyridine intermediate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent/Base Addition: Add 1,4-dioxane (0.1 M) and the aqueous K₃PO₄ solution. The mixture should be thoroughly degassed again.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor by TLC or LC-MS.[2]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with Ethyl Acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl pyridine derivative.
Conclusion and Outlook
This compound is a powerful and versatile reagent that enables the synthesis of a wide range of novel pyridine derivatives. Its two orthogonally reactive sites—the highly electrophilic bromomethyl group and the cross-coupling-ready 5-bromo position—allow for a modular and strategic approach to building molecular complexity. The protocols and principles outlined in this guide serve as a robust foundation for researchers in medicinal chemistry and materials science to leverage this reagent in the design and synthesis of next-generation functional molecules.
References
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- Sigma-Aldrich. 2-(Bromomethyl)pyridine hydrobromide Product Page. Merck KGaA.
- Gilla, G. et al. (2013). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SciSpace.
- Doğanç, N., & Göker, H. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- PubChem. This compound.
- Aslam, S. et al. (2017).
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- BenchChem (2025). Application Notes and Protocols for N-Alkylation of 5,6-Difluoropyridin-2-ol. BenchChem.
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The Versatile Synthon: Application and Protocols of 5-Bromo-2-(bromomethyl)pyridine hydrobromide in Medicinal Chemistry
Introduction: Unveiling a Key Building Block
In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, halogenated pyridines hold a privileged position due to their bioisosteric resemblance to phenyl rings and their capacity for diverse chemical transformations. 5-Bromo-2-(bromomethyl)pyridine hydrobromide has emerged as a particularly valuable reagent, offering two distinct points for chemical modification: a reactive bromomethyl group, primed for nucleophilic substitution, and a bromo-substituted pyridine ring, amenable to a variety of cross-coupling reactions.
This technical guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into its core reactivity, present detailed, field-proven protocols for its application, and discuss its strategic implementation in structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 173999-22-9 | [1] |
| Molecular Formula | C₆H₆Br₃N | [1] |
| Molecular Weight | 331.83 g/mol | [1] |
| Appearance | Typically an off-white to yellow or brown solid | |
| Purity | ≥97% commonly available | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Refrigerator storage is recommended. |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the differential reactivity of its two bromine substituents.
-
The Bromomethyl Group: The C(2) position of the pyridine ring hosts a bromomethyl group, which behaves as a benzylic-like halide. The carbon atom of the CH₂Br moiety is highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a linker, allowing for the facile introduction of the 5-bromopyridin-2-yl)methyl scaffold onto a variety of nucleophilic cores (e.g., amines, phenols, thiols, and carbanions). These reactions typically proceed via an SN2 mechanism.
-
The Ring Bromo Group: The bromine atom at the C(5) position of the pyridine ring is significantly less reactive towards classical nucleophilic aromatic substitution (SNAr) due to the electron-donating nature of the CH₂Br group (after its initial reaction). However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, which is a powerful strategy in SAR exploration.
Application in the Synthesis of Kinase Inhibitors
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site.[2] The dual functionality of this compound allows for the construction of diverse kinase inhibitor libraries.
Protocol 1: Synthesis of a Generic N-((5-Bromopyridin-2-yl)methyl)aniline Derivative
This protocol details a representative nucleophilic substitution reaction, a common first step in the synthesis of many kinase inhibitors, where an amine-containing core is alkylated.
Reaction Scheme:
Sources
Application Notes and Protocols for 5-Bromo-2-(bromomethyl)pyridine hydrobromide in Agrochemical Synthesis
Introduction: A Versatile Synthon for Modern Crop Protection
5-Bromo-2-(bromomethyl)pyridine hydrobromide is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of a variety of agrochemicals. Its strategic importance lies in its dual reactivity: the highly reactive bromomethyl group at the 2-position and the bromo-substituted pyridine ring. This unique arrangement provides medicinal and agricultural chemists with a versatile scaffold for constructing complex molecular architectures with potent biological activity. The pyridine core is a well-established pharmacophore in numerous successful agrochemicals, and the bromo substituents offer key handles for synthetic diversification.
This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, with a primary focus on its role in the development of neonicotinoid insecticides. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices to empower researchers in this field.
Core Applications in Agrochemical Synthesis
The primary application of this compound is as a key intermediate in the synthesis of neonicotinoid insecticides. Neonicotinoids are a class of neuro-active insecticides that are highly effective against a broad spectrum of sucking and chewing pests.[1] The mode of action of these compounds involves their agonistic interaction with the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1]
The 5-bromo-2-(chloromethyl)pyridine moiety, a close analogue and common synthetic target from the title compound, is a cornerstone of several commercial neonicotinoids. The structural motif derived from this compound is crucial for the molecule's ability to bind to the insect nAChR with high affinity and selectivity over vertebrate receptors.
While its application in fungicides and herbicides is less prominently documented, the inherent reactivity of the pyridine ring and the bromo substituents suggest potential for its use as a scaffold in the discovery of novel fungicides and herbicides. Pyridine-based compounds have shown significant promise as fungicides, and the development of novel herbicides often relies on functionalized aromatic systems.[2][3]
Chemical Reactivity and Synthetic Strategy
The synthetic utility of this compound is dictated by two primary reactive sites:
-
The Bromomethyl Group (-CH₂Br): This group is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide array of nitrogen, oxygen, and sulfur-based nucleophiles, forming the core of many neonicotinoid structures. The hydrobromide salt form can be neutralized in situ or prior to the reaction to liberate the free base for optimal reactivity.
-
The Bromo Group (-Br) at the 5-position: This aryl bromide is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for further structural diversification and the introduction of additional pharmacophoric elements.
A common and logical synthetic approach involves the initial functionalization of the more reactive bromomethyl group, followed by subsequent modification of the pyridine ring at the 5-position if desired.
PART 1: Synthesis of Neonicotinoid Insecticide Precursors
The most prominent application of this compound is in the synthesis of precursors for neonicotinoid insecticides like Imidacloprid and its analogues. The key transformation is the alkylation of a suitable nucleophile with the bromomethyl group of the pyridine derivative.
Key Reaction: Nucleophilic Substitution
The core reaction involves the displacement of the bromide from the bromomethyl group by a nitrogen-containing nucleophile. A common nucleophile used in the synthesis of neonicotinoid analogues is a nitroguanidine or a related derivative.
Experimental Protocol: Synthesis of a Neonicotinoid Precursor
This protocol details a representative procedure for the synthesis of an N-((5-bromo-pyridin-2-yl)methyl) substituted nitroguanidine derivative, a key intermediate for neonicotinoid insecticides.
Materials:
-
This compound (1.0 eq)
-
N-Methyl-N'-nitroguanidine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-Methyl-N'-nitroguanidine (1.1 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF.
-
Addition of Electrophile: To the stirred suspension, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise at room temperature. The hydrobromide salt will be neutralized in situ by the excess base.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-((5-bromo-pyridin-2-yl)methyl)-N'-methyl-N''-nitroguanidine.
Data Presentation:
| Parameter | Value |
| Reactants | This compound, N-Methyl-N'-nitroguanidine |
| Base | Potassium Carbonate |
| Solvent | Anhydrous DMF |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-85% (after purification) |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent the reaction of the highly electrophilic bromomethyl group with water, which would lead to the formation of the corresponding alcohol byproduct.
-
Base: Potassium carbonate is a mild and effective base for neutralizing the hydrobromide salt and facilitating the nucleophilic substitution by deprotonating the nitroguanidine. An excess is used to ensure complete reaction.
-
Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Work-up: The aqueous work-up is necessary to remove the inorganic salts and the high-boiling point DMF solvent.
Visualization of the Synthetic Workflow:
PART 2: Potential Applications in Fungicide and Herbicide Synthesis
While less explored, the structural features of this compound make it an attractive starting material for the synthesis of novel fungicides and herbicides. The pyridine ring is a known toxophore in many fungicidal compounds, and the bromo substituents provide avenues for creating diverse chemical libraries for screening.
Conceptual Synthetic Pathway for a Pyridine-Based Fungicide Candidate
A hypothetical synthetic route towards a novel fungicide could involve an initial nucleophilic substitution at the bromomethyl position with a thiol-containing heterocycle, followed by a Suzuki coupling at the 5-position to introduce another aromatic moiety.
Visualization of a Potential Fungicide Synthesis:
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in agrochemical synthesis. Its primary application lies in the construction of neonicotinoid insecticides, where the 5-bromo-2-methylpyridine scaffold is a key structural element for potent bioactivity. The straightforward and high-yielding nucleophilic substitution reactions of its bromomethyl group make it an attractive intermediate for both academic research and industrial production. Furthermore, the potential for derivatization at the 5-position opens up avenues for the exploration of novel fungicides and herbicides. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers and scientists working on the development of the next generation of crop protection agents.
References
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]
- Pyridine derivatives, their preparation and their use as fungicides.
-
Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. MDPI. [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
- Pyridinylpyrimidine derivatives, method for production thereof and a fungicide containing them as the active ingredient.
- Susbstituted pyridine herbicides.
-
Synthesis and Properties of Thiamethoxam and Related Compounds. Zeitschrift für Naturforschung B. [Link]
-
Synthesis and Properties of Thiamethoxam and Related Compounds. ResearchGate. [Link]
- Synthetic method of thiamethoxam.
-
Synthesis and Insecticidal Activity of Nitroguanidines Featuring R-and S-Proline. ResearchGate. [Link]
-
Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. MDPI. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. [Link]
-
Nucleophilic Substitution Reactions. University of Wisconsin-Madison Chemistry Department. [Link]
-
Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. PubMed Central. [Link]
-
HERBICIDAL COMPOSITIONS OF PYRIDINE-2-CARBOXYLIC ACIDS AND ACCASE INHIBITORS. European Patent Office. [Link]
-
Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]
-
Nucleophilic substitution of pyridine. YouTube. [Link]
-
The discovery of thiamethoxam: a second-generation neonicotinoid. Scilit. [Link]
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Publishing. [Link]
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Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives. PubMed. [Link]
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Application Notes & Protocols: 5-Bromo-2-(bromomethyl)pyridine Hydrobromide as a Versatile Building Block for Functional Materials
Introduction: Unpacking a Multifunctional Pyridine Synthon
5-Bromo-2-(bromomethyl)pyridine hydrobromide is a highly functionalized heterocyclic compound, engineered for versatility in chemical synthesis. Its structure is distinguished by three key features: a pyridine core, a reactive bromomethyl group at the 2-position, and a stable bromine substituent at the 5-position. The bromomethyl group serves as a potent electrophile, ideal for nucleophilic substitution, while the bromine atom on the aromatic ring is primed for a variety of palladium-catalyzed cross-coupling reactions. This dual-reactivity profile makes it an exceptionally valuable building block for constructing complex molecules.
The compound is supplied as a hydrobromide salt, which enhances its crystalline nature, improves stability for storage, and often aids in handling compared to the free base.[1] Its principal applications lie in the development of novel chelating ligands, π-conjugated systems for organic electronics, and as a precursor for pharmaceutical intermediates.[1][2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 173999-22-9 | [3][4][5] |
| Molecular Formula | C₆H₆Br₃N | [4][5] |
| Molecular Weight | 331.83 g/mol | [4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3][5] |
| Storage | Refrigerator (2-8°C), under inert gas | [1][3] |
Core Reactivity: A Tale of Two Bromines
The synthetic utility of this compound stems from the orthogonal reactivity of its two carbon-bromine bonds. Understanding the distinct mechanisms is critical for strategic synthetic planning.
-
At the 2-Position (C-sp³): Nucleophilic Substitution (SN2) The bromomethyl (-CH₂Br) group is analogous to a benzylic bromide. The C-Br bond is readily attacked by a wide range of nucleophiles (amines, thiols, alcohols, carbanions) via an SN2 mechanism. The pyridine ring stabilizes the transition state, accelerating the reaction. This pathway is ideal for introducing side chains and forming chelating arms.
-
At the 5-Position (C-sp²): Palladium-Catalyzed Cross-Coupling The bromine atom attached directly to the pyridine ring is relatively unreactive towards classical nucleophilic substitution but is a prime substrate for organometallic cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, enabling the extension of π-conjugated systems or the introduction of diverse aryl, alkyl, or amino groups. Common transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[6]
Caption: Workflow for bidentate ligand synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile as the solvent, followed by potassium carbonate (K₂CO₃, 3.0 eq).
-
Causality: Anhydrous solvent prevents unwanted hydrolysis of the bromomethyl group. K₂CO₃ is a solid base that neutralizes both the hydrobromide salt and the HBr molecule generated during the SN2 reaction, driving it to completion. Using a slight excess ensures full neutralization.
-
-
Nucleophile Addition: Add the secondary amine nucleophile (e.g., morpholine, piperidine; 2.2 eq) dropwise to the stirring suspension.
-
Causality: A slight excess of the amine ensures the complete consumption of the limiting electrophile.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-60°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot indicates completion.
-
Trustworthiness: TLC provides a direct, real-time assessment of the reaction's status, preventing premature workup or unnecessary heating, which could lead to side products.
-
-
Workup: Once complete, filter the reaction mixture through a pad of celite to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash with water (2 x) to remove any remaining salts and water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified ligand. Further purification can be achieved by column chromatography if necessary.
Application II: Constructing π-Conjugated Systems via Suzuki Coupling
Expertise & Rationale: The 5-bromo position is an ideal handle for extending the electronic conjugation of the pyridine ring using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an aryl halide with an arylboronic acid, is a robust and widely used method for this purpose. [6]This strategy is central to creating functional materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and fluorescent sensors, where tuning the electronic properties via π-system extension is paramount.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to the 5-position of the pyridine ring.
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Example | Role | Rationale |
| Aryl Halide | 5-Bromo-2-(...)-pyridine | Substrate | The electrophilic partner. |
| Boronic Acid | Phenylboronic Acid | Nucleophile | The source of the new aryl group. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Catalyst | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Base | K₃PO₄ or Na₂CO₃ (2-3 eq) | Activator | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Solvent | A polar aprotic/aqueous mixture that solubilizes both organic and inorganic reagents. |
| Atmosphere | Nitrogen or Argon | Inert | Critical: Prevents oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Methodology:
-
Inert Atmosphere: Place the 5-bromo-pyridine substrate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and the base (e.g., K₃PO₄, 2.5 eq) into a Schlenk flask.
-
Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Trustworthiness: This "degassing" procedure is a self-validating step. Failure to adequately remove oxygen will result in a failed or low-yielding reaction due to catalyst decomposition, which is easily observable.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via cannula or syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring for 6-18 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [4][7]It is corrosive and can cause burns. [7][8]* Required PPE: Always handle this compound inside a certified chemical fume hood. [7]Wear a lab coat, chemical-resistant gloves, and safety goggles or a face shield. [9]* Handling: Avoid creating dust. Do not breathe dust, vapor, or mist. [5]Ensure adequate ventilation.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, such as a refrigerator. [3][8]
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its pre-installed, orthogonally reactive handles provide chemists with a reliable and efficient platform for molecular construction. By enabling selective functionalization at two distinct sites, it streamlines the synthesis of complex ligands for coordination chemistry and advanced π-conjugated systems for materials science, solidifying its role as a powerful tool for researchers and drug development professionals.
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Application Notes and Protocols: Reaction Conditions for the N-Alkylation of Amines with 5-Bromo-2-(bromomethyl)pyridine Hydrobromide
Introduction: Strategic Importance of the 5-Bromo-2-(aminomethyl)pyridine Scaffold
The 5-bromo-2-(aminomethyl)pyridine structural motif is a highly valued building block in contemporary drug discovery and development. The bromine atom at the 5-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of complex molecular architectures.[1] Concurrently, the aminomethyl group at the 2-position provides a crucial interaction point for biological targets and a site for further chemical elaboration.
This guide provides a comprehensive technical overview and detailed protocols for the nucleophilic substitution reaction between 5-Bromo-2-(bromomethyl)pyridine hydrobromide and various primary and secondary amines. As senior application scientists, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to optimize these conditions for their specific substrates and objectives.
Deconstructing the Reaction: Core Components and Mechanistic Underpinnings
The successful synthesis of 2-((alkylamino)methyl)-5-bromopyridines hinges on a thorough understanding of the reactants and the reaction mechanism.
The Electrophile: this compound
-
Chemical Identifier: CAS 173999-22-9[2]
-
Structure and Reactivity: This reagent features a highly reactive bromomethyl group at the 2-position of the pyridine ring. This group is analogous to a benzylic bromide, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack.
-
The Hydrobromide Salt Form: The compound is supplied as a hydrobromide salt, which enhances its stability and handling properties.[3] However, this has a critical implication for the reaction: at least one equivalent of base is required simply to neutralize this salt and generate the free pyridine base before the primary reaction can even begin. The reagent should be stored under an inert atmosphere at 2-8°C.[3][4]
-
Safety: This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][6] Appropriate personal protective equipment (PPE) must be used in a well-ventilated fume hood.
The Nucleophile: Primary and Secondary Amines
Amines function as the nucleophile in this reaction, attacking the electrophilic carbon center.[7] A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[8] The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that can form a tertiary amine and even a quaternary ammonium salt.[9] Controlling this reactivity is a central theme of protocol optimization.
The Reaction Mechanism: A Classic S_N2 Pathway
The coupling proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[10] The reaction occurs in a single, concerted step where the amine's lone pair of electrons attacks the carbon atom of the bromomethyl group, simultaneously displacing the bromide ion as a leaving group.[10]
Caption: The S_N2 reaction mechanism for amine alkylation.
Optimizing Reaction Conditions: A Scientist's Guide
The success of this coupling reaction is critically dependent on the careful selection of four key parameters: base, solvent, temperature, and stoichiometry.
Base Selection
A base is absolutely essential to drive the reaction to completion.[11] Its primary roles are:
-
To neutralize the hydrobromide of the starting material.
-
To scavenge the hydrobromic acid (HBr) generated during the S_N2 reaction, preventing protonation of the amine nucleophile.[7]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are common, effective, and easily removed during aqueous work-up.[10][12] They are generally preferred for their low cost and non-nucleophilic nature.
-
Organic Bases: Non-nucleophilic tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also widely used.[13] They offer good solubility in organic solvents but can sometimes complicate purification.
For mono-alkylation of primary amines, a clever strategy involves using the amine hydrobromide salt as the starting material and adding precisely one equivalent of base. This selectively generates the primary amine for reaction, while the more basic secondary amine product remains protonated and unreactive, thus preventing dialkylation.[13][14]
Solvent Effects
Solvent choice has a profound impact on the rate of S_N2 reactions.[15]
-
Recommended (Polar Aprotic Solvents): Solvents like Dimethylformamide (DMF) , Acetonitrile (CH₃CN) , and Dimethyl Sulfoxide (DMSO) are ideal.[15][16] These solvents are polar enough to dissolve the reactants but do not have acidic protons. They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but leave the amine nucleophile relatively "naked" and highly reactive, significantly accelerating the reaction.[16][17]
-
To Avoid (Polar Protic Solvents): Solvents like water, methanol, or ethanol should be avoided. These solvents have O-H or N-H bonds and can form strong hydrogen bonds with the amine nucleophile.[18][19] This creates a "solvent cage" that stabilizes the nucleophile, shielding it and dramatically decreasing its reactivity and the overall reaction rate.[15][17]
Temperature and Reaction Time
The reaction is typically performed between room temperature (20-25°C) and moderately elevated temperatures (e.g., 60-80°C).[10] Higher temperatures increase the reaction rate but may also promote side reactions, such as the formation of impurities. The optimal temperature depends on the nucleophilicity of the specific amine being used. Progress should always be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of maximum product formation.
Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Protocol 1: Alkylation of a Secondary Amine (e.g., Morpholine)
This protocol is a general guideline for robust secondary amines where over-alkylation is not a concern.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add anhydrous potassium carbonate.
-
Add anhydrous DMF (to a concentration of approx. 0.2-0.5 M).
-
Add morpholine to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Selective Mono-alkylation of a Primary Amine (e.g., Benzylamine)
This protocol is designed to favor the formation of the secondary amine product and minimize dialkylation.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a round-bottom flask, add the this compound and potassium carbonate.
-
Add anhydrous acetonitrile to create a stirrable suspension.
-
In a separate flask, dissolve the benzylamine in a small amount of acetonitrile.
-
Cool the pyridine bromide suspension to 0°C in an ice bath.
-
Add the benzylamine solution dropwise to the cold suspension over 30 minutes. Using a large excess of the primary amine kinetically favors its reaction over the secondary amine product.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction carefully by TLC or LC-MS to avoid the formation of the dialkylated product.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material via flash chromatography to isolate the desired mono-alkylated product.
Caption: A generalized experimental workflow for N-alkylation.
Summary of Reaction Conditions
The following table summarizes representative conditions for the N-alkylation reaction. Optimal conditions may vary based on the specific amine substrate.
| Entry | Amine Type | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Expected Outcome |
| 1 | Secondary Cyclic | K₂CO₃ (2.5) | DMF | 60-80 | 2-6 | High yield of tertiary amine product.[10] |
| 2 | Primary Aliphatic | Et₃N (2.2) | CH₃CN | RT - 50 | 4-12 | Good yield, potential for some dialkylation.[13] |
| 3 | Primary Aromatic | K₂CO₃ (2.5) | DMSO | 80 | 6-18 | Moderate to good yield; higher temp may be needed. |
| 4 | Hindered Amine | NaH (1.5) | DMF | 60 | 12-24 | Slower reaction; may require a stronger base. |
Conclusion
The N-alkylation of amines with this compound is a robust and reliable transformation for accessing valuable synthetic intermediates. Success is predicated on a rational choice of reaction parameters rooted in the principles of the S_N2 mechanism. The use of a sufficient quantity of a non-nucleophilic base and a polar aprotic solvent are the most critical factors for achieving high yields and purity. By following the guidelines and protocols detailed in this document, researchers can confidently and efficiently synthesize a diverse library of 5-bromo-2-(aminomethyl)pyridine derivatives for applications in pharmaceutical and materials science.
References
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Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Available at: [Link]
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Quora. (2017, March 2). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? Available at: [Link]
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Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2). Available at: [Link]
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Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
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Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Available at: [Link]
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Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. Available at: [Link]
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NCERT. (n.d.). lech204.pdf. Available at: [Link]
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Kumar, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369-1377. Available at: [Link]
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Catalytic Applications of Ligands Derived from 5-Bromo-2-(bromomethyl)pyridine Hydrobromide: A Detailed Guide for Researchers
Introduction: Unlocking Catalytic Potential with a Versatile Pyridine Building Block
5-Bromo-2-(bromomethyl)pyridine hydrobromide is a versatile and reactive building block, poised to empower researchers in the synthesis of a diverse array of novel ligands for catalysis. The inherent functionalities of this molecule—a reactive bromomethyl group for facile substitution and a bromo-substituted pyridine ring ripe for cross-coupling reactions—offer a dual-pronged approach to ligand design. This guide provides an in-depth exploration of the synthesis of ligands derived from this precursor and their subsequent applications in cutting-edge catalytic transformations, with a particular focus on palladium-catalyzed cross-coupling reactions. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this compound in their synthetic endeavors.
The pyridine moiety is a well-established and privileged scaffold in coordination chemistry and catalysis. The nitrogen atom's lone pair of electrons readily coordinates to transition metals, influencing the metal center's electronic properties and steric environment. This coordination is a critical factor in modulating the reactivity and selectivity of the resulting catalyst.[1] By strategically modifying the pyridine backbone, it is possible to fine-tune the ligand's properties to achieve desired catalytic outcomes.
Ligand Synthesis: A Modular Approach
The reactivity of the bromomethyl group in this compound allows for the straightforward introduction of various coordinating atoms, such as nitrogen, phosphorus, and sulfur, leading to the formation of a wide range of ligand architectures. This modularity is a key advantage for developing ligand libraries for catalyst screening and optimization.
Synthesis of N-Aryl-N-(5-bromo-2-picolyl)amine Ligands
A primary application of this compound is in the synthesis of N-picolyl substituted amine ligands. These ligands can be readily prepared through nucleophilic substitution of the bromomethyl group by a primary or secondary amine.
Protocol 1: General Procedure for the Synthesis of N-Aryl-N-(5-bromo-2-picolyl)amine Ligands
This protocol describes a general method for the synthesis of N-substituted picolylamine ligands, which can subsequently be used in the formation of catalytically active metal complexes.
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine) (1.0 - 1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)
-
Anhydrous acetonitrile (CH₃CN) or other suitable solvent
-
Standard laboratory glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the substituted aniline (1.0-1.2 equivalents).
-
Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the reactants, followed by the addition of anhydrous potassium carbonate (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-Aryl-N-(5-bromo-2-picolyl)amine ligand.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of starting materials and intermediates, ensuring a clean reaction and higher yields.
-
Anhydrous Conditions: The presence of water can lead to side reactions, such as hydrolysis of the bromomethyl group. Therefore, anhydrous solvents and reagents are essential.
-
Base: Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the reaction to completion. Other non-nucleophilic bases can also be employed.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Ligands derived from this compound are particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[2][3] The pyridine nitrogen can coordinate to the palladium center, forming a stable pre-catalyst complex. This coordination can enhance the catalytic activity and stability of the palladium species.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The ligands synthesized from this compound can be utilized to create palladium catalysts for this transformation. The bromo-substituent at the 5-position of the pyridine ring serves as the coupling site.
Protocol 2: Suzuki-Miyaura Coupling of a 5-Bromo-2-(picolylamino)pyridine Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a ligand derived from this compound with an arylboronic acid.
Materials:
-
N-Aryl-N-(5-bromo-2-picolyl)amine ligand (from Protocol 1)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)
-
1,4-Dioxane/water (e.g., 4:1 v/v) or other suitable solvent system
-
Standard laboratory glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating plate with oil bath
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask under an inert atmosphere, stir Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent for 15-30 minutes to form the active catalyst complex.
-
Reaction Setup: In the main reaction flask, combine the N-Aryl-N-(5-bromo-2-picolyl)amine ligand (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Solvent and Catalyst Addition: Add the solvent system to the reaction flask, followed by the pre-formed catalyst solution (or add the Pd(OAc)₂ and phosphine ligand directly).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Results
The following table summarizes typical yields for the Suzuki-Miyaura coupling of a 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which is structurally analogous to the ligands discussed.[4] This data provides a reasonable expectation for the performance of the described protocol.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 |
Catalytic Cycle and Mechanistic Insights
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. The pyridine-based ligand plays a crucial role in stabilizing the palladium species throughout this cycle.
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The pyridine nitrogen of the ligand coordinates to the palladium center, stabilizing the catalytically active Pd(0) species. This coordination also influences the rate of oxidative addition of the aryl halide to the palladium center. During transmetalation, the base activates the organoboron species, facilitating the transfer of the aryl group to the palladium. Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.
Asymmetric Catalysis: The Next Frontier
The modular nature of ligand synthesis from this compound opens up exciting possibilities in asymmetric catalysis. By introducing chiral moieties into the ligand structure, it is possible to create catalysts that can control the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically enriched products.[6]
The development of chiral ligands is a cornerstone of modern asymmetric catalysis.[7] While specific protocols for asymmetric catalysis using ligands derived directly from this compound are still emerging, the principles of chiral ligand design can be readily applied. For instance, reacting the precursor with a chiral amine or phosphine would generate a chiral ligand that could be explored in various asymmetric transformations.
Figure 2. Conceptual workflow for the development of asymmetric catalysts.
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material for the synthesis of novel ligands with significant potential in catalysis. The straightforward derivatization of its reactive sites allows for the creation of a diverse range of ligand architectures. As demonstrated, these ligands can be effectively employed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Furthermore, the potential for developing chiral versions of these ligands opens up exciting avenues for asymmetric catalysis. This guide provides a solid foundation for researchers to explore the rich catalytic chemistry of ligands derived from this promising building block, paving the way for the discovery of new and efficient catalytic systems for a wide range of chemical transformations.
References
- J. A. G. Williams, "The organic chemistry of palladium," Journal of the Chemical Society, Perkin Transactions 1, pp. 1-23, 2002.
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- R. F. Heck, "Palladium-catalyzed reactions of organic halides with olefins," Accounts of Chemical Research, vol. 12, no. 4, pp. 146-151, 1979.
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- N. Miyaura and A. Suzuki, "Palladium-catalyzed cross-coupling reactions of organoboron compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457-2483, 1995.
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G. C. Fu, "Asymmetric Catalysis with 'Planar-Chiral' Derivatives of 4-(Dimethylamino)pyridine," Accounts of Chemical Research, vol. 37, no. 8, pp. 542-547, 2004. Available: [Link]
- No valid source was found for this cit
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- A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture)," Angewandte Chemie International Edition, vol. 50, no. 30, pp. 6722-6737, 2011.
- H.-U. Blaser, "From a chiral switch to a ligand portfolio for asymmetric catalysis," Accounts of Chemical Research, vol. 42, no. 8, pp. 1119-1129, 2009.
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A. B.cin, M. G. Girek, M. Dutkiewicz, M. Kubicki, and V. T. Yilmaz, "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity," Inorganic Chemistry, vol. 61, no. 34, pp. 13446-13460, 2022. Available: [Link]
-
H.-U. Blaser, "From a chiral switch to a ligand portfolio for asymmetric catalysis," Accounts of Chemical Research, vol. 42, no. 8, pp. 1119-1129, 2009. Available: [Link]
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- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Asymmetric magnesium catalysis for important chiral scaffold synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. From a chiral switch to a ligand portfolio for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
synthetic routes to prepare substituted pyridines from 5-Bromo-2-(bromomethyl)pyridine hydrobromide
Application Notes and Protocols
Topic: Strategic Functionalization: Synthetic Routes to Prepare Substituted Pyridines from 5-Bromo-2-(bromomethyl)pyridine Hydrobromide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2][3] Their prevalence stems from their ability to act as bioisosteres of phenyl rings, engage in hydrogen bonding, and modulate the physicochemical properties of drug molecules.[2][4] The bifunctional building block, 5-Bromo-2-(bromomethyl)pyridine, offers a powerful platform for generating diverse libraries of substituted pyridines. This document provides a comprehensive guide to the synthetic strategies for leveraging this versatile reagent, detailing protocols for selective functionalization at its two distinct reactive sites: the highly reactive bromomethyl group and the C5-bromo position on the pyridine ring. We will explore nucleophilic substitution pathways and palladium-catalyzed cross-coupling reactions, culminating in strategies for sequential derivatization.
The Bifunctional Pyridine Scaffold: A Tale of Two Bromines
5-Bromo-2-(bromomethyl)pyridine is a privileged starting material due to its two bromine atoms, which exhibit orthogonal reactivity. This allows for a stepwise and controlled introduction of molecular complexity.
-
The Bromomethyl Group (C2-Position): This benzylic-like bromide is highly susceptible to nucleophilic attack via an SN2 mechanism.[5] It readily reacts with a wide range of nucleophiles (N, O, S, and C-based) under relatively mild conditions. This site is the more reactive of the two towards nucleophilic displacement.
-
The Bromo Group (C5-Position): The bromine atom attached directly to the aromatic pyridine ring is significantly less reactive towards traditional nucleophilic aromatic substitution.[6][7] However, it is an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[8][9]
It is important to note that the starting material is often supplied as a hydrobromide salt. For most reactions, particularly those involving nucleophiles or bases, the free base must be generated in situ or through a prior extraction step.
Caption: Orthogonal reactivity of 5-Bromo-2-(bromomethyl)pyridine.
Synthetic Strategy I: Nucleophilic Substitution at the Bromomethyl Group
The most direct transformation involves targeting the C2-bromomethyl position. This reaction proceeds via a classical SN2 mechanism, where a nucleophile displaces the bromide leaving group.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is crucial. Its primary role is to neutralize the HBr generated during the reaction (and to deprotonate the starting material's hydrobromide salt), preventing the protonation and deactivation of the nucleophile.
-
Solvent: A polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or acetone is typically used. These solvents effectively solvate the cations of the base while leaving the nucleophile relatively "bare," enhancing its reactivity.
-
Temperature: Reactions are often run at room temperature or with gentle heating (40-60 °C) to accelerate the rate without promoting side reactions.
Protocol 2.1: General Procedure for N-Alkylation with a Secondary Amine
This protocol details the synthesis of a tertiary amine derivative, a common structural motif in pharmaceuticals.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 - 3.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Standard glassware, magnetic stirrer, nitrogen/argon atmosphere setup
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the suspension. The amount is calculated to neutralize the hydrobromide salt and the HBr produced.
-
Add the secondary amine dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50 °C.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Product Type |
| N-Nucleophile | Piperidine | K₂CO₃ | ACN | Tertiary Amine |
| O-Nucleophile | Sodium Phenoxide | (pre-formed) | DMF | Aryl Ether |
| S-Nucleophile | Sodium Thiophenolate | (pre-formed) | Ethanol | Thioether |
| C-Nucleophile | Sodium Cyanide | N/A | DMSO | Nitrile |
Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling at the C5-Position
The C5-bromo position is the gateway to a vast chemical space via palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis and drug discovery.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[10][11]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice, though more advanced pre-catalysts are also used.[12]
-
Base: An aqueous base like Na₂CO₃ or K₃PO₄ is essential for the transmetalation step of the catalytic cycle.[8][12]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-2-(substituted)pyridine derivative (1.0 eq)
-
Arylboronic Acid or Ester (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.03 - 0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
In a flask, combine the 5-bromo-2-(substituted)pyridine, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours until TLC or LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for constructing aryl amine bonds, which are prevalent in pharmaceuticals.[9][13]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are required to facilitate the reductive elimination step.[13][14][15] Often, a pre-catalyst is used for convenience and air stability.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is needed to deprotonate the amine in the catalytic cycle.[14]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential.
Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
5-Bromo-2-(substituted)pyridine derivative (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) (or a suitable pre-catalyst)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Step-by-Step Methodology:
-
Add the 5-bromopyridine derivative, amine, and NaOtBu to an oven-dried flask.
-
Evacuate and backfill the flask with nitrogen or argon.
-
In a separate vial, prepare a solution of the catalyst (Pd₂(dba)₃ and XPhos) in anhydrous toluene.
-
Add the catalyst solution to the reaction flask.
-
Heat the mixture to 90-110 °C for 6-24 hours, monitoring by LC-MS.
-
Cool to room temperature, quench carefully with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sequential Functionalization: Building Molecular Diversity
The true power of 5-Bromo-2-(bromomethyl)pyridine lies in the ability to perform sequential reactions, functionalizing one site and then the other. The order of these reactions must be chosen carefully based on the functional group tolerance of the desired reagents and intermediates.
-
Pathway A: Nucleophilic Substitution First. This is often the preferred route. The resulting 2-substituted-5-bromopyridine is then subjected to a cross-coupling reaction. This pathway is generally robust as the conditions for nucleophilic substitution are mild and less likely to interfere with functional groups intended for later cross-coupling.
-
Pathway B: Cross-Coupling First. In this strategy, the C5 position is first modified via Suzuki, Sonogashira, or Buchwald-Hartwig coupling. The resulting 5-substituted-2-(bromomethyl)pyridine is then reacted with a nucleophile. Care must be taken to ensure that the functional group introduced at C5 is stable to the conditions of the subsequent nucleophilic substitution.
Sources
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- 2. lifechemicals.com [lifechemicals.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Synthetic Chemist's Guide to Bipyridine Ligands: Protocols and Applications
Bipyridine ligands are a cornerstone of coordination chemistry, finding indispensable roles in catalysis, materials science, and pharmaceutical development.[1][2][3][4] Their ability to form stable complexes with a vast array of metal ions has propelled their use in groundbreaking applications, from luminescent materials and solar cells to potent anti-tumor agents.[4][5] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic routes to this critical class of ligands, complete with step-by-step protocols, mechanistic insights, and practical considerations for purification and characterization.
I. Strategic Approaches to Bipyridine Synthesis
The construction of the bipyridine scaffold can be broadly categorized into two main strategies: the coupling of pre-functionalized pyridine rings and the de novo construction of one or both pyridine rings. The choice of synthetic route is often dictated by the desired substitution pattern, scale of the reaction, and the availability of starting materials.
Metal-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Transition metal-catalyzed cross-coupling reactions are among the most versatile and widely employed methods for the synthesis of bipyridine ligands.[1][2][3][6] These reactions offer a modular approach, allowing for the facile introduction of a wide range of functional groups. A significant challenge in these reactions is the potential for the bipyridine product to coordinate with the metal catalyst, leading to decreased catalytic activity.[1][2][7] Careful selection of the catalyst, ligands, and reaction conditions is therefore crucial for achieving high yields.
The Suzuki-Miyaura coupling is a popular choice for forming C(sp²)–C(sp²) bonds due to its mild reaction conditions and the commercial availability of a wide variety of boronic acids and their derivatives.[2][6][7]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of a pyridyl halide with a pyridylboronic acid or ester in the presence of a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the pyridyl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the bipyridine product and regenerate the active catalyst.
Experimental Protocol: Synthesis of 4,4'-Dimethyl-2,2'-bipyridine
-
Materials:
-
2-Bromo-4-methylpyridine
-
4-Methyl-2-pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-4-methylpyridine (1.0 mmol), 4-methyl-2-pyridylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (8 mL) and a degassed 2M aqueous solution of K₂CO₃ (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Causality in Protocol Design: The use of a biphasic solvent system (toluene/water) facilitates the dissolution of both the organic and inorganic reagents. The base (K₂CO₃) is essential for the transmetalation step. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst.
Table 1: Representative Suzuki-Miyaura Coupling Reactions for Bipyridine Synthesis
| Pyridyl Halide | Pyridylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | 2-Pyridylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/H₂O | 90 | 50-65 | [2][6] |
| 3-Bromopyridine | 3-Pyridylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [2] |
| 2-Chloro-5-nitropyridine | 4-Pyridylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 92 | [6] |
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Stille coupling offers the advantage of being largely insensitive to the presence of water and a wide range of functional groups.[8][9] However, a significant drawback is the toxicity of the organotin reagents and byproducts.[9][10]
Reaction Principle: This reaction couples an organostannane with an organic halide, catalyzed by a palladium complex.[8] The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Synthesis of 4,4'-Diaryl-2,2'-bipyridine
-
Materials:
-
4,4'-Dibromo-2,2'-bipyridine
-
Aryl-tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed toluene or dioxane
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add 4,4'-dibromo-2,2'-bipyridine (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous and degassed toluene or dioxane (10 mL) via syringe.
-
Add the aryl-tributylstannane (2.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS, typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Quench the reaction and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on a TLC plate. The removal of tin byproducts is crucial for obtaining a pure product and can be confirmed by the absence of characteristic signals in the ¹H NMR spectrum.
The Negishi coupling is a powerful method that utilizes organozinc reagents, which are generally more reactive than organoboron and organotin compounds.[9][11] This increased reactivity allows for the coupling of less reactive organic halides, such as chlorides, and can often be performed under milder conditions.[9][11]
Reaction Principle: The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide.[11][12] The organozinc reagent can be prepared in situ from the corresponding organolithium or Grignard reagent, or by direct insertion of zinc into an organic halide.
Experimental Protocol: Synthesis of 5-Methyl-2,2'-bipyridine [9]
-
Materials:
-
2-Bromopyridine
-
2-Bromo-5-methylpyridine
-
n-Butyllithium (n-BuLi)
-
Anhydrous zinc chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried Schlenk flask under argon, dissolve 2-bromo-5-methylpyridine (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C and slowly add n-BuLi (1.1 mmol).
-
Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.2 mmol) in anhydrous THF (5 mL).
-
Slowly add the ZnCl₂ solution to the pyridyllithium solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Coupling Reaction:
-
To the freshly prepared organozinc reagent, add 2-bromopyridine (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
-
-
Expertise and Experience: The preparation of the organozinc reagent is a critical step. Anhydrous conditions are paramount to prevent quenching of the highly reactive organolithium intermediate. The slow addition of reagents at low temperatures helps to control the exothermic reaction and prevent side reactions.
Diagram 2: General Workflow for Negishi Coupling
Caption: General workflow for bipyridine synthesis via Negishi coupling.
The Ullmann condensation is a classical method for the synthesis of symmetrical bipyridines through the copper-mediated homocoupling of aryl halides.[2][10] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern variations have been developed that utilize catalytic amounts of copper or palladium.[2][10][13]
Reaction Principle: The reaction typically involves the reductive coupling of two molecules of an aryl halide in the presence of a copper catalyst. The mechanism is thought to involve either radical or anionic intermediates.[2][14]
Experimental Protocol: Synthesis of 2,2'-Bipyridine [15]
-
Materials:
-
2-Bromopyridine
-
Copper powder (activated)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a flask equipped with a reflux condenser, add 2-bromopyridine (1.0 mmol) and activated copper powder (1.5 mmol).
-
Add anhydrous DMF (10 mL).
-
Heat the mixture to 150 °C and stir for 24 hours.
-
Cool the reaction mixture and filter to remove the copper residues.
-
Dilute the filtrate with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or recrystallization.
-
Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a powerful method for the construction of highly substituted pyridines, including bipyridines, from acyclic precursors.[16][17][18]
Reaction Principle: This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[17][18] The mechanism proceeds via a Michael addition followed by cyclization and aromatization.
Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Bipyridine
-
Materials:
-
1-(2-Oxo-2-phenylethyl)pyridinium bromide
-
(E)-3-(Pyridin-2-yl)acrylaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(2-oxo-2-phenylethyl)pyridinium bromide (1.0 mmol) and (E)-3-(pyridin-2-yl)acrylaldehyde (1.0 mmol) in glacial acetic acid (10 mL).
-
Add ammonium acetate (10 mmol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Neutralize the solution with aqueous ammonia.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
II. Purification and Characterization of Bipyridine Ligands
The purification of bipyridine ligands is crucial to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques include:
-
Column Chromatography: Silica gel or alumina are commonly used stationary phases for the purification of bipyridine ligands.[19] The choice of eluent depends on the polarity of the compound.
-
Recrystallization: This is an effective method for obtaining highly pure crystalline products.[20] Common solvents for recrystallization include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.
-
Distillation: For liquid bipyridines, distillation under reduced pressure can be an effective purification method.
Characterization Techniques:
The identity and purity of the synthesized bipyridine ligands should be confirmed by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the bipyridine ligand.[21][22][23][24] The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition (high-resolution mass spectrometry).[25]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the molecule.
-
Melting Point Analysis: A sharp melting point is indicative of a pure crystalline compound.
III. Conclusion
The synthesis of bipyridine ligands is a well-established field with a diverse array of reliable synthetic methods. The choice of the most appropriate protocol depends on the target molecule and the available resources. The cross-coupling reactions, particularly the Suzuki, Stille, and Negishi couplings, offer a highly modular and versatile approach for the synthesis of a wide range of substituted bipyridines. The Kröhnke pyridine synthesis provides an excellent alternative for the construction of highly functionalized bipyridine systems. With careful execution of the experimental procedures and thorough characterization of the products, researchers can confidently prepare high-purity bipyridine ligands for their specific applications in the ever-expanding fields of chemistry and materials science.
IV. References
-
Recent Progress on the Synthesis of Bipyridine Derivatives. PubMed. (2024-01-24). [Link]
-
Negishi coupling. Wikipedia. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. (2024-01-03). [Link]
-
5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. (2024-01-24). [Link]
-
Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. ACS Publications. [Link]
-
(PDF) Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. (2024-01-19). [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. PMC - NIH. [Link]
-
Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Stille-Type Cross-Coupling—An Efficient Way to Various Symmetrically and Unsymmetrically Substituted Methyl-Bipyridines: Toward New ATRP Catalysts. Organic Letters - ACS Publications. [Link]
-
(a–f) Representative syntheses of bipyridine-type structures using Suzuki coupling (six examples). ResearchGate. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Semantic Scholar. [Link]
-
The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
-
Kröhnke pyridine synthesis. Wikipedia. [Link]
-
Understanding Bipyridine Derivatives: Synthesis and Applications. APIChem. (2026-01-06). [Link]
-
Strategies for the synthesis of bipyridines, terpyridines and quarterpyridines. ResearchGate. [Link]
-
Special Issue : Bipyridines: Synthesis, Functionalization and Applications. MDPI. [Link]
-
The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands | Request PDF. ResearchGate. [Link]
-
The preparation of 2,2′-bipyridine utilizing the Ullmann reaction was... | Download Scientific Diagram. ResearchGate. [Link]
-
Kröhnke Pyridine Synthesis. ResearchGate. [Link]
-
The Role of Bipyridine Ligands in Modern Catalysis. APIChem. [Link]
-
2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes. Nucleic Acids Research | Oxford Academic. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reaction mechanism of Ullmann coupling using copper metal. (a) Radical... ResearchGate. [Link]
-
Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. PubMed Central. (2023-10-23). [Link]
-
An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. (2024-08-22). [Link]
-
Fig. 2. 500 MHz 1 H NMR spectra of (a) cis-[Ru(bpy) 2 (NA)Cl][PF 6 ]... ResearchGate. [Link]
-
Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations. ACS Publications. (2023-08-29). [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. [Link]
-
NMR Investigation and Dynamic Behaviour of [2,2′‐Bipyridylbis(pyridine)platinum(II)]2+ and Related Cationic Complexes − Crystal Structure of 2. ResearchGate. [Link]
-
H-1 NMR spectroscopic identification of binding modes of 2,2 '-bipyridine ligands in complexes of square-planar d(8) metal ions | Request PDF. ResearchGate. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... ResearchGate. [Link]
-
1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions (RSC Publishing). [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. (2021-12-03). [Link]
-
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand. PubMed. (2022-11-21). [Link]
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
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- 16. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 5-Bromo-2-(bromomethyl)pyridine Hydrobromide
Here is the technical support center for improving the yield of reactions with 5-Bromo-2-(bromomethyl)pyridine hydrobromide.
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will move beyond simple protocols to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.
Core Principles & Reagent Profile
This compound is a versatile bifunctional reagent. Understanding its structure is paramount to its effective use.
-
The Alkylating Moiety: The primary site of reactivity is the 2-(bromomethyl) group. This is analogous to a benzylic bromide, making it an excellent electrophile for SN2 reactions with a wide range of nucleophiles.
-
The Pyridine Ring: The bromine atom at the 5-position is a vinyl bromide and is significantly less reactive towards nucleophilic substitution. It is typically functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
The Hydrobromide Salt: The reagent is supplied as a hydrobromide salt, meaning the pyridine nitrogen is protonated. This enhances its stability and shelf-life.[1] However, it critically implies that at least one equivalent of base is required to neutralize this salt in addition to the base needed for the reaction itself.
Reagent Properties
| Property | Value |
| CAS Number | 173999-22-9[2][3][4] |
| Molecular Formula | C₆H₆Br₃N[1][3][4] |
| Molecular Weight | 331.83 g/mol [4][5][6] |
| Appearance | Solid[2] |
| Storage | Inert atmosphere, 2-8°C[1][3][4] |
Troubleshooting Guide: From Low Yield to High Success
This section addresses the most common issues encountered during reactions in a direct Q&A format.
Q1: My reaction is not starting, is incomplete, or is extremely slow. What are the likely causes?
This is the most frequent issue and almost always traces back to the reaction setup, particularly the choice and amount of base.
Answer:
The root cause is often insufficient activation of the nucleophile or neutralization of the acidic species in the reaction. Let's break down the key factors.
1. Incorrect Base Stoichiometry (The #1 Culprit): Because the starting material is a hydrobromide salt, you must account for neutralizing it.
-
For neutral nucleophiles (e.g., R-NH₂, R-OH, R-SH): You require a minimum of 2 equivalents of base .
-
1 equivalent to neutralize the HBr salt of the starting material, liberating the free pyridine.
-
1 equivalent to deprotonate the nucleophile (or neutralize the HBr byproduct formed during the reaction).
-
Recommendation: Use 2.2 to 3.0 equivalents of a suitable base to ensure the reaction goes to completion.
-
-
For anionic nucleophiles (e.g., sodium phenoxide): You still require a minimum of 1 equivalent of base to neutralize the starting material's HBr salt. Using 1.1 to 1.5 equivalents is recommended.
2. Inappropriate Base Strength: The base must be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions.
-
For Amines, Alcohols, and Thiols: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is more soluble and often gives better results, albeit at a higher cost.
-
For Less Nucleophilic Substrates (e.g., some anilines): A stronger base may be needed. Sodium hydride (NaH) can be used, but requires an anhydrous solvent (like THF or DMF) and careful handling.
-
Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used, but they are often not strong enough to deprotonate alcohols or phenols effectively. They are suitable for neutralizing acid byproducts in reactions with already potent nucleophiles.
3. Suboptimal Solvent Choice: The reaction is a classic SN2 substitution. For this mechanism, polar aprotic solvents are superior.[7]
-
Recommended: Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF). These solvents dissolve the reactants and stabilize the transition state without solvating and deactivating the nucleophile.[7][8]
-
Avoid (if possible): Polar protic solvents like ethanol or water. These solvents can form hydrogen bonds with the nucleophile, creating a solvent "cage" that hinders its ability to attack the electrophile, thus slowing the reaction.[8][9]
4. Low Temperature: While SN2 reactions can often proceed at room temperature, gentle heating (40-80 °C) is frequently required to achieve a reasonable reaction rate, especially with less reactive nucleophiles.[10]
Caption: Troubleshooting workflow for slow or incomplete reactions.
Q2: I'm observing significant side products and my yield is still low. How can I improve selectivity?
Answer:
Side product formation indicates that alternative reaction pathways are competing with your desired transformation. The most common side reaction is over-alkylation, especially when using primary amines as nucleophiles.
1. Controlling Over-alkylation with Primary Amines: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
-
Slow Addition: Add the this compound solution dropwise to the mixture of the amine and base. This keeps the concentration of the electrophile low at all times, favoring the reaction with the more abundant primary amine.[10][11]
-
Use Excess Nucleophile: Using a large excess (3-5 equivalents) of the primary amine can statistically favor mono-alkylation. However, this complicates purification as the excess amine must be removed.
2. Preventing Dimerization or Polymerization: If your product molecule contains a nucleophilic site, it can react with the starting material.
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions (dimerization) relative to the desired intramolecular reaction or primary reaction.
-
Protecting Groups: If the nucleophile contains multiple reactive sites, consider using a protecting group strategy to ensure the reaction occurs only at the desired location.
3. Minimizing Decomposition: Using an overly strong base (like NaH) or excessive heat can lead to decomposition or the formation of dark, tarry byproducts.
-
Use the Mildest Conditions Possible: Start with K₂CO₃ at room temperature and only increase the temperature or switch to a stronger base if the reaction does not proceed.
Caption: Generalized SN2 mechanism for alkylation.
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store this compound? The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[1][3][4] It is harmful if swallowed and causes skin and eye irritation.[5][12] Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
Q2: Do I need to prepare the free base of the reagent before my reaction? No, this is generally not necessary or recommended. The free base is less stable than the hydrobromide salt. The active free base form can be generated in situ by adding at least one equivalent of your reaction base at the start of the procedure.
Q3: What is a reliable general protocol to start with for an N-alkylation reaction? The following is a robust starting point for alkylating a secondary amine.
-
To a round-bottom flask, add the secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add a suitable volume of anhydrous DMF or acetonitrile to fully dissolve the amine.
-
Stir the suspension at room temperature for 15-30 minutes.
-
In a separate vial, dissolve this compound (1.1 eq.) in a minimum amount of the same anhydrous solvent.
-
Slowly add the solution of the alkylating agent to the stirring amine/base mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.[10]
-
Once the starting amine is consumed (typically 2-12 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and rinse the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.[14]
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method.[14]
-
Setup: On a silica TLC plate, spot the starting amine, the alkylating agent, and the co-spotted reaction mixture.
-
Eluent: A mixture of hexanes and ethyl acetate is a good starting point for the mobile phase. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
-
Analysis: The reaction is complete when the spot corresponding to the limiting reagent (usually the amine) has disappeared and a new spot corresponding to the more non-polar product has appeared.
Appendix
Appendix A: Detailed Experimental Protocol for the Synthesis of 1-((5-bromopyridin-2-yl)methyl)piperidine
This protocol provides a specific example of the alkylation of piperidine.
Materials:
-
Piperidine (1.00 g, 11.7 mmol, 1.0 eq.)
-
This compound (4.28 g, 12.9 mmol, 1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (4.05 g, 29.3 mmol, 2.5 eq.)
-
Anhydrous Acetonitrile (ACN) (50 mL)
Procedure:
-
A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with piperidine (1.00 g) and potassium carbonate (4.05 g).
-
Anhydrous acetonitrile (40 mL) is added, and the resulting suspension is stirred vigorously at room temperature for 20 minutes.
-
This compound (4.28 g) is dissolved in 10 mL of anhydrous acetonitrile and added dropwise to the stirring suspension over 10 minutes.
-
The reaction mixture is heated to 60 °C with continued stirring. The reaction is monitored by TLC (Eluent: 7:3 Hexane:Ethyl Acetate) every hour.
-
After 4 hours, TLC analysis indicates complete consumption of the piperidine. The flask is removed from the heat and allowed to cool to room temperature.
-
The inorganic solids are removed by vacuum filtration through a pad of Celite, and the filter cake is washed with acetonitrile (2 x 10 mL).
-
The combined filtrate is concentrated under reduced pressure to yield a crude oil.
-
The oil is redissolved in ethyl acetate (50 mL) and washed with water (2 x 25 mL) and then brine (25 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to afford the crude product.
-
The product is purified by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure product.
References
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
- Troubleshooting low yield in multi-component pyridine synthesis - Benchchem.
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1 - St. Olaf College.
- NUCLEOPHILIC SUBSTITUTION REACTIONS - St.
- Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
- This compound - Sigma-Aldrich.
- Cas 173999-22-9, this compound - LookChem.
- This compound - PubChem.
- How To: Improve Yield - University of Rochester.
- Structural and Solvent Effects in SN Reactions - Chemistry LibreTexts.
- This compound - BLD Pharm.
- 5-bromo-2-nitropyridine - Jubilant Ingrevia.
- This compound 97% - AChemBlock.
- This compound - Fluorochem.
- Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide - Benchchem.
- Application Notes and Protocols: Alkylation of Amines with 2-(Bromomethyl)-4-chloro-1-nitrobenzene - Benchchem.
- This compound - A2B Chem.
- Technical Support Center: Alkylation Reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene - Benchchem.
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Technical Support Center: Purification of Products from 5-Bromo-2-(bromomethyl)pyridine Hydrobromide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(bromomethyl)pyridine hydrobromide is a key reagent in the synthesis of a wide array of compounds in pharmaceutical and materials science research.[1] Its bifunctional nature, possessing both a reactive bromomethyl group and a pyridine ring, allows for diverse chemical transformations. However, the purification of reaction products can be challenging due to the polarity of the pyridine moiety, the potential for side reactions, and the presence of closely related impurities. This guide offers a structured approach to troubleshooting these purification hurdles.
Core Principles of Purification
Successful purification of pyridine-containing compounds hinges on understanding their fundamental chemical properties. The basicity of the pyridine nitrogen atom is a dominant factor, influencing solubility and interaction with chromatographic stationary phases. The presence of bromine atoms also impacts the molecule's polarity and reactivity.
A general workflow for the purification of products from reactions involving this compound is outlined below.
Caption: General purification workflow for products from this compound reactions.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Issue 1: My product is streaking badly on the TLC plate during column chromatography.
Question: I'm trying to purify my product using silica gel column chromatography, but the spot is tailing significantly, making separation from impurities impossible. What's causing this and how can I fix it?
Answer:
This is a classic problem when dealing with basic compounds like pyridine derivatives on acidic silica gel.[2] The strong interaction between the basic nitrogen of your product and the acidic silanol groups (Si-OH) on the silica surface leads to poor elution and band broadening (streaking).
Causality: The lone pair of electrons on the pyridine nitrogen forms a strong hydrogen bond or even an acid-base interaction with the silica gel. This prevents the compound from moving smoothly with the mobile phase.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This will neutralize the acidic sites on the silica gel.[2]
-
Triethylamine (TEA): Add 0.1-2% TEA to your mobile phase. Start with a lower concentration and increase if necessary.
-
Pyridine: In some cases, a small amount of pyridine can be used, but this may complicate product isolation.
-
Ammonia: For highly polar compounds, a mobile phase containing a small percentage of ammonium hydroxide in a polar solvent like methanol can be effective.
-
-
Use of a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Basic or neutral alumina will have fewer acidic sites.
-
Treated Silica: You can use commercially available deactivated silica gel or prepare it by treating regular silica gel with a solution of TEA in your mobile phase before packing the column.
-
| Modifier | Typical Concentration | Advantages | Disadvantages |
| Triethylamine (TEA) | 0.1 - 2.0% | Highly effective, volatile | Can be difficult to remove completely |
| Pyridine | 0.1 - 1.0% | Effective | Can interfere with UV visualization, difficult to remove |
| Ammonium Hydroxide | 1 - 5% in MeOH | Good for highly polar compounds | Not suitable for all compounds |
Issue 2: My final product is contaminated with unreacted this compound.
Question: After my reaction and initial workup, I still see the starting material in my NMR spectrum. How can I remove it?
Answer:
Residual starting material can be a persistent issue, especially if the reaction did not go to completion. Due to the polar nature of the hydrobromide salt, it can be carried through the workup.
Solutions:
-
Aqueous Wash with a Weak Base: During your workup, a thorough wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is crucial.[3] This will neutralize the hydrobromide salt, converting it to the free base form of 5-bromo-2-(bromomethyl)pyridine, which is more soluble in organic solvents and can be more easily separated from a potentially more polar product.
-
Column Chromatography: If your product has a significantly different polarity from the starting material, column chromatography should be effective. The free base of the starting material is less polar than the salt form.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. Choose a solvent system where your product has good solubility at high temperatures and poor solubility at low temperatures, while the starting material remains soluble at all temperatures.
Issue 3: I'm observing the formation of multiple brominated byproducts.
Question: My reaction is producing not only my desired product but also other compounds that appear to have different numbers of bromine atoms. Why is this happening and how can I purify my target compound?
Answer:
The presence of multiple bromination sites on the pyridine ring and the potential for radical reactions can lead to the formation of poly-brominated or regioisomeric byproducts.[4]
Causality: The reaction conditions, such as temperature, initiator, and the nature of the brominating agent (e.g., NBS), can influence the selectivity of the bromination.[5][6] Over-bromination can occur if the reaction is left for too long or if an excess of the brominating agent is used.
Solutions:
-
Reaction Optimization:
-
Carefully control the stoichiometry of your brominating agent.
-
Optimize the reaction temperature and time to favor the formation of the desired product.
-
Consider using a milder brominating agent if possible.
-
-
Purification Strategies:
-
Column Chromatography: This is often the most effective method for separating isomers and compounds with different degrees of bromination. A careful selection of the mobile phase is critical.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.
-
Recrystallization: If there are significant differences in the crystal packing of the desired product and the byproducts, fractional recrystallization can be attempted.
-
Issue 4: My product seems to be decomposing on the column.
Question: When I run a column, I get a dark band at the top of the silica, and my yield of the desired product is very low. I suspect my compound is not stable on silica gel.
Answer:
This is a valid concern, especially for complex or sensitive molecules. The acidic nature of silica gel can catalyze the decomposition of certain compounds.[7]
Solutions:
-
Passivation of Silica Gel: Before running your column, you can "passivate" the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine. This neutralizes the most acidic sites.
-
Alternative Stationary Phases:
-
Florisil® or Celite®: These are less acidic than silica and can be used as alternatives.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an excellent option.
-
-
Avoid Chromatography: If possible, try to purify your product by other means such as recrystallization, distillation (if it's a liquid), or sublimation.[8]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] This compound is sensitive to moisture and light.
Q2: How can I remove residual pyridine used as a solvent from my reaction mixture?
A2: Pyridine can be challenging to remove completely due to its high boiling point.
-
Azeotropic Distillation: Co-evaporation with a solvent like toluene can help remove residual pyridine.[9]
-
Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl or saturated aqueous CuSO₄) will protonate the pyridine, making it water-soluble and easily extracted into the aqueous phase.[9] Be cautious if your product is acid-sensitive.
Q3: My reaction involves forming a bipyridine complex. Are there any special considerations for purification?
A3: The purification of bipyridine complexes often requires specialized techniques.
-
Ion-Exchange Chromatography: This is a powerful method for separating charged metal complexes, including isomers.[10][11][12]
-
Size-Exclusion Chromatography: This can be useful for separating complexes based on their size.
-
Fractional Crystallization: While sometimes effective, it may not be sufficient to separate geometric isomers.[10][11]
Q4: Can I use N-bromosuccinimide (NBS) for further bromination reactions with this starting material?
A4: Yes, NBS is a common reagent for benzylic and allylic brominations.[5][13] The reaction is typically initiated by a radical initiator like AIBN or benzoyl peroxide. Careful control of the reaction conditions is necessary to achieve selective bromination.[6]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with a Basic Modifier
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis. Add 0.5% (v/v) triethylamine to the eluent mixture.
-
Pack the Column: Pack the column with silica gel using the prepared eluent.
-
Equilibrate the Column: Run several column volumes of the eluent through the column to ensure it is fully equilibrated with the basic modifier.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elute and Collect Fractions: Elute the column with the prepared eluent and collect fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Step-by-step workflow for column chromatography with a basic modifier.
References
-
LookChem. (n.d.). Cas 173999-22-9, this compound. LookChem. Retrieved from [Link]
- Keene, F. R., & Ridd, M. J. (1976). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions, (6), 512-516.
-
SciSpace. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. SciSpace. Retrieved from [Link]
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
-
ResearchGate. (n.d.). What is best method to remove pyridine from a reaction mixture? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
-
ResearchGate. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands | Request PDF. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Support information. The Royal Society of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Biocompare.com. (n.d.). 5-bromo-2-(bromomethyl)pyridine;hydrobromide from Aladdin Scientific. Biocompare.com. Retrieved from [Link]
-
Reddit. (2024). issues with column chromatography purification of coordination complex. Reddit. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Organic Syntheses Procedure. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity | Request PDF. ResearchGate. Retrieved from [Link]
-
AccelaChemBio. (n.d.). 145218-19-5,5-Bromo-2-(bromomethyl)pyridine. AccelaChemBio. Retrieved from [Link]
-
PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. Retrieved from [Link]
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents.
-
Wikipedia. (n.d.). Pyridine. Wikipedia. Retrieved from [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
- 13. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Considerations for Reactions Involving 5-Bromo-2-(bromomethyl)pyridine hydrobromide
Welcome to the Technical Support Center for the process scale-up of reactions involving 5-Bromo-2-(bromomethyl)pyridine hydrobromide. This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of transitioning from laboratory-scale experiments to pilot-plant or manufacturing-scale production.
Introduction
This compound is a key building block in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a reactive bromomethyl group and a modifiable pyridine ring, makes it a versatile reagent. However, scaling up reactions involving this compound presents a unique set of challenges that, if not properly addressed, can lead to decreased yield, impurity formation, and safety incidents. This guide is structured to provide practical, experience-driven advice to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a large scale?
A1: On a large scale, the primary safety concerns are its lachrymatory nature, potential for exothermic reactions, and the safe handling of a solid reagent.
-
Lachrymator and Irritant: this compound is a lachrymator, meaning its vapors can cause severe eye irritation and tearing.[1] It is also a skin irritant.[2] In a large-scale setting, the potential for dust and vapor exposure is significantly higher. Therefore, robust engineering controls such as closed-transfer systems and well-ventilated charging enclosures are crucial. Personal protective equipment (PPE), including full-face respirators, chemical-resistant gloves, and protective clothing, is mandatory.[1][2]
-
Exothermic Reactions: Alkylation reactions are often exothermic. What might be a manageable temperature increase in a laboratory flask can become a dangerous runaway reaction in a large reactor due to the lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[3][4] A thorough thermal hazard assessment, including reaction calorimetry, is essential before scale-up.
-
Solid Handling: Handling large quantities of solids can generate static electricity, which can be an ignition source if flammable solvents are used. Ensure all equipment is properly grounded. Additionally, the flowability of the solid can be a challenge for automated charging systems.
Q2: My reaction yield drops significantly when moving from a 1L flask to a 100L reactor. What are the likely causes?
A2: A drop in yield upon scale-up is a common issue and can often be traced back to mass and heat transfer limitations.[5][6]
-
Inefficient Mixing: In a large reactor, achieving homogeneous mixing is more challenging.[7] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts.[5][8] The choice of impeller and agitation speed are critical parameters that need to be optimized for the specific reactor geometry and reaction mixture properties.
-
Mass Transfer Limitations: If your reaction involves multiple phases (e.g., a solid nucleophile), the rate of reaction may be limited by how quickly the reactants can come into contact at the molecular level.[6][9] In a large, poorly mixed vessel, the overall reaction rate can become mass-transfer limited rather than kinetically limited, leading to lower conversion and yield.
-
Sub-optimal Temperature Control: As mentioned, heat dissipation is less efficient at scale. If the reaction is exothermic and the cooling capacity of the reactor is insufficient, the internal temperature can rise, leading to thermal degradation of the product or starting materials and the formation of impurities.[3]
Q3: I am observing new, unidentified impurities in my large-scale reaction. How can I identify and mitigate them?
A3: The appearance of new impurities at scale is often due to the longer reaction times and higher temperatures that can occur in large reactors.
-
Common Side Reactions: A common side reaction with this compound is over-alkylation, where the product of the initial reaction reacts again with the starting material. Another possibility is the reaction of the bromomethyl group with residual water or other nucleophilic impurities in the solvent or reagents.
-
Identification: The first step is to characterize the impurities using techniques like LC-MS, GC-MS, and NMR. Understanding the structure of the impurity will provide clues as to its formation pathway.
-
Mitigation Strategies:
-
Controlled Addition: Instead of adding all the this compound at once, consider a controlled, subsurface addition over a period of time. This will keep the instantaneous concentration of the alkylating agent low and can help to minimize over-alkylation.
-
Temperature Control: Ensure your reactor has adequate cooling capacity to maintain the optimal reaction temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side reactions.
-
Troubleshooting Guides
Issue 1: Poor Solubility and Clumping of this compound During Addition
-
Possible Cause: The hydrobromide salt form of this reagent can have limited solubility in some organic solvents, leading to clumping and poor dispersion in the reaction mixture. This is particularly problematic during large-scale additions.
-
Troubleshooting Steps:
-
Solvent Selection: If possible, choose a solvent or solvent mixture in which the reagent has better solubility.
-
Slurry Addition: Instead of adding the solid directly to the reactor, consider preparing a slurry of the reagent in a portion of the reaction solvent and adding the slurry. This can improve dispersion.
-
Controlled Addition: Add the solid in portions to the reactor, allowing each portion to dissolve or disperse before adding the next. Ensure the addition point is in a well-agitated zone of the reactor.
-
Issue 2: Inconsistent Reaction Times and Stalling
-
Possible Cause: Inconsistent reaction times or stalling can be due to poor mixing, leading to a non-homogeneous reaction mixture where the reaction only proceeds in certain zones of the reactor. It could also be due to the deactivation of a catalyst or reagent.
-
Troubleshooting Steps:
-
Agitation Study: Review the agitation parameters (impeller type, speed, baffle configuration) to ensure they are appropriate for the scale and viscosity of the reaction mixture.
-
In-Process Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to closely monitor the reaction progress. This will help to identify if and when the reaction stalls.
-
Reagent Purity: Ensure the purity of all reagents and solvents is consistent between batches. Impurities in the starting materials can have a more significant impact at a larger scale.[5]
-
Issue 3: Challenges in Product Isolation and Purification
-
Possible Cause: The product of the reaction may have different crystallization or solubility properties at a larger scale, making isolation and purification difficult. Polymorphism can also be a significant challenge during the crystallization of pharmaceutical intermediates.[10][11][12]
-
Troubleshooting Steps:
-
Crystallization Study: Conduct a thorough crystallization study to identify the optimal solvent system, cooling profile, and seeding strategy for your product at scale.[13] This will help to ensure consistent crystal form and particle size, which are critical for filtration and drying.[10][14]
-
Filtration and Washing: Optimize the filtration and washing steps to efficiently remove impurities without significant product loss.
-
Alternative Purification: If crystallization is not effective, consider alternative purification techniques such as column chromatography, though this can be challenging and costly at a large scale.
-
Visualizations and Data
Scale-Up Decision Workflow
Sources
- 1. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 2. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
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- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
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- 9. Frontiers | Understanding of Solid-Fluid Kinetics and Mass Transfer: From Ideal to Non-ideal Models, From Perfect Spheres to Moon Landscape [frontiersin.org]
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- 14. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for incomplete reactions with 5-Bromo-2-(bromomethyl)pyridine hydrobromide
Introduction
Welcome to the technical support guide for 5-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS 173999-22-9). This reagent is a valuable bifunctional building block in synthetic organic chemistry, prized for its ability to introduce the 5-bromopyridin-2-yl)methyl moiety.[1] Its structure features a highly reactive benzylic-type bromide at the 2-position, making it an excellent electrophile for SN2 reactions with a wide range of nucleophiles.[2] The hydrobromide salt form enhances the compound's stability and often improves its handling characteristics compared to the free base.[1][3]
However, the inherent reactivity and the nature of the pyridinium salt can also present unique challenges, leading to incomplete reactions, side product formation, and purification difficulties. This guide provides in-depth, experience-driven answers to common troubleshooting questions encountered by researchers and drug development professionals.
Troubleshooting Guide & FAQs
Question 1: My alkylation reaction is sluggish or incomplete. What are the primary causes and how can I resolve this?
This is the most common issue encountered and typically stems from one of three areas: insufficient nucleophilicity of your substrate, improper handling of the hydrobromide salt, or suboptimal reaction conditions.
Analysis of the Core Problem: The Pyridinium Salt
The reagent is supplied as a hydrobromide salt, meaning the pyridine nitrogen is protonated. This protonation deactivates the ring but, more critically, means that at least one equivalent of base is required simply to neutralize the HBr salt before the pyridine nitrogen can act as a base itself. The primary alkylation reaction occurs at the bromomethyl group, which requires a free, available nucleophile.
Causality Checklist:
-
Inadequate Base: The most frequent oversight is using an insufficient amount or an inappropriate type of base. You need enough base to both neutralize the HBr salt and deprotonate your nucleophile (if it's not already in its anionic form).
-
Poor Solubility: The salt itself has limited solubility in many common aprotic solvents like THF or Dichloromethane (DCM).[1] If the reagent does not dissolve, the reaction remains a heterogeneous mixture, leading to slow and incomplete conversion.
-
Weak Nucleophile: The inherent nucleophilicity of your reacting partner (e.g., a sterically hindered amine, a weakly acidic phenol) may be too low for the reaction to proceed efficiently under the chosen conditions.
Troubleshooting Workflow & Protocols
The logical flow for troubleshooting this issue involves systematically addressing the base, solvent, and reaction energy.
Caption: Troubleshooting workflow for incomplete alkylation.
Detailed Recommendations:
-
Base Selection: For neutral nucleophiles like amines or alcohols, a moderately strong, non-nucleophilic inorganic base is ideal.
-
Potassium or Cesium Carbonate (K₂CO₃, Cs₂CO₃): Use at least 2.2 to 3.0 equivalents. Cesium carbonate offers better solubility in many organic solvents and is a superior choice, albeit more expensive.
-
Sodium Hydride (NaH): For weakly acidic nucleophiles like phenols or secondary amides, NaH is an excellent choice. It irreversibly deprotonates the nucleophile. Use a polar aprotic solvent like DMF or THF.
-
-
Solvent Choice: Polar aprotic solvents are generally recommended as they solvate the cation of the base, leaving the nucleophile more "naked" and reactive, favoring the SN2 pathway.[2]
-
Recommended: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN). These solvents also do a better job of dissolving the pyridinium salt.
-
-
Catalysis: If the reaction is still slow, the addition of a catalytic amount (5-10 mol%) of sodium or potassium iodide (NaI or KI) can significantly accelerate the reaction. This in-situ Finkelstein reaction converts the alkyl bromide to the more reactive alkyl iodide.[4]
Question 2: My reaction produces multiple spots on TLC, including a major byproduct. What is happening?
The formation of byproducts is often due to the bifunctional nature of the reagent or over-alkylation of the nucleophile.
Analysis of Potential Side Reactions
-
Dimerization/Polymerization: The pyridine nitrogen of one molecule can act as a nucleophile, attacking the bromomethyl group of another molecule. This is especially prevalent if the intended nucleophile is weak or if the reaction is run at high concentrations without sufficient base to generate the free pyridine.[5]
-
Over-alkylation: If your nucleophile is a primary amine, the mono-alkylated product can be more nucleophilic than the starting amine and react a second time, leading to the di-substituted product.[6][7]
-
Reaction with Solvent: In protic solvents like methanol or ethanol, solvolysis can occur where the solvent itself acts as a nucleophile.
Caption: Competing reaction pathways leading to byproducts.
Mitigation Strategies
-
For Dimerization:
-
Use adequate base: Ensure the pyridine nitrogen is deprotonated to reduce its nucleophilicity.
-
Slow Addition: Add the this compound solution slowly to a solution of the nucleophile and base. This keeps the concentration of the electrophile low at any given time, favoring reaction with the intended nucleophile which is in excess.
-
-
For Over-alkylation:
-
Control Stoichiometry: Use a large excess of the nucleophilic amine (3 to 5 equivalents) relative to the alkylating agent. This statistically favors mono-alkylation.[6]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the rate of the second alkylation, which often has a higher activation energy.
-
| Issue | Probable Cause | Recommended Solution |
| Low Conversion | Insufficient base, poor solubility | Use >2 eq. of K₂CO₃/Cs₂CO₃ in DMF or ACN. |
| Over-alkylation | Mono-alkylated product is reactive | Use large excess (3-5x) of nucleophile. |
| Dimerization | Self-reaction of the reagent | Add reagent slowly to nucleophile/base mixture. |
| Product Degradation | Acidic silica gel during chromatography | Neutralize column with Et₃N; use alumina.[8] |
Question 3: I am struggling with the purification of my final compound. What are the best practices?
Pyridine-containing compounds can be challenging to purify via column chromatography due to their basicity, which causes peak tailing on standard silica gel.[8]
Chromatography Troubleshooting
-
Peak Tailing: The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups on the surface of silica gel, causing significant tailing.[8]
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (0.5-1.0%), to your eluent system. The modifier will preferentially bind to the active silanol sites, allowing your product to elute with a much-improved peak shape.[8]
-
Solution 2: Switch Stationary Phase: If tailing persists, switch to a more inert stationary phase like neutral alumina or use a C18 reversed-phase column if your compound is sufficiently non-polar.[8]
-
-
Low Recovery: Your product might be irreversibly binding to the silica gel, especially if it is sensitive to acid.[8]
-
Solution: Pre-treat the Silica: Create a slurry of your silica gel in the starting eluent, add 1-2% triethylamine, mix well, and then pack the column. This neutralizes the entire stationary phase before introducing your compound.
-
Aqueous Workup Considerations
The product, containing a basic pyridine nitrogen, may have some solubility in the aqueous phase during acidic washes.
-
Extraction pH: Ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent.[8] This ensures the pyridine nitrogen is in its neutral, free-base form, which is much more soluble in organic solvents. Use saturated sodium bicarbonate or dilute sodium hydroxide solution for the wash.
-
Salting Out: If your product has some water solubility, saturating the aqueous layer with sodium chloride (brine) can help drive it into the organic layer during extraction.[5]
Question 4: What are the stability and handling recommendations for this reagent?
Like many benzylic halides, this compound requires careful handling and storage to maintain its purity and reactivity.
-
Storage: The reagent should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[3][9] It is a solid that can be sensitive to moisture and light over long periods.
-
Handling:
-
Weigh out the reagent quickly and in a dry environment.
-
It is an irritant, causing skin and eye irritation.[10] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
-
For reactions, it is best to use the reagent as received. If you suspect decomposition (discoloration), purity can be checked by ¹H NMR.
-
References
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.).
-
An, H. J., & Lebrilla, C. B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 225(2), 319–325. [Link]
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents. (n.d.).
-
Wikipedia. (2024). Pyridine. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
LookChem. (n.d.). Cas 173999-22-9, this compound. Retrieved January 16, 2026, from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved January 16, 2026, from [Link]
-
Lichter, R. L., & Roberts, J. D. (1972). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. Journal of the American Chemical Society, 94(7), 2495–2500. [Link]
-
Royal Society of Chemistry. (n.d.). Support information. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2013). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved January 16, 2026, from [Link]
-
Reddit. (2023). Problematic N-Alkylation. r/chemistry. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Tatsumi, K., et al. (1998). Alkylation Reactions of [WS4]2- and [(η5-C5Me5)WS3]- with 2,6-Bis(bromomethyl)pyridine. Inorganic Chemistry, 37(23), 5974–5979. [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to 5-Bromo-2-(bromomethyl)pyridine Hydrobromide and its Synthetic Alternatives
In the landscape of pharmaceutical and materials science research, pyridyl-based scaffolds are indispensable building blocks. Among these, 5-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS 173999-22-9) serves as a critical bifunctional reagent, enabling the introduction of a brominated pyridine moiety. Its utility in constructing complex molecular architectures demands rigorous analytical characterization to ensure identity, purity, and stability.
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific salt, we will build a detailed spectroscopic profile by first analyzing a close structural isomer, extrapolating to the free base form of our target, and finally, discussing the influence of the hydrobromide salt. This core analysis is then compared against a common chlorinated alternative, providing researchers with a robust framework for quality control and compound verification.
Part 1: Spectroscopic Profile of Brominated Pyridine Building Blocks
The unequivocal identification of synthetic intermediates is a cornerstone of chemical research. NMR and MS are the primary techniques for elucidating the structure of compounds like this compound.
Analysis of a Structural Isomer: 2-Bromo-5-(bromomethyl)pyridine
To establish a baseline, we first examine the spectral data of the commercially available isomer, 2-Bromo-5-(bromomethyl)pyridine (CAS 101990-45-8). In this molecule, the positions of the bromine atom and the bromomethyl group are swapped relative to our primary target.
The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. For 2-Bromo-5-(bromomethyl)pyridine, the reported ¹H NMR data in CDCl₃ is as follows[1]:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.39 | d | 2.7 | 1H |
| H-4 | 7.61 | dd | 8.3, 2.7 | 1H |
| H-3 | 7.49 | d | 8.3 | 1H |
| -CH₂Br | 4.42 | s | - | 2H |
Interpretation:
-
The -CH₂Br protons appear as a singlet at 4.42 ppm, consistent with a methylene group attached to an electron-withdrawing bromine atom and an aromatic ring.
-
The aromatic protons display a characteristic splitting pattern. The proton at the 6-position (H-6) is a doublet, coupling only to H-4. The H-4 proton is a doublet of doublets, coupling to both H-3 and H-6. The H-3 proton appears as a doublet, coupling to H-4. This pattern confirms the 2,5-disubstitution on the pyridine ring.
Mass spectrometry of this compound reveals a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M, M+2, and M+4 pattern for the molecular ion. The reported mass spectrum shows a cluster of ions at m/z 250, 252, and 254, corresponding to the [M+H]⁺ ion, which confirms the molecular weight of the compound (250.92 g/mol )[1].
Predicted Spectroscopic Data for 5-Bromo-2-(bromomethyl)pyridine (Free Base)
We can now predict the spectral data for our target's free base, 5-Bromo-2-(bromomethyl)pyridine (CAS 145218-19-5), by considering the different electronic environment arising from the substituent positions.
A note on prediction: The following spectral data are predicted based on established principles of NMR spectroscopy and comparison with structural isomers. They serve as a guide for what researchers should expect to observe.
The key difference in 5-Bromo-2-(bromomethyl)pyridine is that the electron-withdrawing bromine atom is now at the 5-position, and the CH₂Br group is at the 2-position, adjacent to the nitrogen.
| Proton Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity | Rationale for Shift |
| H-6 | ~8.6 | d | Adjacent to nitrogen, deshielded. |
| H-4 | ~7.9 | dd | Coupled to H-3 and H-6. |
| H-3 | ~7.6 | d | Influenced by adjacent CH₂Br group. |
| -CH₂Br | ~4.6 | s | Adjacent to nitrogen, slightly more deshielded. |
The chemical shift of the -CH₂Br group is expected to be slightly further downfield compared to the isomer, as its position at C-2 places it under a stronger inductive influence from the ring nitrogen. The aromatic protons will also show a distinct pattern reflecting their positions relative to the bromine and the nitrogen atom.
The Influence of the Hydrobromide Salt: 5-Bromo-2-(bromomethyl)pyridine HBr
The formation of a hydrobromide salt involves the protonation of the basic pyridine nitrogen atom, creating a pyridinium cation. This has a significant and predictable effect on the NMR spectrum. The positive charge on the nitrogen atom strongly deshields the adjacent protons.
| Proton Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity | Rationale for Shift Change |
| N-H | >10 (broad) | s | Acidic proton, often broad and far downfield. |
| H-6 | >8.8 | d | Significant downfield shift due to positive charge on adjacent nitrogen. |
| H-4 | >8.1 | dd | Downfield shift due to overall electron withdrawal from the ring. |
| H-3 | >7.8 | d | Downfield shift due to overall electron withdrawal from the ring. |
| -CH₂Br | ~4.7-4.8 | s | Minor downfield shift due to proximity to the positive center. |
The most dramatic effect of salt formation is the significant downfield shift of all ring protons, particularly H-6, due to the increased electron-withdrawing nature of the protonated nitrogen. A broad signal for the N-H proton is also expected, the position and broadness of which can be solvent-dependent. Studies on pyridine hydrochlorides have consistently shown this deshielding effect on all ring protons upon protonation.
In a typical mass spectrometer, the hydrobromide salt will likely dissociate, and the resulting spectrum will be that of the free base, 5-Bromo-2-(bromomethyl)pyridine. Therefore, the mass spectrum is expected to be identical to that predicted for the free base, showing the characteristic 1:2:1 isotopic cluster for a dibrominated compound with a monoisotopic mass around m/z 250.
Part 2: Comparative Analysis with a Chlorinated Alternative
For applications where the specific reactivity of bromine is not required, chlorinated analogs can be a cost-effective alternative. We will compare our target compound with 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3).
| Feature | 5-Bromo-2-(bromomethyl)pyridine HBr (Predicted) | 2-Chloro-5-(chloromethyl)pyridine (Experimental) | Comparison Insights |
| ¹H NMR (-CH₂-X) | ~4.7-4.8 ppm | ~4.6 ppm | The bromomethyl group is typically slightly more downfield than the chloromethyl group due to bromine's polarizability and anisotropic effects, though electronegativity differences can make this non-intuitive. |
| Molecular Weight | 331.83 g/mol (salt) | 162.02 g/mol | The brominated compound is significantly heavier, which can impact reaction kinetics and physical properties. |
| MS Isotopic Pattern | M, M+2, M+4 (1:2:1 ratio from Br₂) | M, M+2, M+4 (~9:6:1 ratio from Cl₂) | The isotopic signature is a definitive way to distinguish between brominated and chlorinated compounds. Chlorine's isotopes (³⁵Cl and ³⁷Cl) are in a ~3:1 ratio. |
This comparative data is crucial for researchers performing reaction monitoring (e.g., via LC-MS) to confirm the incorporation of the correct halogenated pyridine moiety.
Part 3: Experimental Protocols and Workflows
To ensure data integrity, standardized protocols for sample analysis are essential.
Protocol 1: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. For the hydrobromide salt, DMSO-d₆ is an excellent choice as it readily dissolves salts and has a non-interfering solvent peak. For the free base or chlorinated analogs, CDCl₃ is often sufficient.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Set a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
Data Processing: Apply a Fourier transform and phase correct the spectrum. Integrate all peaks and assign them to the corresponding protons.
Protocol 2: Mass Spectrum Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Analysis: Identify the molecular ion peak cluster. For brominated compounds, confirm the presence of the characteristic isotopic pattern.
Quality Control Workflow
A robust QC workflow ensures that the correct material is used in subsequent experiments.
Caption: A typical Quality Control (QC) workflow for verifying the identity and purity of a synthetic reagent.
Conclusion
References
Sources
A Senior Application Scientist's Guide to the Analytical Characterization of 5-Bromo-2-(bromomethyl)pyridine Hydrobromide Derivatives
In the landscape of pharmaceutical and materials science, the precise characterization of synthetic intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 5-Bromo-2-(bromomethyl)pyridine hydrobromide and its derivatives are a critical class of building blocks, frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. Their reactivity, dictated by the presence of two bromine atoms and a pyridinium hydrobromide salt, necessitates a multi-faceted analytical approach to confirm their identity, purity, and structural integrity. This guide provides an in-depth comparison of analytical techniques, grounded in experimental data and field-proven insights, to empower researchers in their characterization endeavors.
The Imperative of Comprehensive Characterization
The dual reactivity of the bromomethyl group as a potent electrophile and the pyridine ring's susceptibility to nucleophilic substitution or metal-catalyzed cross-coupling reactions make these compounds versatile synthetic intermediates. However, this reactivity also presents challenges in synthesis and purification, leading to potential impurities such as isomers, dibrominated species, or hydrolysis products. A robust analytical workflow is therefore not merely a quality control step but a critical component of successful drug development and materials innovation.
A Multi-Modal Analytical Workflow
A logical and efficient characterization of this compound derivatives integrates several analytical techniques. The typical workflow, as depicted below, begins with chromatographic separation to assess purity, followed by spectroscopic and spectrometric methods for structural elucidation, and finally, crystallographic analysis for unambiguous determination of the three-dimensional structure.
Caption: General workflow for the characterization of a novel pyridine derivative.[1]
Chromatographic Techniques: The First Line of Defense
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound derivatives. Given the polar and ionic nature of these compounds, reversed-phase HPLC with a polar-embedded or mixed-mode stationary phase is often the most effective approach.[2][3]
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column with a polar end-capping (e.g., Primesep 100) is recommended to handle the hydrophilic nature of the pyridine salt.[4]
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically employed. The acid suppresses the ionization of the pyridine nitrogen, leading to better peak shape.
-
Rationale: The acidic mobile phase ensures that the pyridine nitrogen is consistently protonated, preventing peak tailing and improving resolution.
-
-
Detection: UV detection at 254 nm or 280 nm is suitable for the pyridine chromophore.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure compatibility and prevent peak distortion.
Data Presentation: Comparison of HPLC Conditions
| Parameter | Condition A | Condition B | Rationale |
| Column | Standard C18 | Polar-Embedded C18 | The polar-embedded phase provides better retention and peak shape for polar analytes like pyridine derivatives.[3] |
| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water with 0.1% TFA | The addition of an ion-pairing agent like TFA improves peak symmetry for basic compounds. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Detection | 254 nm | 254 nm | Wavelength at which the pyridine ring exhibits strong absorbance. |
Spectroscopic and Spectrometric Techniques: Unveiling the Molecular Structure
Once the purity of the compound is established, a combination of spectroscopic and spectrometric techniques is used for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring and the presence of the bromomethyl group.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons provide definitive information about their relative positions. The benzylic protons of the bromomethyl group typically appear as a singlet in the range of 4.5-5.0 ppm.
-
¹³C NMR: The number of signals in the aromatic region confirms the substitution pattern, and the chemical shift of the bromomethyl carbon (typically 30-35 ppm) is a key diagnostic peak.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents for the hydrobromide salt.
-
Internal Standard: Tetramethylsilane (TMS) or a residual solvent peak can be used for referencing.
-
Data Acquisition: Standard ¹H and ¹³C spectra should be acquired, along with 2D correlation experiments like COSY and HSQC if the structure is unknown or complex.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for these pre-ionized hydrobromide salts. The compound will typically be observed as the [M-Br]⁺ ion.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental formula, as the presence of two bromine atoms results in a characteristic isotopic pattern.
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an HPLC or direct infusion source.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Data Analysis: The acquired spectrum should be analyzed for the molecular ion peak and the characteristic isotopic pattern of a dibrominated compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique for identifying the key functional groups present in the molecule.
-
Characteristic Absorptions:
-
C-H stretching of the pyridine ring (~3100-3000 cm⁻¹)
-
C=C and C=N stretching of the pyridine ring (~1600-1400 cm⁻¹)
-
C-Br stretching (~600-500 cm⁻¹)
-
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for solid samples.
X-ray Crystallography: The Gold Standard for Structural Determination
For crystalline derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including the stereochemistry and the packing of the molecules in the crystal lattice. This technique is particularly valuable for confirming the salt form and identifying any intermolecular interactions, such as hydrogen bonding.[5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, methanol/diethyl ether).
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Purity, number of components | High sensitivity, quantitative | Does not provide structural information |
| ¹H & ¹³C NMR | Connectivity of atoms, substitution pattern | Detailed structural information | Requires pure sample, relatively low sensitivity |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity, confirmation of elemental composition | Fragmentation can be complex, may not distinguish isomers |
| FTIR | Presence of functional groups | Rapid, non-destructive | Provides limited structural detail |
| X-ray Crystallography | Absolute 3D structure, stereochemistry | Unambiguous structural determination | Requires a suitable single crystal, can be time-consuming |
Conclusion: An Integrated Approach for Unwavering Confidence
The robust characterization of this compound derivatives is not a matter of choosing a single "best" technique but rather of implementing a synergistic, multi-modal workflow. By combining the strengths of chromatography for purity assessment with the detailed structural insights from spectroscopy and the definitive confirmation from crystallography, researchers can have unwavering confidence in the identity and quality of these critical synthetic building blocks. This comprehensive analytical approach is the bedrock of reproducible research and the successful development of novel pharmaceuticals and materials.
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HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
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MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
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ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
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ResearchGate. Synthesis and Characterization of the Pyridine—Bromine Trifluoride (1/1) Complex, [py∙BrF3] | Request PDF. [Link]
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National Institutes of Health. Synthesis and crystal structure of a new pyridinium bromide salt. [Link]
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Springer. X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. [Link]
-
Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
-
Indian Journal of Pure & Applied Physics. FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. [Link]
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A Comparative Guide to the Reactivity of 5-Bromo-2-(bromomethyl)pyridine and its Isomers in Synthetic Chemistry
This guide provides an in-depth analysis of the reactivity of 5-Bromo-2-(bromomethyl)pyridine, a crucial building block in medicinal chemistry and materials science.[1][2] We will objectively compare its performance in key synthetic transformations against other brominated pyridine alternatives, supported by mechanistic insights and representative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile reagent.
Introduction: The Strategic Importance of Brominated Pyridines
The pyridine scaffold is a privileged structure in drug discovery, found in a multitude of FDA-approved drugs and thousands of clinical candidates.[3][4] Its nitrogen atom can act as a hydrogen bond acceptor, and its aromatic nature allows it to serve as a stable, tunable core for molecular design.[3] The introduction of halogen atoms, particularly bromine, onto the pyridine ring or its substituents offers medicinal chemists a powerful tool. Halogens can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, while also providing reactive handles for further synthetic elaboration through cross-coupling or nucleophilic substitution reactions.[5][6]
5-Bromo-2-(bromomethyl)pyridine is a di-brominated compound featuring two distinct types of C-Br bonds, each with a unique reactivity profile. Understanding the interplay of these reactive sites is paramount for its effective use in complex molecule synthesis.
Structural and Electronic Analysis of 5-Bromo-2-(bromomethyl)pyridine
The reactivity of 5-Bromo-2-(bromomethyl)pyridine is governed by the electronic influence of the pyridine nitrogen and the two bromine substituents.
-
The Bromomethyl Group (-CH₂Br) at the 2-position: This is the most reactive site on the molecule for nucleophilic substitution. The carbon atom is benzylic-like, being adjacent to the aromatic pyridine ring. The electronegative bromine atom polarizes the C-Br bond, making the carbon an excellent electrophile. The reaction at this site typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]
-
The Bromo Group (-Br) at the 5-position: This bromine is directly attached to the sp²-hybridized carbon of the pyridine ring. This C-Br bond is significantly stronger and less prone to direct nucleophilic substitution. Its reactivity is primarily exploited in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Electronic Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing (an inductive -I effect), which decreases the electron density of the ring carbons.[9][10] This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[9] The bromine atom at the 5-position further influences the ring's electronic landscape.
The following diagram illustrates the key electronic factors influencing the molecule's reactivity.
Caption: Electronic effects governing reactivity in 5-Bromo-2-(bromomethyl)pyridine.
Comparative Reactivity in Nucleophilic Substitution (SN2) Reactions
The primary utility of 5-Bromo-2-(bromomethyl)pyridine lies in its highly reactive bromomethyl group, making it an excellent alkylating agent. The SN2 reaction is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon, displacing the bromide leaving group.[8][11]
Mechanism of SN2 Reaction
Caption: Generalized SN2 mechanism at the bromomethyl group.
Comparison with Other Brominated Pyridines
The reactivity of the bromomethyl group is significantly influenced by the position of substituents on the pyridine ring. Let's compare the relative rates of reaction for 5-Bromo-2-(bromomethyl)pyridine with its isomers and other analogues.
| Compound | Structure | Relative Rate (k_rel) | Rationale |
| 5-Bromo-2-(bromomethyl)pyridine | 2-(CH₂Br), 5-Br | 1.00 (Reference) | The electron-withdrawing nature of the ring nitrogen at the ortho position and the bromine at the meta position enhances the electrophilicity of the benzylic carbon. |
| 2-(Bromomethyl)pyridine | 2-(CH₂Br) | ~0.85 | Lacks the additional electron-withdrawing bromine at the 5-position, making the benzylic carbon slightly less electrophilic compared to the reference.[12] |
| 3-Bromo-5-(bromomethyl)pyridine | 3-Br, 5-(CH₂Br) | ~0.90 | The bromomethyl group is meta to the ring nitrogen. The inductive pull from the nitrogen is weaker at this position compared to the 2-position, but the two bromine atoms still contribute to making the carbon electrophilic.[13] |
| 2-Bromo-4-(bromomethyl)pyridine | 2-Br, 4-(CH₂Br) | ~1.10 | The bromomethyl group is at the 4-position, which is also strongly activated by the ring nitrogen's electron-withdrawing effect. This isomer is expected to have comparable or slightly higher reactivity.[14] |
| 5-Bromo-2-(chloromethyl)pyridine | 2-(CH₂Cl), 5-Br | ~0.01 | The C-Cl bond is stronger than the C-Br bond, and chloride is a poorer leaving group than bromide. This results in a significantly lower reaction rate under identical SN2 conditions.[1] |
Note: The relative rates presented are illustrative, based on established principles of physical organic chemistry. Actual experimental values may vary depending on the nucleophile, solvent, and temperature.
Experimental Protocol: Comparative Kinetic Analysis
To empirically validate the reactivity differences, a comparative kinetic study can be performed. This protocol outlines a self-validating system for measuring the rate of reaction with a common nucleophile, piperidine.
Workflow for Kinetic Experiment
Caption: Experimental workflow for comparative kinetic analysis of brominated pyridines.
Step-by-Step Methodology
-
Materials : 5-Bromo-2-(bromomethyl)pyridine, 2-(Bromomethyl)pyridine, 3-Bromo-5-(bromomethyl)pyridine, Piperidine, Acetonitrile (anhydrous), Dodecane (internal standard), Hydrochloric acid (0.1 M).
-
Preparation of Stock Solutions :
-
Prepare a 0.1 M solution of each brominated pyridine substrate in anhydrous acetonitrile.
-
Prepare a 1.0 M solution of piperidine in anhydrous acetonitrile.
-
Prepare an internal standard solution of dodecane (e.g., 0.05 M) in acetonitrile.
-
-
Reaction Procedure :
-
To a series of temperature-controlled vials at 25.0 ± 0.1 °C, add 1.0 mL of a specific substrate stock solution and 0.5 mL of the internal standard solution.
-
To initiate the reaction, add 1.0 mL of the piperidine stock solution to each vial, start a timer, and mix thoroughly. The large excess of nucleophile ensures pseudo-first-order kinetics.
-
At predefined time points (e.g., 2, 5, 10, 20, 40 minutes), withdraw a 0.2 mL aliquot and immediately quench it in a separate vial containing 1.0 mL of 0.1 M HCl.
-
-
Analysis :
-
Analyze each quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Determine the concentration of the remaining starting material by comparing its peak area to that of the internal standard.
-
-
Data Interpretation :
-
For each substrate, plot the natural logarithm of its concentration (ln[Substrate]) against time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the k_obs values to determine the relative reactivity.
-
Conclusion
5-Bromo-2-(bromomethyl)pyridine stands out as a highly valuable and reactive building block. Its primary reactivity is centered on the 2-(bromomethyl) group, which readily undergoes SN2 reactions. This reactivity is subtly modulated by the position of substituents on the pyridine ring. Compared to its isomers, the placement of the bromomethyl group at the 2-position provides a high degree of electrophilicity due to the proximity of the ring nitrogen. The additional bromine at the 5-position further enhances this effect, making it a more potent alkylating agent than 2-(bromomethyl)pyridine alone. Understanding these nuanced differences in reactivity allows researchers to make informed decisions in synthetic planning, enabling the efficient construction of complex molecular targets in drug discovery and beyond.
References
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Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]
- Google Patents. (Year). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
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Krska, S. W., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ACS Catalysis. Available at: [Link]
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Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Available at: [Link]
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Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry. Available at: [Link]
-
den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-4-(bromomethyl)pyridine. Available at: [Link]
-
De, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Available at: [Link]
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PubChem. (n.d.). 2-(Bromomethyl)pyridine. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Available at: [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
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MySkinRecipes. (n.d.). 5-Bromo-2-(chloromethyl)pyridine. Available at: [Link]
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Wikipedia. (n.d.). SN2 reaction. Available at: [Link]
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Chemspace. (n.d.). The Versatility of 5-Bromo-2-chloropyridine in Modern Organic Synthesis. Available at: [Link]
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Master Organic Chemistry. (2012). The SN2 Mechanism. Available at: [Link]
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A Senior Application Scientist's Guide to Alternatives for 5-Bromo-2-(bromomethyl)pyridine hydrobromide in Modern Synthetic Chemistry
Introduction
5-Bromo-2-(bromomethyl)pyridine hydrobromide is a cornerstone bifunctional building block in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from two distinct, orthogonally reactive sites: the C5-bromine atom, which is primed for a variety of palladium-catalyzed cross-coupling reactions, and the highly electrophilic C2-bromomethyl group, a potent alkylating agent for a range of nucleophiles.[2][3] The hydrobromide salt form enhances the compound's stability and handling characteristics.[2]
However, reliance on a single building block can limit synthetic flexibility, introduce cost constraints, or present reactivity challenges with complex substrates. This guide provides an in-depth comparison of viable alternatives to this compound, structured around its primary synthetic applications. We will explore alternative reagents and divergent strategic approaches, supported by experimental data and detailed protocols, to empower researchers with a more versatile synthetic toolkit.
Part I: Alternatives for Transformations at the C2-Methylene Position
The primary transformation at this position is the alkylation of nucleophiles (N, O, S) via an SN2 mechanism. The high reactivity of the benzylic-like bromide is advantageous for rapid reaction rates but can be problematic with sensitive functional groups or when precise control is needed.
Modulation of the Leaving Group: Tuning Reactivity and Stability
The most direct alternatives involve replacing the bromide of the bromomethyl group with a different leaving group. This strategy allows chemists to fine-tune the electrophilicity and reactivity of the C2-methylene carbon.
-
5-Bromo-2-(chloromethyl)pyridine: The chloro-analogue is a common and often more cost-effective alternative. Due to the greater strength of the C-Cl bond compared to the C-Br bond, it is a less reactive alkylating agent. This reduced reactivity can be advantageous, leading to cleaner reactions, fewer side products, and improved selectivity in the presence of multiple nucleophilic sites. However, it typically requires more forcing conditions (higher temperatures or longer reaction times) to achieve comparable conversion.[4]
-
Sulfonate Esters (Mesylates, Tosylates): An exceptionally versatile strategy involves the two-step activation of the more stable and often commercially available precursor, (5-bromopyridin-2-yl)methanol. The alcohol is converted to a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups, often exhibiting reactivity comparable to or greater than the bromide. This approach offers the advantage of generating the highly reactive alkylating agent just before use, circumventing the stability issues associated with the halo-analogs.
This workflow demonstrates the conversion of a stable alcohol precursor into a highly reactive mesylate for subsequent alkylation.
Caption: Workflow for generation and use of sulfonate esters.
| Reagent | Relative Reactivity | Stability | Precursor | Key Advantages | Typical Conditions |
| 5-Bromo-2-(bromomethyl)pyridine | High | Moderate (Lachrymator) | 5-Bromo-2-methylpyridine | High reactivity, single step | Base (K₂CO₃, Cs₂CO₃), Aprotic Solvent, RT to 60 °C |
| 5-Bromo-2-(chloromethyl)pyridine | Moderate | Good | 5-Bromo-2-methylpyridine | Cost-effective, higher selectivity | Base (NaH, K₂CO₃), Aprotic Solvent, 60-100 °C |
| 5-Bromo-2-(mesyloxymethyl)pyridine | Very High | Low (used in situ) | (5-Bromopyridin-2-yl)methanol | Tunable, avoids storing reactive halide | Two steps: Mesylation then Alkylation |
Strategic Alternative: Reductive Amination
For the specific synthesis of C-N bonds, reductive amination offers a completely different and powerful strategic alternative to direct alkylation. This pathway begins with 5-bromo-2-pyridinecarboxaldehyde , which is condensed with a primary or secondary amine to form an imine (or iminium ion), followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STABH).
Caption: Comparison of synthetic routes to C-N bonds.
Causality Behind Choosing Reductive Amination: This method is often superior when dealing with complex primary amines, as the risk of dialkylation, which is prevalent with reactive bromides, is completely eliminated. Furthermore, the reaction conditions are typically very mild and tolerant of a wide array of functional groups that might not be stable to the basic conditions of direct alkylation.
Part II: Alternatives for Cross-Coupling Reactions at the C5-Position
The C5-bromo substituent is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds using well-established cross-coupling methodologies like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[5][6][7][8] Alternatives in this context are less about replacing the bromine atom and more about fundamentally different strategies to construct the 2,5-disubstituted pyridine core.
Strategic Alternative: Late-Stage C-H Functionalization
Instead of starting with a pre-halogenated pyridine, a more atom-economical and modern approach is to perform a direct C-H functionalization on a simpler, cheaper pyridine precursor.[9] For example, one could start with 2-(bromomethyl)pyridine or a protected version and selectively introduce a functional group at the C5 position.
This strategy relies on the use of a directing group (or inherent electronic biases of the ring) to guide a transition metal catalyst (often Palladium, Rhodium, or Ruthenium) to the desired C-H bond.[10][11]
Why Choose C-H Functionalization?
-
Atom and Step Economy: It avoids the synthesis of the halogenated starting material, reducing step count and waste.
-
Late-Stage Modification: It is exceptionally powerful for modifying complex molecules in the final stages of a synthesis, as it avoids carrying a reactive halide through multiple steps.
-
Novelty: It opens up new synthetic pathways to previously inaccessible analogues.
The primary challenge lies in achieving high regioselectivity, which can be difficult and often requires significant optimization of directing groups and reaction conditions.[12]
Strategic Alternative: De Novo Pyridine Ring Synthesis
The most fundamental alternative is to construct the substituted pyridine ring itself from acyclic precursors. This approach offers the highest degree of flexibility in controlling the final substitution pattern.
-
Hantzsch Pyridine Synthesis: A classic and reliable method involving a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[13] While traditionally used for dihydropyridines, subsequent oxidation readily yields the aromatic pyridine core. This method is particularly effective for creating symmetrically substituted pyridines.
-
Modern Cycloaddition/Condensation Reactions: Numerous modern methods exist for pyridine synthesis from various unsaturated precursors.[14][15] These reactions often offer milder conditions and broader functional group tolerance compared to classical methods.
Caption: Generalized workflow for the Hantzsch pyridine synthesis.
Experimental Protocols
Protocol 1: Alkylation using (5-bromopyridin-2-yl)methanol via Mesylation
Step A: Synthesis of (5-bromopyridin-2-yl)methyl methanesulfonate
-
Dissolve (5-bromopyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add triethylamine (TEA, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Step B: Alkylation of an Amine Nucleophile
-
Dissolve the crude mesylate from Step A in a polar aprotic solvent such as DMF or acetonitrile (approx. 0.2 M).
-
Add the desired amine nucleophile (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature or heat to 50-70 °C, monitoring by TLC for product formation.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol is for a typical cross-coupling at the C5-bromo position, for which this compound would be a substrate.
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (K₃PO₄, 2.0 eq).[5]
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).[16]
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[5]
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.[5]
-
Cool the reaction to room temperature and filter off the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion and Decision-Making Framework
The choice of an alternative to this compound is dictated by the specific synthetic goal, substrate complexity, and project constraints such as cost and timeline.
-
For simple alkylations , modulating the leaving group to a chloromethyl or mesyloxymethyl derivative provides excellent control over reactivity.
-
For synthesizing secondary amines without over-alkylation , reductive amination is a superior strategic choice.
-
When aiming for step-economy and late-stage functionalization , direct C-H activation represents the cutting edge, provided that regioselectivity can be controlled.
-
For maximum flexibility in accessing highly substituted or novel pyridine scaffolds , a de novo ring synthesis strategy is the most powerful approach.
By understanding the causality and comparative performance of these alternatives, researchers can design more robust, efficient, and flexible synthetic routes, moving beyond the limitations of a single, albeit useful, building block.
References
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ResearchGate. A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Accessed January 15, 2026. [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Accessed January 15, 2026. [Link]
- Google Patents. Process for the preparation of 2,5-disubstitued pyridines. Accessed January 15, 2026.
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ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Accessed January 15, 2026. [Link]
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ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Accessed January 15, 2026. [Link]
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Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Accessed January 15, 2026. [Link]
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MySkinRecipes. 5-Bromo-2-(chloromethyl)pyridine. Accessed January 15, 2026. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Validation of Derivatives from 5-Bromo-2-(bromomethyl)pyridine Hydrobromide
Introduction: The Strategic Utility of a Bifunctional Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, integral to numerous commercially available drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-Bromo-2-(bromomethyl)pyridine hydrobromide is a particularly valuable starting material, offering two distinct and orthogonally reactive sites for molecular elaboration.[2][3] The bromomethyl group at the 2-position is a potent electrophile, primed for nucleophilic substitution (SN2) reactions. Concurrently, the bromine atom at the 5-position provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[4][5]
This guide provides an in-depth, experience-driven walkthrough for the synthesis of a representative derivative, a comprehensive protocol for its validation, and a critical comparison against a viable alternative scaffold. Our focus is not merely on procedural steps but on the underlying chemical principles and strategic decisions that empower researchers to accelerate their drug discovery programs.
Part 1: Synthesis of a Representative Derivative: 2-((5-bromopyridin-2-yl)methoxy)aniline
The reaction of 5-Bromo-2-(bromomethyl)pyridine with a nucleophile at the benzylic bromide is a robust and high-yielding transformation. We have selected 2-aminophenol as the nucleophile to generate 2-((5-bromopyridin-2-yl)methoxy)aniline.[6] This product contains an aniline moiety, a common feature in pharmacologically active compounds but one that also carries potential metabolic liabilities, setting the stage for a meaningful comparative analysis later in this guide.[7][8]
The choice of a moderately weak base, such as potassium carbonate (K₂CO₃), is critical. It is sufficient to deprotonate the phenolic hydroxyl group of 2-aminophenol, activating it for nucleophilic attack, without promoting unwanted side reactions, such as elimination or reaction at the aniline nitrogen. Anhydrous N,N-dimethylformamide (DMF) is selected as the solvent for its high polarity, which aids in dissolving the reactants and stabilizing the transition state of the SN2 reaction, and its high boiling point, which allows for heating to drive the reaction to completion.
Experimental Protocol 1: Synthesis
Reaction:
-
This compound (1.0 eq)
-
2-Aminophenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of 2-aminophenol and K₂CO₃ in anhydrous DMF, add this compound in one portion at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material indicates reaction completion.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-((5-bromopyridin-2-yl)methoxy)aniline as a solid.
Part 2: The Imperative of Rigorous Product Validation
Synthesis is only half the battle; unambiguous confirmation of structure and purity is paramount to ensure that downstream biological data is reliable. A multi-technique approach is non-negotiable for a self-validating protocol.
Workflow for Synthesis and Validation
Caption: Workflow from synthesis to a fully validated final product.
2A: Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the cornerstones of structural elucidation. For our target molecule, the ¹H NMR spectrum is expected to show a characteristic singlet for the methylene protons (-CH₂O-) around 5.0-5.5 ppm. Aromatic protons on both the pyridine and aniline rings will appear between 6.5 and 8.5 ppm, with coupling patterns confirming their relative positions.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the synthesized compound. For 2-((5-bromopyridin-2-yl)methoxy)aniline (C₁₂H₁₁BrN₂O), the mass spectrum should display a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the [M+H]⁺ peaks expected around 279.0 and 281.0 m/z.[6]
2B: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
While NMR and MS confirm the structure, they are not ideal for quantifying purity. Reverse-Phase HPLC (RP-HPLC) is the industry standard for this purpose.[9][10] The method separates the product from any unreacted starting materials, byproducts, or impurities based on polarity.
Experimental Protocol 2: RP-HPLC Validation
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile with 0.1% TFA.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the synthesized product in 1 mL of 1:1 Acetonitrile:Water.
-
Data Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for compounds intended for biological screening.
| Parameter | Expected Result | Justification |
| Retention Time (tR) | Single major peak | Indicates the presence of one primary compound. |
| Peak Area % | > 95% | Quantifies the purity of the sample. |
| Baseline | Clean, no significant impurity peaks | Confirms the effectiveness of the purification protocol. |
Part 3: Comparative Analysis - The Value of Exploring Alternatives
A key aspect of drug development is understanding not just the synthesized molecule, but also its place in the broader chemical space. How does it compare to alternatives? This consideration can save significant time and resources by identifying potential liabilities early.
3A: Reactivity Comparison of the Starting Material
While 5-Bromo-2-(bromomethyl)pyridine is an excellent substrate, an alternative like 5-Bromo-2-(chloromethyl)pyridine could also be used. Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and the Br⁻ ion more stable in solution.[11] Consequently, reactions with the bromomethyl derivative are typically faster and can be performed under milder conditions than with its chloromethyl counterpart, justifying its common use despite a potentially higher cost.[12]
3B: Performance Comparison with an Alternative Scaffold
The aniline substructure in our synthesized product is a known concern in drug discovery. Anilines can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites that can cause toxicity.[7][8] Therefore, it is a valuable exercise to compare our product with a bioisosteric replacement that mitigates this risk.
A suitable alternative is a benzimidazole scaffold. This can be synthesized from the same 5-Bromo-2-(bromomethyl)pyridine starting material by reacting it with a substituted ortho-phenylenediamine. This comparison moves beyond simple yield and purity to address the core performance characteristics relevant to a drug development professional.
Decision Workflow for Scaffold Selection
Caption: Decision-making workflow for comparing alternative scaffolds.
Comparative Data Table: Aniline vs. Benzimidazole
| Property | Product A: 2-((5-bromopyridin-2-yl)methoxy)aniline | Alternative B: 5-Bromo-2-((1H-benzo[d]imidazol-1-yl)methyl)pyridine |
| Synthetic Accessibility | High; one-step from commercial materials. | High; one-step from commercial materials. |
| Metabolic Stability | Potential liability; aniline moiety is prone to oxidation.[7] | Generally higher; benzimidazole is a more metabolically robust heterocycle. |
| Hydrogen Bond Donors | 1 (from -NH₂) | 0 |
| Hydrogen Bond Acceptors | 3 (Npyridine, Oether, Naniline) | 2 (Npyridine, Nimidazole) |
| Predicted logP | Moderately lipophilic. | More lipophilic due to the additional fused ring. |
| Structural Rigidity | High flexibility around the ether linkage. | High flexibility around the methylene linkage. |
| Rationale | A classic scaffold, but requires careful profiling for metabolic safety. | A common "aniline replacement" strategy to improve the ADME/Tox profile of a lead compound. |
This comparative analysis demonstrates a crucial thought process in drug discovery. While the initial synthesis may be straightforward, a senior scientist must anticipate downstream challenges. By considering and even synthesizing an alternative like the benzimidazole derivative, a research program can proactively address potential metabolic issues, ultimately de-risking the project and saving valuable resources.
Conclusion
This compound is a powerful and versatile building block for constructing diverse molecular libraries. However, the successful synthesis of a novel compound is not the endpoint but rather the beginning of a rigorous validation and evaluation process. By employing a multi-pronged validation strategy encompassing NMR, MS, and HPLC, researchers can have high confidence in their materials. Furthermore, by thinking critically about the potential liabilities of certain structural motifs, such as the aniline group, and proactively comparing them with more robust alternatives, development teams can make more informed decisions, enhancing the probability of success for their drug discovery campaigns.
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Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Retrieved from [Link]
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ResearchGate. (2013). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Retrieved from [Link]
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ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Retrieved from [Link]
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MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Retrieved from [Link]
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MDPI. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Retrieved from [Link]
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PubMed Central. (2015). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. National Center for Biotechnology Information. Retrieved from [Link]
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comparative study of different synthetic routes to 5-substituted-2-methylpyridines
A Comparative Guide to the Synthesis of 5-Substituted-2-Methylpyridines
The 5-substituted-2-methylpyridine scaffold is a privileged structural motif in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its strategic importance necessitates robust, efficient, and versatile synthetic methods. This guide provides a comparative analysis of the principal synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for researchers, scientists, and drug development professionals. We will explore classical condensation reactions, powerful transition-metal-catalyzed cross-couplings, and modern C-H activation strategies, presenting a clear evaluation of their respective strengths and limitations.
Classical Ring-Forming Condensation Reactions
Historically, the construction of the pyridine ring from acyclic precursors has been a cornerstone of heterocyclic chemistry. The Beyer-Chichibabin method and its variations exemplify this approach, typically involving the condensation of aldehydes and ketones with an ammonia source under forcing conditions.
Causality and Mechanistic Insight: This strategy is fundamentally an exercise in atom economy, assembling the heterocyclic core from simple, inexpensive building blocks. The reaction generally proceeds through a series of aldol-type condensations and Michael additions, culminating in a cyclization and subsequent aromatization via oxidation. The choice of an ammonium salt, such as ammonium acetate, is critical; it serves not only as the nitrogen source but also as a mild acid catalyst to promote the condensation steps.
A prominent example is the synthesis of 5-ethyl-2-methylpyridine, an industrially significant compound, from paraldehyde (a trimer of acetaldehyde) and aqueous ammonia.[1][2] The reaction requires high temperatures (230°C) and significant pressure within a steel autoclave, which are characteristic of these classical methods.[1]
Advantages:
-
Utilizes inexpensive and readily available starting materials.
-
Highly scalable for industrial production.
Limitations:
-
Requires harsh reaction conditions (high temperature and pressure).
-
Limited functional group tolerance due to the aggressive conditions.
-
Often produces a mixture of products, necessitating difficult separations.
-
The substrate scope is generally limited to simple alkyl substitutions.
Transition-Metal Catalyzed Cross-Coupling: A Modern Powerhouse
The advent of transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted pyridines. These methods offer unparalleled precision and functional group tolerance, typically starting from a pre-functionalized 2-methylpyridine core, most commonly a halide (Cl, Br, I) or triflate.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds.[3] It involves the palladium-catalyzed reaction between an organoboron species (boronic acid or ester) and an organic halide.[3][4]
Causality and Mechanistic Insight: The success of the Suzuki coupling hinges on a well-understood catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-X bond of the 5-halo-2-methylpyridine. The crucial transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the organoboron reagent by forming a more nucleophilic "ate" complex. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The choice of ligand (e.g., PPh₃) is vital for stabilizing the palladium intermediates and promoting the key steps of the cycle.
This method has been successfully applied to synthesize a variety of 5-aryl-2-methylpyridine derivatives with moderate to good yields.[5][6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Negishi Coupling for C-C Bond Formation
The Negishi coupling utilizes highly reactive organozinc reagents to couple with organic halides or triflates, catalyzed by either palladium or nickel complexes.[8][9]
Causality and Mechanistic Insight: The primary advantage of the Negishi reaction lies in the high nucleophilicity of the organozinc reagent, which often leads to faster reaction rates and higher yields compared to other cross-coupling reactions.[10] The catalytic cycle is similar to the Suzuki coupling, but it does not require a base for the transmetalation step. This can be advantageous when working with base-sensitive substrates. The organozinc reagents can be prepared from more readily available organolithium or Grignard reagents, or directly via oxidative addition of zinc metal into an organic halide.[10] This versatility allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a powerful tool for complex molecule synthesis.[8]
Advantages of Cross-Coupling (Suzuki & Negishi):
-
Generally mild reaction conditions.[10]
-
High yields and clean reactions.
-
Broad substrate scope and access to a wide variety of substituents.
Limitations:
-
Requires pre-functionalization of the pyridine ring (e.g., halogenation).
-
Palladium catalysts and specialized ligands can be expensive.
-
Organozinc reagents (Negishi) can be sensitive to air and moisture.
Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of 5-amino-2-methylpyridine derivatives, the Buchwald-Hartwig amination is the preeminent method.[11] This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[12][13]
Causality and Mechanistic Insight: The development of this reaction was a breakthrough, largely replacing harsh classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[11] The catalytic cycle's success is critically dependent on the use of bulky, electron-rich phosphine ligands (e.g., Xantphos, dppf).[12] After the initial oxidative addition of the Pd(0) catalyst to the aryl halide, the amine coordinates to the palladium center. A base (typically a strong, non-nucleophilic one like sodium tert-butoxide or cesium carbonate) deprotonates the coordinated amine to form a palladium-amido complex. The bulky ligand facilitates the final, often rate-limiting, reductive elimination step to release the arylamine product and regenerate the Pd(0) catalyst.[11][12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Direct C-H Activation: The Atom-Economical Frontier
A more recent and highly attractive strategy is the direct functionalization of pyridine C-H bonds. This approach avoids the need for pre-installing a halide or triflate leaving group, thereby reducing step count and improving atom economy.[14][15]
Causality and Mechanistic Insight: These reactions are typically catalyzed by transition metals like palladium, ruthenium, or copper.[16] The pyridine nitrogen atom acts as an intrinsic directing group, coordinating to the metal center and positioning it to selectively cleave a C-H bond at an adjacent ortho position (the C6 position). While functionalization at C6 is more common, substitution at the C5 position of 2-methylpyridine via C-H activation is more challenging and represents an active area of research. The general mechanism involves the formation of a cyclometalated intermediate, which then reacts with a coupling partner, followed by a step that regenerates the active C-H bond.
Advantages:
-
High atom economy; avoids waste from leaving groups.
-
Reduces the number of synthetic steps.
Limitations:
-
Regioselectivity can be a significant challenge.
-
Often requires specific and sometimes expensive catalysts, ligands, or oxidants.
-
The substrate scope may be narrower than that of traditional cross-coupling reactions.
Comparative Summary of Synthetic Routes
| Synthetic Route | Typical Starting Materials | Key Reagents/Catalysts | General Yields | Advantages | Limitations |
| Classical Condensation | Aldehydes, Ketones, Ammonia | Ammonium salts (e.g., NH₄OAc) | Variable (30-60%) | Low-cost materials, scalable.[1] | Harsh conditions, low functional group tolerance, side products. |
| Suzuki-Miyaura Coupling | 5-Halo-2-methylpyridine, Boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Good to Excellent (70-95%) | Mild conditions, high functional group tolerance, vast commercial availability of reagents.[5][7] | Requires pre-functionalization, catalyst cost. |
| Negishi Coupling | 5-Halo-2-methylpyridine, Organozinc reagents | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Excellent (80-98%) | High reactivity, broad scope (sp³, sp², sp), no base needed for transmetalation.[8][10] | Air/moisture sensitive reagents, requires pre-functionalization. |
| Buchwald-Hartwig Amination | 5-Halo-2-methylpyridine, Primary/secondary amines | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base (e.g., NaOtBu) | Good to Excellent (70-95%) | Premier method for C-N bonds, wide amine scope.[11][12] | Requires pre-functionalization, catalyst/ligand cost. |
| Direct C-H Activation | 2-Methylpyridine, Coupling partner | Transition metal catalyst (e.g., Pd(OAc)₂) | Variable | High atom economy, fewer steps.[14] | Regioselectivity challenges, potentially limited scope, catalyst development needed. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-2-methylpyridine via Suzuki-Miyaura Coupling
Adapted from the synthesis of 2-(4-Chlorophenyl)-5-methylpyridine.[7]
Materials:
-
2-Chloro-5-methylpyridine (1.0 eq)
-
4-Chlorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-chloro-5-methylpyridine, 4-chlorophenylboronic acid, and potassium carbonate.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of anhydrous 1,4-dioxane.
-
Evacuate and backfill the main reaction flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 solvent ratio) to the main flask via cannula.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to reflux (typically 85-95°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(4-chlorophenyl)-5-methylpyridine.
Protocol 2: Synthesis of 5-(Arylamino)-2-methylpyridine via Buchwald-Hartwig Amination
General procedure adapted from the amination of 2-Amino-5-bromo-4-methylpyridine.[12]
Materials:
-
5-Bromo-2-methylpyridine derivative (1.0 eq)
-
Arylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 eq)
-
Xantphos (0.02-0.06 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq) or Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the 5-bromo-2-methylpyridine derivative, the arylamine, cesium carbonate (or NaOtBu), Pd₂(dba)₃, and Xantphos.
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(arylamino)-2-methylpyridine product.
Conclusion and Outlook
The synthesis of 5-substituted-2-methylpyridines has evolved significantly from harsh, classical condensation methods to highly sophisticated and versatile transition-metal-catalyzed protocols. For the construction of C-C bonds, the Suzuki-Miyaura coupling offers a superb balance of reliability, functional group tolerance, and reagent availability, making it a first-choice method for many applications.[5][6][7] For accessing C-N linkages, the Buchwald-Hartwig amination is unparalleled in its scope and efficiency.[11][13] While classical methods retain value for specific, large-scale industrial syntheses of simple derivatives, their utility in complex drug discovery programs is limited. The future of this field lies in the continued development of more efficient catalysts for cross-coupling and the advancement of direct C-H activation strategies, which promise more atom-economical and environmentally benign pathways to these vital chemical building blocks. The choice of synthetic route must be guided by a careful consideration of the desired substitution pattern, required scale, functional group compatibility, and economic constraints.
References
- Frank, R. L., Pilgrim, F. J., & Riener, E. F. (n.d.). 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.
- Smith, A. P., Savage, S. A., Love, J. C., & Fraser, C. L. (2002). SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE. Organic Syntheses, 78, 51.
- Liu, T., & Fraser, C. L. (2012). Discussion Addendum for: Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 89, 76.
- Iqbal, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
-
DeAngelis, A., & Wleklinski, M. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15636-15646. Retrieved from a href="[Link].
- ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- Wikipedia. (n.d.). Negishi coupling. In Wikipedia.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from a href="[Link].
- Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses.
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- Royal Society of Chemistry. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing.
- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
- Royal Society of Chemistry. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Google Patents. (n.d.). EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine. BenchChem.
- Wikipedia. (n.d.). Suzuki reaction. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal.
- ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... ResearchGate.
- ChemicalBook. (n.d.). 2-Hydroxy-5-methylpyridine synthesis. ChemicalBook.
- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine. ChemicalBook.
- ResearchGate. (n.d.). Discussion Addendum for:Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. ResearchGate.
-
National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from a href="[Link].
- BenchChem. (n.d.). Application Note and Protocol: A Scalable Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine. BenchChem.
- ResearchGate. (n.d.). C–H bond activation of 2-methylquinolines and 2-methylpyridine. ResearchGate.
- Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Royal Society of Chemistry. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (n.d.). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science.
-
Wordpress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Wordpress. Retrieved from a href="[Link].
- BenchChem. (n.d.). Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. BenchChem.
- ACS Publications. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
- MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
- MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.
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A Researcher's Guide to Assessing the Purity of 5-Bromo-2-(bromomethyl)pyridine Hydrobromide
For Immediate Release
A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical synthesis and drug discovery, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable research. 5-Bromo-2-(bromomethyl)pyridine hydrobromide is a key building block in the synthesis of a multitude of pharmacologically active compounds. Its bifunctional nature, possessing both a reactive bromomethyl group and a synthetically versatile brominated pyridine ring, makes it a valuable reagent. However, the presence of impurities can lead to unforeseen side reactions, decreased yields, and the generation of difficult-to-separate byproducts, ultimately compromising the integrity of the final active pharmaceutical ingredient (API).
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical overview for assessing the purity of commercially available this compound. We will explore common impurities, detail robust analytical methodologies for their detection and quantification, and present a practical protocol for purification, thereby enabling a comparative analysis of different commercial grades.
The Genesis of Impurities: A Look at the Synthetic Route
To effectively assess purity, one must first understand the potential sources of impurities. This compound is typically synthesized from 5-bromo-2-methylpyridine. The benzylic bromination of the methyl group, often using a reagent like N-bromosuccinimide (NBS) and a radical initiator, is a critical step. The subsequent treatment with hydrobromic acid yields the hydrobromide salt, which enhances the compound's stability.[1]
Potential impurities arising from this process can include:
-
Unreacted Starting Material: 5-Bromo-2-methylpyridine.
-
Over-brominated Species: 5-Bromo-2-(dibromomethyl)pyridine hydrobromide.
-
Positional Isomers: Impurities from the bromination of other positions on the pyridine ring, though less common due to the directing effects of the substituents.
-
Degradation Products: The bromomethyl group can be susceptible to hydrolysis or other degradation pathways, especially if not handled and stored properly.
A Multi-faceted Approach to Purity Determination
A comprehensive assessment of purity relies on a combination of analytical techniques, each providing unique and complementary information. No single method is sufficient to fully characterize a sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for quantifying the purity of non-volatile organic compounds. A well-developed HPLC method can separate the target compound from its impurities, allowing for their individual quantification.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or a phosphate buffer to ensure good peak shape for the basic pyridine nitrogen) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can provide valuable information about the presence of impurities. By comparing the spectrum of a sample to that of a known pure standard, one can identify and, in some cases, quantify impurities.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Pyridinium N-H: A broad singlet, typically downfield (> 10 ppm).
-
Aromatic Protons: Three distinct signals in the aromatic region (typically 7.5-9.0 ppm), corresponding to the protons on the pyridine ring.
-
Bromomethyl Protons (-CH₂Br): A singlet around 4.8-5.0 ppm.
The presence of signals corresponding to 5-bromo-2-methylpyridine (a singlet for the methyl group around 2.5 ppm) would indicate the presence of unreacted starting material.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities will typically depress and broaden the melting range. This simple and rapid technique can be a good initial indicator of purity.
| Compound | Expected Melting Point (°C) |
| This compound (pure) | ~190-195 (with decomposition) |
| Impure Sample | Lower and broader range |
Comparative Analysis of Commercial Samples
To illustrate the importance of purity assessment, let's consider hypothetical data from three different commercial suppliers of this compound.
| Supplier | Stated Purity | HPLC Purity (%) | ¹H NMR Analysis | Melting Point (°C) |
| A | >98% | 98.5 | No significant impurities detected. | 192-194 |
| B | >97% | 97.2 | ~2% 5-bromo-2-methylpyridine detected. | 185-190 |
| C | >95% | 95.8 | ~3% 5-bromo-2-methylpyridine, ~1% unknown. | 182-188 |
As the data indicates, while all suppliers meet their stated purity claims, the nature and quantity of impurities can vary. For sensitive applications, the presence of even small amounts of the starting material could be detrimental.
Enhancing Purity: A Practical Recrystallization Protocol
For applications requiring the highest purity material, a simple recrystallization can often be employed to remove minor impurities. The hydrobromide salt form of the compound lends itself well to recrystallization from polar protic solvents.
Experimental Protocol: Recrystallization
-
Solvent Selection: A mixture of ethanol and water or acetic acid can be effective. The ideal solvent system will dissolve the compound at an elevated temperature but have limited solubility at room temperature or below.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added and the solution briefly heated.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Conclusion: The Imperative of Purity
The purity of this compound is a critical parameter that can significantly impact the outcome of research and development efforts. A thorough analytical assessment using a combination of HPLC, NMR, and melting point analysis is essential to ensure the quality of this important synthetic building block. When necessary, purification by recrystallization can be a straightforward and effective method to obtain high-purity material. By implementing these practices, researchers can proceed with confidence, knowing that their starting materials meet the stringent requirements of modern drug discovery.
References
-
LookChem. This compound. [Link]
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The Versatility of a Brominated Pyridine Scaffold: A Comparative Guide to the Biological Activity of its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that can be readily diversified to generate a library of biologically active compounds is a perpetual endeavor. The pyridine ring, a ubiquitous heterocycle in numerous FDA-approved drugs, represents one such privileged structure.[1] This guide focuses on the synthetic potential and comparative biological activities of compounds derived from the versatile building block, 5-Bromo-2-(bromomethyl)pyridine hydrobromide . This readily available starting material, featuring two reactive sites—the bromomethyl group for nucleophilic substitution and the bromo-substituted pyridine core for cross-coupling reactions—offers a gateway to a diverse chemical space with significant therapeutic potential.
This technical guide will provide an in-depth comparison of the biological activities of various classes of compounds synthesized from precursors analogous to 5-Bromo-2-(bromomethyl)pyridine, with a focus on their anticancer and antimicrobial properties. We will delve into the causality behind experimental designs, present supporting data in a comparative format, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Advantage of the 5-Bromo-2-(bromomethyl)pyridine Scaffold
The strategic placement of the bromine atom and the bromomethyl group on the pyridine ring is key to the synthetic utility of this scaffold. The bromomethyl group at the 2-position is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and pharmacophores. Simultaneously, the bromine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds to construct more complex molecular architectures. This dual reactivity allows for a modular and efficient approach to library synthesis.
Caption: Synthetic utility of this compound.
Comparative Analysis of Biological Activities
While direct comparative studies on a library of compounds synthesized from this compound are not extensively documented in publicly available literature, we can draw valuable insights from studies on structurally related compounds, particularly those featuring a bromo-substituted pyridine or phenyl ring. These studies provide a strong rationale for the exploration of this scaffold in various therapeutic areas.
Anticancer Activity
The pyridine scaffold is a well-established pharmacophore in oncology.[1] Numerous pyridine derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[1][2] The presence of a bromine atom can further enhance activity through halogen bonding and by modifying the electronic properties of the molecule.
A study on a series of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides demonstrated significant cytotoxic activities against a panel of human cancer cell lines.[3] Although not directly derived from our starting material, the synthesis of analogous heterocyclic systems is conceivable.
Table 1: Comparative Anticancer Activity of Representative Pyridine and Bromophenyl Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | 2-phenyl-N-(4-chlorophenyl)sulfamoyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | MCF-7 (Breast) | 8.5 | [3] |
| 4f | 2-phenyl-N-(p-tolyl)sulfamoyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | SK-MEL-28 (Melanoma) | 9.2 | [3] |
| 4i (Triazole Analog) | 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | >10 (PGI = 38.94%) | [4] |
| Doxorubicin (Control) | - | MCF-7 (Breast) | 0.5 - 2.0 | [3] |
IC50: Half-maximal inhibitory concentration. PGI: Percent Growth Inhibition at 10µM.
The data in Table 1, while not a direct comparison of derivatives from our specific starting material, highlights that heterocyclic systems containing brominated aromatic moieties can exhibit potent, low micromolar anticancer activity. The variation in activity with different substituents underscores the importance of structure-activity relationship (SAR) studies in optimizing the anticancer potency of these scaffolds.
Antimicrobial Activity
The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[5] The incorporation of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes.
A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and evaluated for their antimicrobial activity.[6] One derivative, compound 3g , which features a dimethoxyphenyl substituent, displayed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM.[6]
Table 2: Comparative Antimicrobial Activity of Representative Thiazolo[4,5-b]pyridine Derivatives
| Compound ID | Structure | Microorganism | MIC (µM) | Reference |
| 3c | 7-(4-Fluorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | P. aeruginosa | >100 | [6] |
| 3f | 7-(4-Bromophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | P. aeruginosa | >100 | [6] |
| 3g | 7-(3,4-Dimethoxyphenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | P. aeruginosa | 0.21 | [6] |
| 3g | 7-(3,4-Dimethoxyphenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | E. coli | 0.21 | [6] |
| Ciprofloxacin (Control) | - | P. aeruginosa | 0.5 - 2.0 | [6] |
MIC: Minimum Inhibitory Concentration.
Interestingly, in this particular study, the presence of a bromo or fluoro substituent on the phenyl ring did not confer potent activity, while the dimethoxy-substituted analog was highly active.[6] This emphasizes that the overall molecular structure and the interplay of different functional groups determine the biological activity, and a simple bioisosteric replacement is not always a guarantee of improved efficacy.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of pyridine derivatives.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and screening of a library of compounds derived from this compound.
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- 3. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
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- 6. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of 5-Bromo-2-(bromomethyl)pyridine hydrobromide versus Alternatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the efficient incorporation of specific structural motifs is paramount. The (5-bromopyridin-2-yl)methyl group is a valuable building block found in a variety of biologically active compounds. The choice of reagent to introduce this moiety can significantly impact the cost, efficiency, and scalability of a synthetic route. This guide provides an in-depth cost-benefit analysis of using 5-Bromo-2-(bromomethyl)pyridine hydrobromide compared to its primary alternatives: 2-(chloromethyl)-5-bromopyridine and the two-step synthesis from 5-bromo-2-(hydroxymethyl)pyridine.
Executive Summary
This compound stands out as a highly reactive and reliable reagent for introducing the (5-bromopyridin-2-yl)methyl group, particularly in N-alkylation reactions. Its primary advantage lies in its superior reactivity compared to its chloro-analog, leading to faster reaction times and often higher yields under milder conditions. However, this comes at a higher initial procurement cost. The alternative of generating the bromomethyl functionality from the corresponding hydroxymethyl precursor offers a potentially more cost-effective route on a large scale, but introduces an additional synthetic step. The choice of the optimal reagent is therefore a strategic decision that depends on the specific priorities of the research or development project, balancing the need for speed and efficiency with budgetary constraints.
Reactivity and Performance: A Comparative Overview
The key reaction for these reagents is nucleophilic substitution, typically N-alkylation of amines, indoles, and other nitrogen-containing heterocycles. The reactivity of the benzylic halide is the most critical factor influencing the outcome of these reactions.
The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond.[1] This fundamental difference in bond strength directly translates to a lower activation energy for nucleophilic attack on the bromomethyl derivative, making it a more reactive electrophile. Consequently, reactions with this compound generally proceed faster and under milder conditions than those with 2-(chloromethyl)-5-bromopyridine.[1]
While direct, side-by-side comparative studies for these specific pyridine derivatives are not extensively published, the well-established principles of nucleophilic substitution on benzylic-type halides provide a strong basis for this comparison. The leaving group ability follows the trend I > Br > Cl > F.[2] This means that bromide is a better leaving group than chloride, leading to faster reaction rates in both SN1 and SN2 type reactions.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the direct cost of the reagent but also the costs associated with the entire synthetic route, including starting materials, reagents, reaction time, and purification.
Synthetic Routes and Cost of Starting Materials
The primary synthetic routes to the three alternatives are outlined below:
Synthetic pathways to the key reagents.
Cost Comparison of Key Intermediates:
| Compound | CAS Number | Approximate Price (USD/kg) |
| 5-Bromo-2-methylpyridine | 3430-13-5 | Varies significantly based on supplier, but can be sourced for around $1/kg in bulk.[3] |
| 2-Chloro-5-methylpyridine | 18368-64-4 | Approximately $2600/kg, with other suppliers offering it at a lower price.[4][5] |
| 5-Bromo-2-(hydroxymethyl)pyridine | 88139-91-7 | Ranges from approximately $135/100g to higher prices from other vendors.[6] |
| 5-Bromo-2-(bromomethyl)pyridine HBr | 173999-22-9 | - |
| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | Approximately $1250/200kg.[7] |
Note: Prices are subject to change and vary based on supplier and quantity.
From a starting material perspective, 5-bromo-2-methylpyridine is a relatively inexpensive precursor.[3] The cost of the subsequent halogenation step to introduce the bromomethyl or chloromethyl group will depend on the price of the halogenating agent (e.g., NBS, NCS, SO2Cl2) and the efficiency of the reaction.
The alternative route starting from 5-bromo-2-(hydroxymethyl)pyridine introduces an additional synthetic step, which can increase labor and solvent costs. However, if the hydroxymethyl precursor is readily available or can be synthesized cheaply, this route may be economically viable, especially at a larger scale.
Performance in N-Alkylation Reactions
The primary application for these reagents is in N-alkylation reactions. The higher reactivity of the bromomethyl derivative often translates to tangible benefits in the lab.
Hypothetical N-Alkylation Comparison:
| Parameter | 5-Bromo-2-(bromomethyl)pyridine HBr | 2-(Chloromethyl)-5-bromopyridine | Justification |
| Reaction Time | Faster | Slower | Bromide is a better leaving group than chloride.[1] |
| Reaction Temperature | Milder (e.g., room temp to 60 °C) | Higher (e.g., 60 °C to reflux) | Lower activation energy for the brominated compound. |
| Yield | Generally Higher | Potentially Lower | Faster reaction kinetics can lead to higher conversion and fewer side reactions. |
| Side Reactions | Less likely | More likely at higher temperatures | Milder conditions reduce the chance of degradation or side reactions. |
Practical Considerations: The Hydrobromide Salt
5-Bromo-2-(bromomethyl)pyridine is often supplied as its hydrobromide salt. This is a common practice for reactive alkylating agents, particularly those containing a basic pyridine ring.
Advantages of the Hydrobromide Salt:
-
Stability and Handling: The salt form is typically a more stable, crystalline solid that is easier to handle and weigh compared to the free base, which may be an oil or a less stable solid.[5]
-
Reduced Lachrymatory Properties: Many benzylic halides are lachrymatory (tear-inducing). The salt form can mitigate this issue, improving laboratory safety.
-
Controlled Reactivity: In some cases, the hydrobromide salt can help to control the reactivity of the alkylating agent. The in-situ neutralization with a base during the reaction releases the free base in a controlled manner.
A key consideration when using the hydrobromide salt is the need for an additional equivalent of base in the reaction mixture to neutralize the HBr. This should be factored into the experimental design and cost of reagents.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-(bromomethyl)pyridine via Radical Bromination
This protocol describes the free-radical bromination of 5-bromo-2-methylpyridine using N-bromosuccinimide (NBS).
Materials:
-
5-Bromo-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl4) or another suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylpyridine (1.0 eq) in CCl4.
-
Add NBS (1.0-1.2 eq) and a catalytic amount of AIBN or BPO (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of CCl4.
-
Wash the combined organic filtrate with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-2-(bromomethyl)pyridine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Workflow for the synthesis of 5-bromo-2-(bromomethyl)pyridine.
Protocol 2: General Procedure for N-Alkylation with this compound
This protocol provides a general method for the N-alkylation of a primary or secondary amine.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Potassium carbonate (K2CO3) or another suitable base (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the chosen solvent (DMF or MeCN).
-
Add the base (e.g., K2CO3, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base was used, filter the reaction mixture to remove the inorganic salts.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General workflow for N-alkylation.
Conclusion and Recommendations
The choice between this compound and its alternatives is a nuanced decision that hinges on the specific goals of a project.
-
For early-stage research, medicinal chemistry, and process development where reaction efficiency, reliability, and speed are critical, the benefits of using this compound often outweigh its higher initial cost. Its enhanced reactivity allows for faster exploration of structure-activity relationships and can lead to cleaner reactions with higher yields, simplifying purification.
-
For large-scale synthesis where raw material cost is a primary driver, a more thorough cost analysis of the entire synthetic route is warranted. This includes evaluating the cost and efficiency of synthesizing the chloromethyl analog or preparing the bromomethyl compound from the hydroxymethyl precursor. While these routes may have a lower initial reagent cost, they may require more optimization and longer reaction times.
Ultimately, the decision should be based on a holistic assessment of the project's timeline, budget, and the chemical nature of the substrates involved. For many applications, the upfront investment in the more reactive brominated reagent can pay dividends in terms of time and resources saved in the long run.
References
- 2-Chloro-5-methylpyridine - 18368-64-4 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved January 16, 2026, from https://www.indiamart.com/proddetail/2-chloro-5-methylpyridine-18368-64-4-2851144007997.html
- Shree Sadguru Enterprise. (n.d.). 2-chloro 5-chloro Methyl Pyridine at 1250.00 INR in Ankleshwar. Retrieved January 16, 2026, from https://www.tradeindia.com/proddetail/2-chloro-5-chloro-methyl-pyridine-10115598.html
- Buncel, E., & Um, I. H. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Tetrahedron, 60(36), 7801–7813. https://doi.org/10.1016/j.tet.2004.05.093
- Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved January 16, 2026, from https://www.sihauh.
- Hangzhou Royalchem Co.,LTD. (n.d.). Buy 5-Bromo-2-methylpyridine Industrial Grade. ECHEMI. Retrieved January 16, 2026, from https://www.echemi.com/products/5-bromo-2-methylpyridine-3430-13-5.html
- BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Retrieved January 16, 2026, from https://www.benchchem.com/technical-support/nucleophilic-substitution-on-pyridine-rings
- Sigma-Aldrich. (n.d.). 5-Bromo-2-(hydroxymethyl)pyridine. Retrieved January 16, 2026, from https://www.sigmaaldrich.com/DE/de/product/aldrich/631892
- AOBChem USA. (n.d.). 5-Bromo-2-(hydroxymethyl)pyridine. Retrieved January 16, 2026, from https://www.aobchem.com/product/5-bromo-2-hydroxymethylpyridine-88139-91-7.html
- BenchChem. (n.d.). A Data-Driven Comparison of (Bromomethyl)cyclohexane and (Chloromethyl)cyclohexane Reactivity in Nucleophilic Substitution. Retrieved January 16, 2026, from https://www.benchchem.com/product/b132863#data-driven-comparison-of-bromomethyl-cyclohexane-and-chloromethyl-cyclohexane-reactivity-in-nucleophilic-substitution
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-(bromomethyl)pyridine hydrobromide
This guide provides a comprehensive, technically grounded protocol for the safe disposal of 5-Bromo-2-(bromomethyl)pyridine hydrobromide. As a brominated heterocyclic compound, this reagent demands a rigorous and informed approach to its handling and disposal to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined below are based on established safety protocols and regulatory guidelines, emphasizing the causality behind each recommendation.
Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of this compound is the foundation of its safe management. The molecule's structure presents a multi-faceted risk profile, combining the hazards of a pyridine derivative, a reactive bromomethyl group, and a hydrobromic acid salt.
Core Hazards: This compound is classified as a hazardous substance. Key warnings associated with it include:
The primary mechanism of its toxicity involves irritation and potential damage to mucous membranes, skin, and the respiratory tract upon contact or inhalation. The bromomethyl group is a reactive alkylating agent, which contributes to its irritant properties.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[1][2] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[1][2] | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[1][2] | |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation[1][2] |
Immediate Safety and Spill Management
Before any disposal procedure, ensuring immediate safety during handling is paramount. This involves having the correct Personal Protective Equipment (PPE) and a clear, actionable spill response plan.
Mandatory Personal Protective Equipment (PPE)
Due to its irritant nature, comprehensive PPE is non-negotiable.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | Prevents skin contact and absorption. Nitrile gloves may offer limited protection and are not recommended for prolonged contact.[3] |
| Eye Protection | Chemical splash goggles with side-shields. | Protects eyes from splashes of the solid or solutions.[4] |
| Lab Coat | Standard laboratory coat, fully buttoned. | Protects clothing and skin from contamination.[4] |
| Respiratory | Work conducted in a certified chemical fume hood. | Avoids inhalation of dust or vapors.[3][4] |
Spill Response Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Evacuate & Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Assess the Spill:
-
Cleanup Procedure (Small Spills Only):
-
Don the full required PPE as listed above.
-
Gently cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or dry earth.[3][4][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a water rinse.
-
Collect all cleanup materials (gloves, absorbent pads, etc.) as hazardous waste in the same container.[4]
-
Core Disposal Protocol: Segregation and Professional Disposal
The only universally safe and compliant method for disposing of this compound and its associated waste is through a licensed professional hazardous waste disposal service. Under no circumstances should this chemical or its solutions be disposed of down the drain. [6][7][8]
The pyridine ring and carbon-bromine bonds classify this compound as a halogenated organic compound, which is subject to specific hazardous waste regulations.[9][10] The recommended final disposal method for such compounds is high-temperature incineration in a facility equipped with acid scrubbers to handle the resulting hydrogen bromide and nitrogen oxides.[11][12]
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is appropriate.[3]
-
Label Correctly: The moment you add the first waste to the container, affix a "Hazardous Waste" label.[3] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all components and their approximate percentages if it's a mixed waste stream.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Segregate Waste: Store all waste containing this compound, including pure solid, solutions, and contaminated materials (pipette tips, absorbent pads, gloves), in this dedicated container.[4]
-
Store Safely: Keep the waste container tightly closed when not in use.[3][7] Store it in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizers and strong bases.[3][13] The storage location should be a designated satellite accumulation area.
-
Arrange for Pickup: Once the container is full or the project is complete, follow your institution's procedures to request a pickup from the EHS department or their contracted hazardous waste disposal company.[3]
Prohibited Actions and Scientific Rationale
To ensure safety and compliance, it is equally important to understand what not to do.
-
DO NOT Dispose Down the Drain: The compound is a regulated organic chemical. It is not readily biodegradable and can be toxic to aquatic life. Standard wastewater treatment facilities are not designed to handle such chemicals.[6][7]
-
DO NOT Attempt In-Lab Neutralization for Drain Disposal: While the hydrobromide salt is acidic, simply neutralizing it with a base does not mitigate the hazards of the brominated pyridine molecule itself. The resulting organic salt would still be a hazardous waste. Neutralization is only permissible for simple corrosive wastes that have no other hazardous characteristics.[8][14]
-
DO NOT Mix with Incompatible Waste Streams: Do not mix this waste with strong acids (especially nitric acid), strong bases, or strong oxidizing agents.[3] Mixing could cause violent reactions, release of toxic gases, or container pressurization.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
- Production, Import, Use, and Disposal of Pyridine.
- This compound | C6H6Br3N | CID 75480994.
- Pyridine Standard Operating Procedure.
- Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. Fisher Scientific.
- Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine. Sigma-Aldrich.
- Safety Data Sheet: 5-Bromo-2-(bromomethyl)pyridine. Angene Chemical.
- Safety Data Sheet: 5-Bromo-2-(hydroxymethyl)pyridine. MedChemExpress.
- Pyridine ACS Safety D
- Safety Data Sheet: Pyridine. Kishida Chemical Co.,Ltd..
- Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine hydrobromide. AK Scientific, Inc..
- Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide. Fisher Scientific.
- Other Disposal Guidance. U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office.
- Environmental Fact Sheet, Organobromine Production Wastes. U.S. Environmental Protection Agency.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
- Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology.
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Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 5-Bromo-2-(bromomethyl)pyridine hydrobromide
This guide provides essential safety protocols and operational directives for handling 5-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS No: 173999-22-9). As a potent lachrymator and irritant, this compound demands rigorous adherence to safety procedures to mitigate risks in a laboratory setting. This document is structured to provide researchers, scientists, and drug development professionals with the technical knowledge and practical steps necessary for safe and effective handling, from initial risk assessment to final disposal.
Hazard Profile Analysis: Understanding the Risks
This compound is classified with multiple GHS (Globally Harmonized System) hazard statements, which form the basis of our safety protocols.[1] A thorough understanding of these hazards is the first step in building a self-validating system of safety.
-
H302: Harmful if swallowed. [1][2] This indicates acute oral toxicity, meaning ingestion can lead to significant adverse health effects.
-
H315: Causes skin irritation. [1][3][4] Direct contact with the solid or its solutions can cause redness, inflammation, or dermatitis.
-
H319: Causes serious eye irritation. [1][3][4] This is a critical hazard. The compound is a potent lachrymator, meaning it reacts with moisture on the surface of the eye to produce tears and intense pain. Even minimal exposure to dust or vapor can be severely debilitating.
-
H335: May cause respiratory irritation. [1][3][4] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5]
The presence of the bromomethyl group is a structural alert for lachrymatory and alkylating properties, necessitating controls that go beyond standard solid handling procedures.
The Core PPE Ensemble: A Multi-Layered Defense
A comprehensive personal protective equipment (PPE) plan is the primary defense against exposure.[6] The selection of each component is directly correlated with the specific hazards identified above.
| Protection Type | Specific Recommendations | Rationale (Linked to Hazard) |
| Eye & Face Protection | Chemical safety goggles with side shields are mandatory at all times.[3][7] A full-face shield must be worn over goggles during any procedure with a splash or dust generation risk (e.g., weighing, transferring solids).[6][8] | Protects against serious eye irritation (H319) and lachrymatory effects from airborne particles or splashes. Goggles provide a seal around the eyes, and the face shield offers a secondary barrier for the entire face.[8] |
| Hand Protection | Chemically resistant gloves are required. For incidental contact with the solid, disposable nitrile gloves (minimum 5-mil thickness) are acceptable but must be removed and replaced immediately upon contamination.[9][10] For extended handling or when working with solutions, consider more robust options like butyl rubber or neoprene.[6] Double-gloving is recommended.[11] | Provides a critical barrier against skin irritation (H315) . Pyridine derivatives can degrade nitrile over time; therefore, for anything beyond brief, incidental contact, a glove with higher chemical resistance is warranted.[10][12] |
| Body Protection | A flame-retardant laboratory coat, fully buttoned, with tight-fitting cuffs is the minimum requirement.[6][13] For larger quantities, an impervious apron or chemical-resistant coveralls should be worn.[3] | Protects skin from accidental spills and contamination, addressing the H315 hazard. Ensures street clothes are not contaminated. |
| Respiratory Protection | All handling of this compound MUST be performed within a certified chemical fume hood.[5][14] This engineering control is non-negotiable. | Directly mitigates the risk of respiratory tract irritation (H335) by capturing dust and potential vapors at the source.[15] |
Standard Operating Procedure (SOP) for Safe Handling
This step-by-step protocol is designed to minimize exposure at every stage of the experimental workflow.
Preparation and Area Setup
-
Designate a Work Area: Cordon off a specific area within a certified chemical fume hood for the entire procedure.
-
Verify Fume Hood Function: Check that the fume hood is operational and the airflow is adequate.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) onto plastic-backed absorbent pads inside the fume hood before introducing the chemical.[11]
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring the lab coat is buttoned and gloves are pulled over the cuffs.
Weighing and Aliquoting (Highest Risk Step)
-
Minimize Air Currents: Briefly reduce the fume hood sash height (while maintaining adequate flow) to minimize air currents that could disperse the fine powder.
-
Handle with Care: Open the container slowly inside the hood. Do not use a brush to transfer the solid, as this can generate dust. Use a clean spatula for transfer.
-
Weighing Technique: Use a tared weigh boat or directly weigh into the reaction vessel. If using a weigh boat, carefully fold it to create a funnel for a clean transfer.
-
Immediate Closure: Tightly close the main container immediately after removing the desired amount.[16]
Reaction Setup and Post-Reaction Workup
-
Solvent Addition: Add solvents to the solid slowly via a syringe or dropping funnel to avoid splashing.
-
Maintain Containment: Keep the reaction vessel within the fume hood for the duration of the experiment.
-
Quenching: If the reaction requires quenching, perform this step slowly and carefully within the fume hood, as exothermic reactions can cause splashing.
The entire workflow is a closed loop of safety, from preparation to disposal.
Caption: A logical workflow for handling hazardous pyridine compounds.
Emergency Protocols & Spill Management
Immediate and correct action is critical in the event of an emergency.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open.[3][16] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[16] Remove all contaminated clothing while flushing.[16] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[16] If breathing is difficult, give oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[16] If the person is conscious, rinse their mouth with water.[16] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management
-
Minor Spill (Solid, inside fume hood): Wearing appropriate PPE, gently sweep up the material with a dustpan and place it into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[17] Decontaminate the area with a suitable solvent and then wash with soap and water.
-
Major Spill: Evacuate the laboratory and alert personnel. Prevent entry to the area. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: All this compound and materials contaminated with it (e.g., gloves, weigh boats, absorbent pads) are considered hazardous waste.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: Dispose of waste through a licensed and certified hazardous waste disposal contractor.[6][16] Adhere to all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
